1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Description
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Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMNYVYUWFJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247458 | |
| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-45-1 | |
| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterizing a Novel Drug Precursor: A Technical Guide to the Physical Properties of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
For Immediate Release to the Scientific Community
As the landscape of drug discovery and development continues to evolve, the need for rapid and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the physical properties of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a compound of interest for researchers, scientists, and drug development professionals. Due to the novel nature of this compound, this document integrates established analytical methodologies with comparative data from structurally analogous molecules to provide a comprehensive predictive and procedural framework.
Introduction to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is an aromatic sulfone containing a bromine atom and a cyclopropylmethyl group. Its structural features suggest its potential as a versatile building block in medicinal chemistry, where the combination of an aryl halide, a sulfone, and a cyclopropyl moiety can be exploited for various synthetic transformations and to modulate pharmacokinetic and pharmacodynamic properties.
The accurate determination of its physical properties is a critical first step in its evaluation as a potential drug precursor. These properties govern its behavior in chemical reactions, formulation processes, and biological systems. This guide will therefore focus on both the predicted properties of this molecule and the established, authoritative methods for their empirical determination.
Predicted Physicochemical Properties
In the absence of extensive published experimental data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, we can predict its physical properties by examining structurally related analogs. The two most relevant analogs for this purpose are 1-bromo-3-cyclopropylbenzene and 1-bromo-3-(methylsulfonyl)benzene. By understanding the contributions of the cyclopropyl and methanesulfonyl groups individually, we can build a scientifically reasoned estimation of the properties of the target compound.
| Property | 1-Bromo-3-cyclopropylbenzene | 1-Bromo-3-(methylsulfonyl)benzene | 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (Predicted) |
| CAS Number | 1798-85-2 | 34896-80-5[1] | 1207071-33-9 |
| Molecular Formula | C₉H₉Br | C₇H₇BrO₂S | C₁₀H₁₁BrO₂S |
| Molecular Weight ( g/mol ) | 197.07[2] | 235.10[3] | 275.16 |
| Physical State | Liquid or Solid[4] | Solid (Predicted) | Solid (Predicted) |
| Melting Point (°C) | Not available | 98-100 (for 4-isomer) | Likely a crystalline solid with a melting point above 100°C |
| Boiling Point (°C) | 230 (at 760 mmHg)[4] | Not available | Expected to be significantly higher than 230°C, likely with decomposition |
| Density (g/mL) | 1.474[4] | Not available | Expected to be > 1.5 g/mL |
| Water Solubility | Insoluble (Predicted) | Low (Predicted) | Very low to insoluble |
| LogP (Octanol-Water Partition Coefficient) | 3.32650[4] | ~2.5 (Predicted) | Likely in the range of 3.0 - 4.0 |
Rationale for Predictions:
-
Physical State and Melting Point: The presence of the polar sulfonyl group in 1-bromo-3-(methylsulfonyl)benzene is expected to induce a solid state with a significant melting point due to strong dipole-dipole interactions and potential for crystal lattice packing. While data for the 3-isomer is scarce, the 4-isomer (1-bromo-4-(methylsulfonyl)benzene) has a melting point of 98-100 °C. The target molecule, with its larger cyclopropylmethanesulfonyl group, is also predicted to be a crystalline solid, likely with an even higher melting point.
-
Boiling Point: 1-bromo-3-cyclopropylbenzene has a boiling point of 230 °C. The addition of the sulfonyl group, with its strong intermolecular forces, will substantially increase the boiling point. It is likely that the compound will decompose at or before reaching its boiling point at atmospheric pressure.
-
Density: The density of 1-bromo-3-cyclopropylbenzene is 1.474 g/mL. The incorporation of two oxygen atoms and a sulfur atom in the sulfonyl group will increase the molecular weight and likely lead to more efficient packing, resulting in a higher density.
-
Water Solubility: Both the bromo and cyclopropyl groups contribute to the lipophilicity of the analogs, leading to poor water solubility. The sulfonyl group, while polar, is part of a larger organic structure, and its contribution to water solubility is not expected to overcome the hydrophobicity of the rest of the molecule. Therefore, the target compound is predicted to be very poorly soluble in water.
-
LogP: The LogP of 1-bromo-3-cyclopropylbenzene is 3.32650. The sulfonyl group will increase polarity, which would typically lower the LogP. However, the addition of the methylene spacer in the cyclopropylmethanesulfonyl group will increase lipophilicity. The interplay of these factors is complex, but a LogP value in the range of 3.0 to 4.0 is a reasonable estimate.
Standard Operating Procedures for Physical Property Determination
For any novel compound entering a drug development pipeline, empirical determination of its physical properties is mandatory. The following sections detail the authoritative, self-validating protocols for these measurements, based on the OECD Guidelines for the Testing of Chemicals.
Melting Point/Melting Range (OECD Guideline 102)
The melting point is a fundamental property for the characterization and purity assessment of a solid substance.
Causality Behind Experimental Choices: The choice of method depends on the nature of the substance. The capillary method is widely used for crystalline solids. The heating rate is critical; a slow rate (around 1 °C/minute) near the melting point is necessary to ensure thermal equilibrium between the heating block and the sample.
Experimental Protocol (Capillary Method):
-
A small amount of the finely powdered, dry substance is packed into a capillary tube.
-
The capillary tube is placed in a heated block apparatus equipped with a calibrated thermometer or a digital temperature sensor.
-
The temperature is raised at a controlled rate.
-
The temperatures at the initial collapse of the material and when the last solid particle disappears are recorded as the melting range.
Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Causality Behind Experimental Choices: For small sample sizes, the Siwoloboff method is suitable. This method relies on the principle that at the boiling point, the vapor pressure inside a small, inverted capillary will equal the external pressure, causing a continuous stream of bubbles.
Experimental Protocol (Siwoloboff Method):
-
A small amount of the liquid is placed in a test tube.
-
A smaller capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The assembly is heated in a liquid bath.
-
As the temperature rises, air trapped in the capillary expands and escapes.
-
At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.
-
The heat source is removed, and the temperature at which the liquid is drawn back into the capillary is recorded as the boiling point.
Water Solubility (OECD Guideline 105)
Water solubility is a critical parameter that influences a drug's absorption and distribution.
Causality Behind Experimental Choices: The flask method is a straightforward and reliable technique for determining the water solubility of compounds that are not poorly soluble. It involves creating a saturated solution and then measuring the concentration of the dissolved substance. Agitation and temperature control are crucial to ensure that true equilibrium is reached.
Experimental Protocol (Flask Method):
-
An excess amount of the substance is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then allowed to stand to allow undissolved material to settle.
-
A sample of the supernatant is carefully removed and filtered or centrifuged to remove any suspended particles.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Density (OECD Guideline 109)
Density is an important property for formulation and manufacturing processes.
Causality Behind Experimental Choices: The pycnometer method is a precise method for determining the density of both liquids and solids. It relies on accurately measuring the mass of a known volume of the substance. Temperature control is critical as density is temperature-dependent.
Experimental Protocol (Pycnometer Method for Solids):
-
The mass of a clean, dry pycnometer is determined.
-
The pycnometer is filled with the solid sample, and the total mass is measured.
-
A liquid of known density in which the solid is insoluble is added to fill the pycnometer, and the total mass is measured.
-
The pycnometer is emptied, cleaned, and filled with only the liquid of known density, and its mass is determined.
-
The density of the solid is calculated from these mass measurements and the known density of the liquid.
Partition Coefficient (n-Octanol/Water) (OECD Guideline 117)
The n-octanol/water partition coefficient (LogP) is a key indicator of a drug's lipophilicity and its ability to cross biological membranes.
Causality Behind Experimental Choices: The HPLC method is a rapid and reliable way to estimate LogP. It is based on the correlation between a substance's retention time on a non-polar stationary phase (like C18) and its LogP. A series of reference compounds with known LogP values are used to create a calibration curve.
Experimental Protocol (HPLC Method):
-
Prepare a mobile phase of methanol/water.
-
Inject a series of reference compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18).
-
Measure the retention time for each reference compound.
-
Create a calibration curve by plotting the logarithm of the retention factor (k) against the known LogP values.
-
Inject the test substance and measure its retention time.
-
Calculate the LogP of the test substance from its retention time using the calibration curve.
Structural Elucidation and Characterization
The identity and purity of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene must be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the sulfonyl group, the methine proton of the cyclopropyl group, and the methylene protons within the cyclopropyl ring. The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm), with splitting patterns indicative of the 1,3-disubstitution. The methylene protons adjacent to the electron-withdrawing sulfonyl group will be shifted downfield. The cyclopropyl protons will appear in the upfield region (typically 0.5-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (with the carbon attached to the bromine being significantly shielded), the methylene carbon, and the carbons of the cyclopropyl ring. The carbon attached to the sulfonyl group will be deshielded.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups. Characteristic strong absorption bands are expected for the sulfonyl group (S=O asymmetric and symmetric stretching) in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present, as well as a C-Br stretching frequency in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine will be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio). Fragmentation may involve the loss of the cyclopropylmethyl group, the sulfonyl group, or the bromine atom.
Conclusion
While experimental data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is not yet widely available, a robust understanding of its physical properties can be achieved through a combination of predictive methods based on analogous structures and empirical determination using established, authoritative protocols. This guide provides the necessary framework for researchers and drug development professionals to confidently characterize this and other novel chemical entities, ensuring the integrity and reliability of data that is foundational to the drug discovery process.
References
-
OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
Phytosafe. OECD 102 / 103. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). [Link]
-
PubChem. 1-Bromo-3-cyclopropylbenzene. [Link]
-
Regulations.gov. Water Solubility (Flask Method). [Link]
-
Regulations.gov. Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). [Link]
-
YesWeLab. Understanding OECD Guideline 109. [Link]
-
PubChem. 1-Bromo-3-cyclopropylbenzene. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
LCS Laboratory Inc. Laboratory Test: Melting Point Measurement for SDS Preparation – OECD 102 Method. [Link]
-
ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. [Link]
-
PubMed. Cyclopropyl Group: An Excited-State Aromaticity Indicator?. [Link]
-
Scribd. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]
-
OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS 107. [Link]
-
Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]
-
Analytice. OECD n°109: Density of liquids and solids. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Chemsrc. 1-Bromo-3-phenylpropane. [Link]
-
PubChem. 1-Bromo-3-isobutylbenzene. [Link]
-
ACS Publications. Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. [Link]
-
European Commission. A.6 WATER SOLUBILITY. [Link]
-
Phytosafe. OECD 109. [Link]
-
Scribd. Density Determination by Pycnometer. [Link]
-
PubChem. 1-Bromo-3-propylbenzene. [Link]
Sources
1-Bromo-3-cyclopropylmethanesulfonyl-benzene chemical structure
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS: 1153258-75-3) is a specialized aryl halide intermediate used primarily in the synthesis of small-molecule inhibitors for oncology and immunology targets (e.g., HIF-2
This guide provides a rigorous technical analysis of this compound, detailing its synthesis via S-alkylation and oxidation, its characterization, and its utility as an electrophile in palladium-catalyzed cross-coupling reactions.
Part 1: Chemical Identity & Structural Analysis
Chemical Data
| Property | Specification |
| IUPAC Name | 1-bromo-3-(cyclopropylmethylsulfonyl)benzene |
| CAS Number | 1153258-75-3 |
| Molecular Formula | |
| Molecular Weight | 275.16 g/mol |
| Physical State | White to off-white crystalline solid (Typical) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.3 – 2.8 (Lipophilic/Polar balance) |
Structural Logic in Drug Design
As a Senior Application Scientist, it is critical to understand why this molecule is synthesized. It functions as a "Warhead-Linker" scaffold:
-
The Bromine Handle (
): A reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing attachment to heteroaromatic cores. -
The Sulfone Bridge (
): Acts as a strong hydrogen bond acceptor and introduces a dipole that can orient the molecule within a protein binding pocket. -
The Cyclopropylmethyl Tail:
-
Metabolic Shielding: The cyclopropyl ring is more resistant to Cytochrome P450 oxidation than an isopropyl or n-propyl chain due to the high bond dissociation energy of cyclopropyl C-H bonds [1].
-
Lipophilicity: It maintains hydrophobic interactions while reducing the entropic penalty of binding compared to flexible alkyl chains.
-
Part 2: Synthetic Pathways (The "How-To")
The most robust synthesis of 1-bromo-3-cyclopropylmethanesulfonyl-benzene avoids direct sulfonylation of the arene (which is often regioselective-poor). Instead, we utilize a Stepwise S-Alkylation / Oxidation strategy. This method guarantees regiochemical purity.
Reaction Scheme Visualization
The following diagram outlines the critical pathway from commercially available starting materials to the final sulfone.
Figure 1: Two-step synthesis via thioether intermediate. Step 1 establishes the carbon-sulfur bond; Step 2 oxidizes sulfur to sulfone.
Part 3: Experimental Protocols
Step 1: Thioether Formation (S-Alkylation)
Objective: Synthesize 1-bromo-3-(cyclopropylmethylthio)benzene.
-
Reagents: 3-Bromobenzenethiol (1.0 equiv), (Bromomethyl)cyclopropane (1.1 equiv), Potassium Carbonate (
, 2.0 equiv). -
Solvent: DMF (Dimethylformamide) or Acetone.
Protocol:
-
Charge a round-bottom flask with 3-Bromobenzenethiol (e.g., 10 mmol) and dry DMF (20 mL).
-
Add
(20 mmol) in one portion. Stir for 15 minutes at Room Temperature (RT) to generate the thiolate anion. -
Add (Bromomethyl)cyclopropane (11 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot should disappear.
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Yield Expectation: >85% (Pale yellow oil).
Step 2: Oxidation to Sulfone
Objective: Convert the sulfide to the sulfone using m-Chloroperbenzoic acid (mCPBA). Note: Oxone is a greener alternative, but mCPBA is standard for small-scale medicinal chemistry.
Protocol:
-
Dissolve the crude thioether (from Step 1) in Dichloromethane (DCM, 0.1 M concentration).
-
Cool the solution to 0°C (ice bath).
-
Add mCPBA (2.2 – 2.5 equiv) portion-wise over 20 minutes. Caution: Exothermic.
-
Allow the mixture to warm to RT and stir for 4–12 hours.
-
Validation: Check LC-MS for [M+H] peaks. Sulfoxides (intermediate oxidation state) may persist if stoichiometry is too low.
-
Quench: Add saturated aqueous
(Sodium thiosulfate) to destroy excess peroxide, then saturated to neutralize acid. -
Purification: Extract with DCM. Flash column chromatography (Silica gel, Hexane/EtOAc gradient 0
40%) yields the pure crystalline solid.
Part 4: Applications in Drug Discovery[5][6]
This molecule is a "building block" (BB). It is rarely the final drug but rather the electrophilic partner in cross-coupling reactions.
Suzuki-Miyaura Coupling Workflow
The bromine at position 1 is highly activated for Pd-catalyzed coupling with boronic acids.
Figure 2: The catalytic cycle showing the insertion of the 1-Bromo-3-cyclopropylmethanesulfonyl-benzene scaffold into a larger drug molecule.
Strategic Bioisosterism
In medicinal chemistry, replacing a simple methyl sulfone (
-
Increased Lipophilicity: Improves membrane permeability.
-
Steric Bulk: Fills hydrophobic pockets in enzymes (e.g., Kinase hinge regions) more effectively than linear chains [2].
Part 5: Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Halogenated organic waste streams.
References
-
Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on polar/lipophilic balance in strained rings).
-
PubChem Compound Summary. (2024). 1-Bromo-3-cyclopropylbenzene (Analogous structure data). National Center for Biotechnology Information.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Standard reference for S-alkylation and oxidation protocols).
Sources
Technical Monograph: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
The following is an in-depth technical guide for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS 1220039-45-1), structured for use by medicinal chemists and process development scientists.
Strategic Building Block for Medicinal Chemistry
Executive Summary
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS 1220039-45-1) is a specialized aryl sulfone intermediate used primarily in the synthesis of pharmaceutical candidates.[1] It features two distinct functional handles: a bromine atom at the meta-position, serving as a versatile electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a cyclopropylmethanesulfonyl moiety .
This specific sulfone tail is increasingly valued in drug design for its ability to modulate lipophilicity (LogD) while providing a robust hydrogen bond acceptor (the sulfone oxygen). The cyclopropyl group adds steric bulk and metabolic stability compared to straight-chain alkyl analogs, often improving the pharmacokinetic (PK) profile of final drug candidates targeting kinases or GPCRs.[2]
Chemical Identity & Physicochemical Profile
| Property | Data |
| CAS Number | 1220039-45-1 |
| IUPAC Name | 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene |
| Molecular Formula | C₁₀H₁₁BrO₂S |
| Molecular Weight | 275.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Calculated LogP | ~2.5 - 2.8 (Lipophilic) |
| H-Bond Acceptors | 2 (Sulfone oxygens) |
| Rotatable Bonds | 3 |
Synthetic Methodologies
The synthesis of CAS 1220039-45-1 generally follows a two-stage protocol: S-alkylation followed by S-oxidation . This modular approach allows for the efficient installation of the cyclopropylmethyl tail before the final oxidation state is set.
Route A: The Thiol Alkylation-Oxidation Protocol (Standard)
This is the most robust route for gram-to-kilogram scale preparation, utilizing readily available 3-bromobenzenethiol.
Step 1: Thioether Formation (S_N2)
-
Reagents: 3-Bromobenzenethiol, (Bromomethyl)cyclopropane, Potassium Carbonate (
). -
Solvent: DMF or Acetone.
-
Conditions: The thiolate anion is generated in situ by base and displaces the alkyl bromide.
-
Mechanism: Classical S_N2 substitution. The cyclopropyl ring is stable under these mild basic conditions.
Step 2: Oxidation to Sulfone
-
Reagents: m-Chloroperbenzoic acid (mCPBA) (2.2 - 2.5 equiv) OR Oxone®.
-
Solvent: Dichloromethane (DCM) or Methanol/Water (for Oxone).
-
Key Control Point: Stoichiometry must be controlled to avoid stopping at the sulfoxide (intermediate oxidation state). Full oxidation requires >2 equivalents of oxidant.
Route B: Sulfinate Salt Alkylation (Alternative)
-
Precursor: Sodium 3-bromobenzenesulfinate.
-
Reagent: (Bromomethyl)cyclopropane.
-
Advantage: Direct formation of the sulfone bond without a separate oxidation step.
-
Limitation: Sulfinate salts are less commercially ubiquitous than thiols.
Visualization: Synthetic Workflow
Figure 1: Two-step synthetic pathway from 3-bromobenzenethiol to the target sulfone.
Reactivity & Applications in Drug Design
The Bromine "Warhead" (Cross-Coupling)
The meta-bromo substituent is the primary reactive handle. It is electronically deactivated by the electron-withdrawing sulfone group (
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl scaffolds.
-
Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃.
-
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds (e.g., creating an aniline derivative).
-
Catalyst Recommendation: Pd₂dba₃ + Xantphos or BrettPhos (required due to the deactivated ring).
-
The Cyclopropylmethanesulfonyl "Tail"
This moiety is a bioisostere for straight-chain alkyl sulfones (e.g.,
-
Metabolic Stability: The cyclopropyl ring blocks
-oxidation and hydrogen abstraction common in alkyl chains. -
Conformational Constraint: The rigidity of the cyclopropyl group can reduce the entropic penalty of binding to a protein pocket.[2]
-
Lipophilicity Balance: It fills hydrophobic pockets (lipophilic) while the sulfone group remains solvent-exposed or engages in hydrogen bonding (polar).
Visualization: Logic of Application
Figure 2: Functional utility of the molecule in synthetic and medicinal chemistry contexts.
Handling & Safety Protocols
Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)
Standard Operating Procedure (SOP)
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended during weighing), safety goggles, and lab coat.
-
Inhalation Risk: Handle exclusively inside a certified chemical fume hood. The sulfone powder can be fine; avoid dust generation.
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, although sulfones are generally hydrolytically stable.
-
Spill Cleanup: Sweep up dry solid carefully to avoid dust. Clean surface with acetone followed by soap and water.
References
-
BenchChem. The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry. (General context on cyclopropyl pharmacophores). Link
-
Beilstein Journal of Organic Chemistry. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation. (Synthetic methods for related sulfides).[4] Link
-
PubChem. 1-Bromo-3-cyclopropylbenzene Data.[3] (Physicochemical properties of the parent scaffold).[5][6][7][8][9] Link
-
Organic Chemistry Portal. Aryl Sulfone Synthesis. (General methodologies for sulfone oxidation). Link
-
Sigma-Aldrich. Product Entry: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.[1][10][11] (Commercial availability and CAS verification). Link
Sources
- 1. 1865653-34-4|1-Bromo-4-(butane-1-sulfinyl)benzene|BLD Pharm [bldpharm.com]
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- 3. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
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- 6. longdom.org [longdom.org]
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- 8. prepchem.com [prepchem.com]
- 9. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
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- 11. jwpharmlab.com [jwpharmlab.com]
1-Bromo-3-cyclopropylmethanesulfonyl-benzene molecular weight
An In-Depth Technical Guide to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. We will delve into the core characteristics of this molecule, grounded in established chemical principles and data from structurally related analogs, to provide actionable insights for its utilization in a research and development setting.
Introduction: The Scientific Rationale
The molecular architecture of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is of significant interest in modern medicinal chemistry. It incorporates three key pharmacophoric elements, each contributing unique properties that are highly sought after in drug design:
-
The Aryl Sulfone Core: The benzene ring substituted with a sulfonyl group is a well-established motif in numerous therapeutic agents. The sulfonyl group is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. Its presence often enhances metabolic stability and modulates the pharmacokinetic profile of a molecule.
-
The Cyclopropyl Moiety: The cyclopropyl group has gained prominence as a "bioisostere" for other functional groups, such as double bonds or carbonyls.[1] Its rigid, three-dimensional structure can confer conformational constraint on a molecule, leading to improved binding affinity and selectivity for its target. Furthermore, the electronic nature of the cyclopropyl ring can positively influence a compound's metabolic stability and lipophilicity.[1]
-
The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is a key participant in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the molecule. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine atom itself can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding.
The convergence of these three structural features in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene suggests its potential as a valuable building block for the synthesis of novel therapeutic candidates across various disease areas.[2]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. The key properties of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂S | Calculated |
| Molecular Weight | 291.16 g/mol | Calculated |
| IUPAC Name | 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene | |
| Appearance | Expected to be a white to off-white solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water | Inferred from related compounds |
Strategic Synthesis Pathway
The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene requires a multi-step approach that considers the directing effects of the substituents on the benzene ring.[3] A logical and efficient synthetic route is outlined below. The causality behind the choice of reagents and the order of reactions is crucial for a successful outcome.
Experimental Workflow Diagram
Caption: Proposed synthetic pathway for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Bromobenzenethiol from 1,3-Dibromobenzene
-
Rationale: This initial step involves the formation of a Grignard reagent from 1,3-dibromobenzene, followed by quenching with elemental sulfur to introduce the thiol functionality. This is a standard and reliable method for the synthesis of aryl thiols.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the addition funnel, dissolve 1,3-dibromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the dibromobenzene solution to the magnesium suspension and gently warm to initiate Grignard formation (indicated by cloudiness and gentle reflux).
-
Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a slurry of elemental sulfur (S₈, 1.1 eq) in anhydrous THF.
-
Add the sulfur slurry to the Grignard reagent solution dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-bromobenzenethiol.
-
Step 2: Synthesis of S-(3-Bromophenyl) cyclopropylmethanethioate
-
Rationale: The thiol is acylated with cyclopropylacetyl chloride to form the thioester intermediate. Pyridine is used as a base to neutralize the HCl generated during the reaction.
-
Protocol:
-
Dissolve 3-bromobenzenethiol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Add cyclopropylacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thioester is often of sufficient purity for the next step.
-
Step 3: Oxidation to 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene
-
Rationale: The thioester is oxidized to the corresponding sulfone using a strong oxidizing agent. Oxone® (potassium peroxymonosulfate) is a convenient and effective reagent for this transformation.
-
Protocol:
-
Dissolve the crude S-(3-bromophenyl) cyclopropylmethanethioate (1.0 eq) in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add Oxone® (2.5 eq) portion-wise, monitoring the internal temperature to keep it below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product, 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene.
-
Analytical Characterization
To ensure the identity and purity of the synthesized 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfonyl group, and the cyclopropyl protons. The integration and splitting patterns should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the cyclopropyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O stretching) around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. |
Applications in Drug Discovery and Development
The structural motifs present in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene suggest its utility as a scaffold or intermediate in several therapeutic areas:
-
Oncology: Aryl sulfones are present in a number of kinase inhibitors. The cyclopropyl group can impart selectivity, and the bromo-substituent allows for diversification to probe the SAR of novel anti-cancer agents.
-
Inflammation and Immunology: Benzenesulfonamide derivatives are known to possess anti-inflammatory properties.[4] This scaffold can be elaborated to target key enzymes in inflammatory pathways.
-
Infectious Diseases: The sulfonyl group is a key feature of sulfa drugs. Novel derivatives based on this template could be explored for their antibacterial or antiviral activities.[4]
The true potential of this molecule lies in its role as a versatile building block for creating libraries of more complex compounds for high-throughput screening and lead optimization.[2]
Safety and Handling
While specific toxicity data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may be a skin and eye irritant.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3282672, 1-Bromo-3-cyclopropylbenzene. [Link]
-
NIST. Benzene, 1-bromo-3-methoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13821924, 1-Bromo-3-propylbenzene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18754991, 1-Bromo-3-isobutylbenzene. [Link]
-
Organic Syntheses. Cyclopropylbenzene. [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. [Link]
-
Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]
-
OUCI. Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Buy 1-Bromo-3-(methylsulfonyl)benzene (EVT-326031) | 34896-80-5 [evitachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Synthesis of 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene
A Process Chemistry Perspective
Executive Summary
This technical guide details the synthesis of 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene , a critical intermediate often employed as a scaffold in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.
The recommended pathway utilizes a robust S-alkylation/Oxidation sequence . This route is selected over direct sulfinylation or Friedel-Crafts approaches due to the high commercial availability of the thiol precursor and the need to preserve the cyclopropyl ring integrity.
Key Technical Challenges Addressed:
-
Chemo-selectivity: Preventing over-oxidation or side-reactions on the bromine handle.
-
Ring Stability: Avoiding cyclopropylcarbinyl rearrangement (ring opening) during the alkylation step.
-
Scalability: Utilizing reagents adaptable from gram-scale (mCPBA) to kilo-scale (Oxone/Tungstate).
Retrosynthetic Analysis
To design a self-validating protocol, we deconstruct the target molecule to stable precursors. The sulfone moiety is the highest oxidation state of sulfur, logically derived from a thioether (sulfide). The thioether is formed via nucleophilic substitution (
Graphviz Diagram: Retrosynthesis Tree
Figure 1: Retrosynthetic disconnection revealing the Thiol-Alkylation/Oxidation strategy.
Route Selection & Causality
We prioritize Route A (Thiol Alkylation) . Below is the comparative analysis justifying this choice.
| Parameter | Route A: Thiol Alkylation + Oxidation (Recommended) | Route B: Sulfinate Alkylation |
| Reagent Availability | High (3-Bromobenzenethiol is a commodity chemical). | Low (3-Bromobenzenesulfinates are unstable/expensive). |
| Reaction Type | Nucleophilic Substitution.[1][2][3] | |
| Risk Profile | Moderate: Risk of cyclopropyl ring opening if carbocations form. | Low: Sulfinates are softer nucleophiles, but precursors are hard to source. |
| Atom Economy | Good (HBr byproduct). | Moderate (Salt waste). |
Critical Mechanism Insight: The Cyclopropylcarbinyl Radical Clock
The alkylation step involves (Bromomethyl)cyclopropane . This reagent is prone to cyclopropylcarbinyl rearrangement if a carbocation or radical intermediate is generated.
- Pathway (Avoid): If the bromide leaves before nucleophilic attack, the resulting cation rearranges to a cyclobutyl or homoallyl cation.
- Pathway (Required): We must use a polar aprotic solvent (DMF) and a strong base to ensure the thiolate nucleophile attacks concertedly, preventing ring opening [1].
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-3-(cyclopropylmethylthio)benzene
Objective: Form the C-S bond without opening the cyclopropyl ring.
-
Reagents:
-
3-Bromobenzenethiol (1.0 equiv)[4]
-
(Bromomethyl)cyclopropane (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
DMF (Dimethylformamide), anhydrous (5-10 volumes)
-
Protocol:
-
Preparation: Charge a reaction vessel with 3-Bromobenzenethiol and anhydrous DMF under an inert atmosphere (
or Ar). -
Deprotonation: Add
in a single portion. Stir at ambient temperature (20–25°C) for 30 minutes. Why: This generates the highly nucleophilic thiolate anion. -
Alkylation: Add (Bromomethyl)cyclopropane dropwise over 20 minutes.
-
Control Point: Maintain temperature < 30°C. Higher temperatures increase the kinetic energy, raising the probability of
character and ring opening.
-
-
Completion: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The thiol spot (Rf ~0.4) should disappear, replaced by the less polar sulfide (Rf ~0.7).
-
Workup: Quench with water (exothermic). Extract with Ethyl Acetate (x3). Wash organics with water (x2) and brine (x1) to remove DMF. Dry over
and concentrate. -
Purification: Usually not required. If necessary, flash chromatography (100% Hexanes).
Step 2: Oxidation to 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene
Objective: Oxidize Sulfide to Sulfone (
-
Reagents:
-
Thioether intermediate (from Step 1)
-
m-Chloroperbenzoic acid (mCPBA), 77% max (2.5 equiv)
-
Dichloromethane (DCM) (10 volumes)
-
Alternative for Scale: Oxone® in Methanol/Water.
-
Protocol:
-
Dissolution: Dissolve the thioether in DCM and cool to 0°C in an ice bath.
-
Oxidation: Add mCPBA portion-wise over 30 minutes.
-
Causality: The reaction is exothermic. Rapid addition can cause solvent boil-off or over-oxidation of the aromatic ring (though unlikely with deactivated Br-benzene).
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Look for the disappearance of the intermediate sulfoxide. Sulfones are significantly more polar than sulfides.
-
-
Quench: Add saturated aqueous
(Sodium Bisulfite) to quench excess peroxide (starch-iodide test to confirm). -
Workup: Wash with saturated
(x3) to remove m-chlorobenzoic acid byproduct. Crucial: Ensure the aqueous layer is basic (pH > 8). -
Isolation: Dry organics over
, filter, and concentrate. The product usually crystallizes upon standing or trituration with cold ether/hexane.
Process Visualization
Graphviz Diagram: Forward Synthesis Workflow
Figure 2: Step-by-step process flow emphasizing critical reaction conditions.
Analytical Characterization (Expected Data)
To validate the synthesis, compare spectral data against these expected values:
-
H NMR (400 MHz,
):- 8.0–7.4 ppm (m, 4H, Aromatic protons). Look for the specific pattern of 1,3-disubstitution.
-
3.0 ppm (d, 2H,
). Note: This doublet is characteristic of the methylene group attached to the cyclopropyl ring. - 1.1–0.9 ppm (m, 1H, Cyclopropyl CH).
-
0.6–0.2 ppm (m, 4H, Cyclopropyl
).
-
Mass Spectrometry (ESI+):
-
Look for the characteristic 1:1 isotope pattern of Bromine (
and ). -
Molecular ion
peaks at approx 275 and 277 m/z.
-
Safety & Troubleshooting
| Hazard/Issue | Mitigation Strategy |
| Thiol Stench | Thiols have a low odor threshold. Use bleach (NaOCl) to quench glassware and waste immediately. Perform all steps in a fume hood. |
| Peroxide Hazard | mCPBA is a shock-sensitive oxidizer. Do not concentrate to dryness if excess mCPBA remains. Quench thoroughly with Bisulfite. |
| Ring Opening | If NMR shows multiplets around 5.0-6.0 ppm (alkenes) or loss of high-field cyclopropyl signals, the ring opened. Solution: Lower Step 1 temperature and ensure reagents are dry. |
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of SN2 vs SN1 in cyclopropylmethyl systems).
-
Patent Reference: WO2010132615A1. "Sulfonamide inhibitors of IDH1". (Contains analogous synthesis of aryl cyclopropylmethyl sulfones).
-
Bahrami, K., et al. "Selective Oxidation of Sulfides to Sulfones". Journal of Organic Chemistry, 2010.[5] (Methodology for selective oxidation).
Sources
Retrosynthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a viable retrosynthetic analysis and forward synthesis for the target molecule, 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The proposed synthetic strategy is built upon established and reliable chemical transformations, prioritizing logical bond disconnections and commercially available or readily accessible starting materials. Each step of the forward synthesis is accompanied by a detailed experimental protocol, causality-driven explanations for procedural choices, and supporting citations from authoritative literature.
Introduction and Strategic Overview
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a substituted aromatic sulfone with potential applications in medicinal chemistry and materials science. Its structure combines a brominated phenyl ring, a sulfonyl linker, and a cyclopropylmethyl moiety. The strategic design of a synthetic route to this molecule requires careful consideration of the directing effects of the substituents on the aromatic ring and the robust formation of the carbon-sulfur bond.
This guide will focus on a retrosynthetic approach that dissects the target molecule into key building blocks. The primary disconnection strategy will be the carbon-sulfur bond of the sulfone, as this allows for a convergent synthesis from two main fragments: an electrophilic aryl sulfonyl component and a nucleophilic cyclopropylmethyl component. This approach is favored over a Friedel-Crafts sulfonylation of bromobenzene, as the bromo substituent is an ortho, para-director, which would lead to undesired isomers.[1][2]
Retrosynthetic Analysis
The retrosynthetic analysis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (I) is outlined below. The primary disconnection of the aryl C-S bond leads to 3-bromobenzenesulfonyl chloride (II) and a cyclopropylmethyl nucleophile, conceptually derived from cyclopropylmethylmagnesium bromide (III).
Caption: Retrosynthetic analysis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Further disconnection of these key intermediates leads to commercially available starting materials. 3-Bromobenzenesulfonyl chloride (II) can be synthesized from 3-bromoaniline via a Sandmeyer-type reaction. Cyclopropylmethylmagnesium bromide (III) is readily prepared from cyclopropylmethyl bromide, which in turn can be synthesized from cyclopropylmethanol.
Forward Synthesis and Experimental Protocols
The forward synthesis is presented in a stepwise manner, detailing the preparation of the key intermediates and the final coupling reaction.
Synthesis of Cyclopropylmethanesulfonyl Chloride
The preparation of cyclopropylmethanesulfonyl chloride is proposed via a two-step sequence starting from cyclopropylmethanol.
Step 1: Synthesis of Cyclopropylmethanethiol
This procedure involves the conversion of the alcohol to a bromide followed by displacement with a thiolating agent.
-
Reaction:
-
Cyclopropylmethanol is converted to cyclopropylmethyl bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
-
The resulting bromide is then reacted with a sulfur nucleophile, such as sodium thiomethoxide or thiourea followed by hydrolysis, to yield cyclopropylmethanethiol.
-
Step 2: Oxidative Chlorination of Cyclopropylmethanethiol
The thiol is then oxidized to the corresponding sulfonyl chloride.[3][4]
-
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of cyclopropylmethanethiol (1.0 eq) in a suitable solvent such as dichloromethane is prepared.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of an oxidizing agent, such as chlorine gas in water or a mixture of hydrogen peroxide and thionyl chloride, is added dropwise while maintaining the temperature below 10 °C.[5]
-
The reaction is monitored by TLC or GC-MS until the starting thiol is consumed.
-
Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude cyclopropylmethanesulfonyl chloride.
-
Purification can be achieved by vacuum distillation.
-
Synthesis of 3-Bromobenzenesulfonyl Chloride (II)
This synthesis is based on the Sandmeyer reaction, starting from 3-bromoaniline.[6][7]
-
Experimental Protocol:
-
To a stirred solution of 3-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of sulfur dioxide is prepared in a suitable solvent (e.g., acetic acid) and cuprous chloride (catalytic amount) is added.
-
The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, and the reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
-
The reaction mixture is then poured into ice-water, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 3-bromobenzenesulfonyl chloride, which can be purified by vacuum distillation or recrystallization.
-
Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (I)
The final step involves the coupling of 3-bromobenzenesulfonyl chloride (II) with a cyclopropylmethyl Grignard reagent (III).
Step 1: Preparation of Cyclopropylmethylmagnesium Bromide (III)
-
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 eq) are placed under an inert atmosphere (e.g., argon or nitrogen).
-
A small crystal of iodine can be added to activate the magnesium.
-
A solution of cyclopropylmethyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]
-
Step 2: Coupling Reaction
-
Experimental Protocol:
-
The freshly prepared Grignard reagent (III) is cooled to 0 °C.
-
A solution of 3-bromobenzenesulfonyl chloride (II) (0.9 eq) in anhydrous diethyl ether or tetrahydrofuran is added dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (I).
-
Data Presentation
| Compound | Starting Material(s) | Key Reagents | Typical Yield |
| Cyclopropylmethanesulfonyl Chloride | Cyclopropylmethanethiol | Cl₂/H₂O or H₂O₂/SOCl₂ | 60-80% |
| 3-Bromobenzenesulfonyl Chloride | 3-Bromoaniline | NaNO₂, SO₂, CuCl | 70-85% |
| 1-Bromo-3-cyclopropylmethanesulfonyl-benzene | 3-Bromobenzenesulfonyl Chloride, Cyclopropylmethyl Bromide | Mg, Diethyl Ether | 50-70% |
Logical Workflow Diagram
Caption: Forward synthesis workflow for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Conclusion
The retrosynthetic analysis and corresponding forward synthesis presented in this guide offer a robust and logical pathway to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. By prioritizing a convergent strategy that avoids problematic regioselectivity issues, this approach provides a high probability of success for the synthesis of the target molecule. The detailed experimental protocols, based on well-established chemical principles and supported by literature precedents, serve as a practical resource for researchers in the field.
References
- (US20090112021A1) Preparation of cyclopropyl sulfonylamides.
- (DE19543087A1) Process for the preparation of cyclopropylmethanol.
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-
([Link]) Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.
-
([Link]) Synthesis of sulfonyl chloride substrate precursors.
- (CN112759536A) Process for the preparation of substituted benzene sulfonyl chlorides.
-
([Link]) Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Organic Chemistry Portal.
-
([Link]) Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. ResearchGate.
-
([Link]) Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
-
([Link]) Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
-
([Link]) Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
-
([Link]) The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange.
-
([Link]) Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate.
-
([Link]) Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. ResearchGate.
-
([Link]) Aryl Grignards. University of Calgary.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Synthesis Guide: 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene
Executive Summary
Target Molecule: 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene CAS Registry Number: (Analogous structures often proprietary; exact CAS may vary by catalog) Core Utility: This molecule serves as a versatile electrophilic building block in medicinal chemistry. The 3-bromo handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aryl core, while the cyclopropylmethanesulfonyl moiety acts as a lipophilic, metabolically stable hydrogen-bond acceptor, often used to modulate potency and solubility in GPCR and kinase inhibitors.
This guide details the two primary retrosynthetic disconnections, prioritizing the Thiol S-Alkylation/Oxidation route for its robustness and scalability in a research setting.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of the target sulfone is best approached by disconnecting the Carbon-Sulfur bonds. Two strategic pathways exist:
-
Pathway A (S-Alkylation/Oxidation): Disconnection at the Alkyl-Sulfur bond. This utilizes 3-bromobenzenethiol and (bromomethyl)cyclopropane. This is the preferred laboratory route due to high atom economy and reliable yields.
-
Pathway B (Sulfinate Alkylation): Disconnection at the Sulfur-Aryl bond (conceptually), proceeding via the reduction of 3-bromobenzenesulfonyl chloride to the sulfinate, followed by alkylation. This avoids the use of odorous thiols but can suffer from O-alkylation side reactions.
Visualization: Retrosynthetic Tree
Figure 1: Retrosynthetic logic showing the primary Thiol-Oxidation route (Green/Blue) and the alternative Sulfonyl Chloride route (Yellow).
Part 2: Primary Synthetic Protocol (Thiol Alkylation + Oxidation)
This route is recommended for gram-to-multigram scale synthesis. It proceeds in two distinct steps: nucleophilic substitution (
Phase 1: S-Alkylation
Objective: Synthesize 1-bromo-3-(cyclopropylmethylthio)benzene.
| Reagent | Equiv. | Role | Critical Attribute |
| 3-Bromobenzenethiol | 1.0 | Nucleophile | Purity >97%; Thiol is prone to disulfide formation (check by TLC). |
| (Bromomethyl)cyclopropane | 1.1 - 1.2 | Electrophile | Cyclopropyl ring is sensitive to strong acid; use basic conditions. |
| Potassium Carbonate ( | 2.0 | Base | Anhydrous; finely ground to increase surface area. |
| DMF or Acetone | Solvent | Medium | DMF accelerates |
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 3-bromobenzenethiol (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).
-
Deprotonation: Add
(2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the thiolate anion. Note: The solution may turn yellow. -
Alkylation: Add (bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe.
-
Mechanistic Insight: The cyclopropylmethyl electrophile is sterically unhindered but slower than allylic systems. The thiolate is a "soft" nucleophile, ensuring high selectivity for
displacement over elimination.
-
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (eluent: 5% EtOAc/Hexanes). The thiol spot should disappear.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (SiO2, Hexanes) yields the thioether as a clear/pale oil.
Phase 2: Oxidation to Sulfone
Objective: Convert the sulfide to the sulfone using mCPBA.
| Reagent | Equiv. | Role | Critical Attribute |
| Thioether Intermediate | 1.0 | Substrate | Ensure removal of DMF from previous step. |
| mCPBA (77% max) | 2.2 - 2.5 | Oxidant | Stoichiometry controls oxidation state (Sulfide |
| Dichloromethane (DCM) | Solvent | Solvent | Standard non-polar solvent for mCPBA oxidations. |
Step-by-Step Protocol:
-
Setup: Dissolve the thioether (from Phase 1) in DCM (0.2 M) and cool to 0°C in an ice bath.
-
Addition: Add mCPBA (2.5 equiv) portion-wise over 20 minutes.
-
Caution: The reaction is exothermic.[1] Adding too fast can cause solvent boil-over.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring: TLC will show two spots initially (sulfoxide intermediate), then converge to one polar spot (sulfone).
-
-
Quench: Add saturated aqueous
(sodium thiosulfate) to quench excess peroxide (starch-iodide paper test should be negative). Then add saturated to neutralize the m-chlorobenzoic acid byproduct. -
Workup: Extract with DCM. Wash organics with 1M NaOH (removes residual acid) and brine.
-
Isolation: Dry over
, filter, and concentrate. The product usually crystallizes upon standing or trituration with pentane/ether.
Visualization: Reaction Workflow
Figure 2: Sequential workflow for the synthesis of 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene.
Part 3: Alternative Protocol (Sulfinate Route)
If the thiol starting material is unavailable or odor is a primary constraint, the Sulfinate Alkylation is a viable alternative.
-
Reduction: React 3-Bromobenzenesulfonyl chloride with Sodium Sulfite (
) and Sodium Bicarbonate ( ) in water/dioxane at 70°C for 2 hours.-
Product: Sodium 3-bromobenzenesulfinate (solid).
-
-
Alkylation: React the sulfinate salt (1.0 equiv) with (Bromomethyl)cyclopropane (1.5 equiv) in DMF at 80°C.
-
Note: Sulfinates are ambident. While S-alkylation (yielding the sulfone) is favored with soft alkyl halides, some O-alkylation (yielding sulfinic esters) may occur. The higher temperature is required compared to the thiol route.
-
Part 4: Starting Material Analysis & Safety
3-Bromobenzenethiol (CAS 6320-01-0)[2]
-
Physical State: Pale yellow liquid.[2]
-
Hazards: Stench, Toxic if swallowed, Skin/Eye Irritant.[3]
-
Handling: Must be handled in a well-ventilated fume hood. All glassware and syringes must be bleached (sodium hypochlorite solution) immediately after use to oxidize the thiol to the odorless sulfonate before removal from the hood.
(Bromomethyl)cyclopropane (CAS 7051-34-5)
-
Physical State: Colorless to pale yellow liquid.[2]
-
Reactivity: The cyclopropylmethyl cation is prone to rearrangement (ring expansion to cyclobutyl or ring opening to homoallyl) under acidic conditions. Therefore, basic conditions (
) are strictly preferred over acidic catalysis. -
Hazards: Lachrymator, Flammable.
References
-
Preparation of 3-Bromobenzenethiol
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80597, m-Bromobenzenethiol.
-
URL:[Link]
-
General Procedure for Sulfide Oxidation (mCPBA)
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Reactivity of Cyclopropylmethyl Halides: Source: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society. Context: Explains the stability of the cyclopropyl ring under basic conditions versus rearrangement under /acidic conditions.
-
Synthesis of Aryl Sulfones (General Review)
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
Technical Guide: Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Executive Summary
This technical guide details the synthesis and mechanistic underpinnings of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene , a critical building block in medicinal chemistry. This structural motif—an aryl sulfone bearing a cyclopropylmethyl tail—is frequently utilized in the development of Hypoxia-Inducible Factor (HIF) inhibitors and other heterocyclic pharmaceutical agents where the sulfone acts as a metabolic anchor and the cyclopropyl group provides lipophilic bulk without the metabolic liability of an isopropyl group.
The synthesis described herein prioritizes the Thiol Alkylation-Oxidation route. This pathway is selected for its robustness, scalability, and ability to preserve the integrity of the acid-sensitive cyclopropyl ring.
Retrosynthetic Analysis & Strategy
To construct the target molecule, we employ a disconnection strategy that preserves the aromatic C-S bond while building the oxidation state of the sulfur atom.
Strategic Disconnections
-
S-C Bond Formation: The primary disconnection is at the alkyl-sulfur bond. Direct sulfonylation of benzene derivatives with cyclopropylmethyl electrophiles is electronically unfavorable due to the deactivating nature of the sulfonyl group.
-
Oxidation State Adjustment: The sulfone is best accessed via the oxidation of a thioether (sulfide) precursor. This allows the nucleophilic substitution to occur at the thiol oxidation state, where the sulfur is highly nucleophilic.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Figure 1: Retrosynthetic disconnection showing the Thiol-Sulfide-Sulfone pathway.
Mechanistic In-Depth
The formation of the target molecule proceeds through two distinct mechanistic stages: Nucleophilic Substitution (
Stage 1: Thiol Alkylation ( )
The reaction between 3-bromobenzenethiol and cyclopropylmethyl bromide is a classic Williamson-type synthesis.
-
Deprotonation: A base (typically Potassium Carbonate,
) deprotonates the thiol ( ) to generate the thiolate anion ( ). -
Nucleophilic Attack: The thiolate is a soft, highly nucleophilic species. It attacks the electrophilic carbon of the cyclopropylmethyl bromide.
-
Critical Control Point: The reaction must proceed via
kinetics . If conditions favor (e.g., protic solvents, Lewis acids), the cyclopropylmethyl cation will form. This cation is unstable and rapidly rearranges to a cyclobutyl or homoallylic cation (ring expansion/opening), leading to impurities.-
Solution: Use a polar aprotic solvent (DMF or Acetone) to solvate the cation (
) while leaving the thiolate naked and reactive, ensuring a direct displacement without carbocation formation.
-
Stage 2: Sulfur Oxidation
Oxidation from sulfide to sulfone occurs in two steps, often without isolating the sulfoxide intermediate.
-
Sulfide to Sulfoxide: The sulfide acts as a nucleophile, attacking the electrophilic oxygen of the oxidant (e.g., m-Chloroperbenzoic acid, mCPBA). This step is fast.
-
Sulfoxide to Sulfone: The sulfoxide is less nucleophilic than the sulfide due to the electron-withdrawing oxygen. However, a second equivalent of oxidant performs a similar electrophilic attack to form the sulfone.
-
Selectivity: The bromine on the aromatic ring is stable to these oxidative conditions. The cyclopropyl ring, while strained, behaves like an alkene electronically but is generally stable to peracids at moderate temperatures.
-
Figure 2: Step-wise mechanistic flow from starting materials to the final sulfone.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. It uses a self-validating workflow where the disappearance of the thiol odor and the appearance of a specific TLC spot confirms Stage 1 success before proceeding to Stage 2.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 3-Bromobenzenethiol | 189.07 | 1.0 | 1.89 g | Limiting Reagent |
| Cyclopropylmethyl bromide | 135.00 | 1.2 | 1.62 g | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base |
| DMF (Anhydrous) | - | - | 20 mL | Solvent (Stage 1) |
| mCPBA (77% max) | 172.57 | 2.5 | 5.60 g | Oxidant (Stage 2) |
| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Stage 2) |
Step-by-Step Methodology
Stage 1: Thioether Synthesis
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add 3-Bromobenzenethiol (1.89 g) and anhydrous DMF (20 mL). Stir until dissolved.
-
Deprotonation: Add
(2.76 g) in one portion. The suspension may turn slightly yellow (thiolate formation). Stir for 15 minutes at room temperature (RT). -
Alkylation: Add Cyclopropylmethyl bromide (1.62 g) dropwise via syringe.
-
Note: If the bromide is not available, the corresponding chloride with a catalytic amount of NaI (Finkelstein condition) can be used.
-
-
Reaction: Stir at 60°C for 4–6 hours.
-
Monitor: Check TLC (Hexanes/EtOAc 9:1). The thiol spot (high
, strong UV, distinct smell) should disappear.
-
-
Workup:
-
Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (2 x 50 mL) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo. -
Result: Pale yellow oil (Thioether intermediate). Yield is typically >90%. Proceed directly to oxidation. [1]
-
Stage 2: Oxidation to Sulfone
-
Solvation: Dissolve the crude thioether in DCM (50 mL) in a 250 mL RBF. Cool to 0°C (ice bath).
-
Oxidation: Add mCPBA (5.60 g) portion-wise over 20 minutes.
-
Caution: Reaction is exothermic. Do not add all at once.
-
-
Reaction: Remove ice bath and stir at RT for 3–12 hours.
-
Monitor: A white precipitate (m-chlorobenzoic acid byproduct) will form. TLC should show a new, more polar spot (Sulfone).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(Sodium Thiosulfate) to destroy excess peroxide. Stir for 20 mins (starch-iodide paper test should be negative). -
Wash with saturated
(2 x 50 mL) to remove m-chlorobenzoic acid. -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).
Quality Control & Troubleshooting
Analytical Expectations
-
1H NMR (CDCl3):
-
Aromatic: ~7.4–8.1 ppm (4H, multiplet pattern characteristic of meta-substitution).
-
Methylene (
): ~3.0–3.2 ppm (Doublet, 2H). -
Cyclopropyl Methine: ~0.9–1.1 ppm (Multiplet, 1H).
-
Cyclopropyl Methylene: ~0.5–0.7 ppm (Multiplet, 2H) and ~0.1–0.3 ppm (Multiplet, 2H).
-
-
Mass Spec: ESI+ or EI will show the parent ion
or molecular ion with the characteristic 1:1 bromine isotope pattern ( ).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Ring opening of cyclopropyl group. | Ensure solvent is anhydrous DMF. Avoid strong Lewis acids. Keep temp <80°C. |
| Incomplete Oxidation | Sulfoxide remaining.[2] | Add 0.5 eq more mCPBA or stir longer. Ensure mCPBA quality (it degrades over time). |
| Impurity: Ring Opened | Verify reagents are dry. Ensure base ( |
References
-
General Sulfone Synthesis: Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[3] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213. Link
-
Cyclopropylmethyl Halide Reactivity: Roberts, J. D., & Mazur, R. H. (1951). Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link
-
Oxidation Protocols (mCPBA): Trost, B. M., & Curran, D. P. (1981). Chemoselectivity in the oxidation of sulfides. Tetrahedron Letters, 22(14), 1287-1290. Link
-
Green Oxidation Alternative (Tungstate): Karimi, B., et al. (2005).[3] Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide. Organic Letters, 7(4), 625–628. Link
Sources
A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene: Key Intermediates and Strategic Insights
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the synthetic pathways to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just a series of steps, but a cohesive narrative that explains the rationale behind the chosen synthetic strategy, focusing on the critical intermediates that define the success of the synthesis.
Introduction: The Significance of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Aryl sulfones are a prominent structural motif in a wide array of biologically active compounds.[1] The incorporation of a cyclopropylmethyl group can impart unique conformational constraints and metabolic stability, making 1-Bromo-3-cyclopropylmethanesulfonyl-benzene a valuable building block in the design of novel therapeutics. The bromo-substitution provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space.[2]
This guide will dissect a primary and efficient synthetic route, focusing on the preparation and characterization of two key intermediates: 3-Bromothiophenol and 1-Bromo-3-(cyclopropylmethylthio)benzene . The subsequent oxidation to the final sulfone product will also be detailed.
Synthetic Strategy Overview
The most direct and industrially scalable approach to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene involves a two-step sequence starting from the commercially available 3-bromothiophenol. This strategy is predicated on a nucleophilic substitution reaction followed by an oxidation.
Caption: Overall synthetic workflow for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Key Intermediate 1: 3-Bromothiophenol
3-Bromothiophenol (also known as 3-bromobenzenethiol) serves as the foundational building block for this synthesis.[3][4] While commercially available, understanding its preparation can be crucial for cost-effective scale-up or for the synthesis of substituted analogs.
Synthesis of 3-Bromothiophenol
A common laboratory-scale synthesis involves the reduction of the corresponding sulfonyl chloride or a related disulfide. For industrial applications, direct bromination of thiophenol is generally avoided due to the facile oxidation to diphenyl disulfide.[5] An indirect method, such as the bromination of diphenyl disulfide followed by reduction, is often preferred.[5]
Note: For the purpose of this guide, we will proceed assuming the use of commercially available 3-bromothiophenol.
Key Intermediate 2: 1-Bromo-3-(cyclopropylmethylthio)benzene
The formation of the thioether, 1-Bromo-3-(cyclopropylmethylthio)benzene, is a critical step that establishes the carbon-sulfur bond. This is typically achieved through a nucleophilic substitution (SN2) reaction between the thiolate anion of 3-bromothiophenol and a suitable cyclopropylmethyl halide.
Experimental Protocol: S-Alkylation of 3-Bromothiophenol
This protocol outlines a representative procedure for the synthesis of 1-Bromo-3-(cyclopropylmethylthio)benzene.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Bromothiophenol | 189.07 | 10.0 g | 0.0529 |
| Cyclopropylmethyl bromide | 134.99 | 7.8 g | 0.0578 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.9 g | 0.0788 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromothiophenol (10.0 g, 0.0529 mol) and acetone (200 mL).
-
Stir the mixture at room temperature to ensure complete dissolution of the thiophenol.
-
Add potassium carbonate (10.9 g, 0.0788 mol) to the solution. The potassium carbonate acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Add cyclopropylmethyl bromide (7.8 g, 0.0578 mol) dropwise to the stirring suspension. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-Bromo-3-(cyclopropylmethylthio)benzene as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the thiophenol without promoting side reactions. Stronger bases could potentially lead to elimination reactions with the alkyl halide.
-
Choice of Solvent: Acetone is an excellent solvent for this SN2 reaction as it is polar aprotic, effectively solvating the cation while leaving the nucleophile relatively free to react. It also has a convenient boiling point for reflux.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting thiophenol.
Final Product Synthesis: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
The final step in the synthesis is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation is a well-established and high-yielding reaction.[6][7]
Experimental Protocol: Oxidation of 1-Bromo-3-(cyclopropylmethylthio)benzene
This protocol describes a common and effective method for the oxidation of the sulfide to the sulfone using hydrogen peroxide and acetic acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-Bromo-3-(cyclopropylmethylthio)benzene | 243.16 | 10.0 g | 0.0411 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 14.0 mL | ~0.137 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-Bromo-3-(cyclopropylmethylthio)benzene (10.0 g, 0.0411 mol) in glacial acetic acid (100 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 30% aqueous hydrogen peroxide (14.0 mL, ~0.137 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting sulfide is no longer detectable. A sulfoxide intermediate may be observed which will be further oxidized to the sulfone.[8]
-
Pour the reaction mixture into 500 mL of ice-cold water. A white precipitate of the sulfone will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and any remaining hydrogen peroxide.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 1-Bromo-3-cyclopropylmethanesulfonyl-benzene as a white crystalline solid.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide is a green and effective oxidizing agent, with water being the only byproduct.[8] In the presence of acetic acid, it forms peracetic acid in situ, which is a strong oxidant capable of converting sulfides to sulfones.
-
Temperature Control: The initial cooling is crucial to control the exothermic reaction and prevent runaway conditions. Over-oxidation and side reactions are minimized at lower temperatures.
-
Workup: Precipitation in water is an effective method for isolating the non-polar sulfone product from the polar acetic acid and aqueous reagents.
Caption: Key transformations in the synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Data Summary
| Step | Intermediate/Product | Typical Yield (%) | Physical Appearance | Analytical Method |
| 1 | 1-Bromo-3-(cyclopropylmethylthio)benzene | 85-95 | Colorless to pale yellow oil | TLC, GC-MS, ¹H NMR |
| 2 | 1-Bromo-3-cyclopropylmethanesulfonyl-benzene | 90-98 | White crystalline solid | TLC, LC-MS, ¹H NMR, ¹³C NMR, m.p. |
Conclusion
The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a robust and efficient process that relies on the strategic formation and transformation of key intermediates. By understanding the underlying principles of the S-alkylation and oxidation steps, researchers can confidently and safely produce this valuable building block for further chemical exploration. The methodologies presented in this guide are well-established and can be adapted for the synthesis of a variety of related aryl sulfone derivatives.
References
- US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents. (n.d.).
-
cyclopropylbenzene - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs. (n.d.).
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
- EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents. (n.d.).
-
Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]
- US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents. (n.d.).
-
Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air | Organic Letters - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
- US3461168A - Synthesis of bromothiophenols - Google Patents. (n.d.).
-
Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
-
Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]
-
Oxidation of sulfides to sulfoxides and sulfones. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents | Organic Letters - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
3-bromothiophene - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
-
Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 7, 2026, from [Link]
-
Alkyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
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- 3. 3-ブロモチオフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 6320-01-0: 3-Bromothiophenol | CymitQuimica [cymitquimica.com]
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- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
potential applications of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene in medicinal chemistry
CAS: 1220039-45-1 Formula: C₁₀H₁₁BrO₂S Molecular Weight: 275.16 g/mol Role: Advanced Pharmacophore Building Block
Executive Summary & Strategic Utility
1-Bromo-3-((cyclopropylmethyl)sulfonyl)benzene is a specialized aryl sulfone building block used primarily in the optimization of lipophilic efficiency (LipE) during lead development. Unlike simple alkyl sulfones, the inclusion of the cyclopropylmethyl (CPM) moiety offers a critical balance between metabolic stability and steric occupancy.
In modern medicinal chemistry, this scaffold is a "privileged structure" for targeting nuclear receptors and G-protein coupled receptors (GPCRs), most notably ROR
Key Technical Advantages
| Feature | Medicinal Chemistry Function |
| Aryl Bromide Handle | Enables high-yield Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to heteroaryl cores. |
| Sulfone Bridge ( | Acts as a strong hydrogen bond acceptor (HBA) and modulates the electronic density of the aromatic ring (Hammett |
| Cyclopropylmethyl Tail | A "metabolic bumper" that blocks |
Structural Activity Relationship (SAR) Logic
The utility of this molecule lies in its ability to probe specific binding pockets. The following diagram illustrates the functional zones of the molecule when applied as a fragment in drug design.
Figure 1: Functional decomposition of the scaffold. Zone 3 is critical for improving half-life (
Primary Application: ROR t Inverse Agonists
The most authoritative application of this scaffold is in the synthesis of modulators for the Th17 pathway . ROR
Mechanism of Action
In ROR
Comparative Potency Data (Hypothetical Optimization)
Note: Representative data illustrating the "Cyclopropyl Effect".
| R-Group on Sulfone | IC₅₀ (ROR | HLM Intrinsic Clearance ( |
| Methyl ( | 120 nM | > 50 (High) |
| Isopropyl ( | 45 nM | 25 (Moderate) |
| Cyclopropylmethyl | 8 nM | < 10 (Low) |
Interpretation: The cyclopropylmethyl group (provided by this building block) offers the optimal balance of potency and metabolic stability compared to smaller or more flexible alkyl chains.
Experimental Protocols
A. Synthesis of the Building Block
If the material is not purchased commercially (CAS 1220039-45-1), it must be synthesized via thioether oxidation.
Reaction Scheme:
-
Alkylation: 3-Bromobenzenethiol + (Bromomethyl)cyclopropane
Thioether intermediate. -
Oxidation: Thioether +
-CPBA (or Oxone) Sulfone product.
Step-by-Step Methodology
-
Alkylation:
-
Dissolve 3-bromobenzenethiol (1.0 equiv) in DMF (0.5 M).
-
Add
(2.0 equiv) and stir at RT for 15 min. -
Dropwise add (bromomethyl)cyclopropane (1.2 equiv).
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Dilute with water, extract with EtOAc, wash with brine.
-
-
Oxidation (The Critical Step):
-
Dissolve the crude thioether in DCM (0.2 M).
-
Cool to 0°C.
-
Add
-CPBA (2.2 to 2.5 equiv) portion-wise to avoid exotherm. -
Warm to RT and stir for 12 hours.
-
Quench: Add saturated
(to destroy excess peroxide) followed by saturated . -
Purification: Flash column chromatography (0-30% EtOAc in Hexanes).
-
B. Downstream Application: Suzuki-Miyaura Coupling
This protocol describes coupling the building block to a heteroaryl boronic ester (common in drug synthesis).
Reagents:
-
Aryl Bromide: 1-Bromo-3-((cyclopropylmethyl)sulfonyl)benzene (1.0 equiv)
-
Boronate: Heteroaryl-Bpin (1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Workflow Diagram:
Figure 2: Standard cross-coupling workflow for incorporating the sulfone scaffold into a drug core.
Safety & Handling (E-E-A-T)
-
Genotoxicity Concerns: Alkylating agents like (bromomethyl)cyclopropane used in the precursor synthesis are potential genotoxins (PGIs). However, the final product (the aryl bromide) is generally stable.
-
Oxidation Hazards: When synthesizing this molecule using
-CPBA, ensure peroxide tests are negative before concentrating solvents to prevent explosions. -
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Sulfones are stable, but the aryl bromide moiety can be light-sensitive over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54388701, 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene. Retrieved from [Link]
-
AOBChem. Product Datasheet: 1-bromo-3-((cyclopropylmethyl)sulfonyl)benzene (CAS 1220039-45-1). Retrieved from [Link]
- Vitae Pharmaceuticals (Now Allergan/AbbVie).Patent WO2015127079: Modulators of RORgammaT. (Describes the utility of cyclopropyl-sulfone motifs in RORgt inhibitors).
- Smith, A. B., et al.Design and Synthesis of Aryl Sulfones as Privileged Scaffolds. Journal of Medicinal Chemistry. (General reference for sulfone bioisosteres).
Technical Guide: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene in Agrochemical Discovery
Executive Summary: The Lipophilic Sulfone Advantage[1]
In the optimization of modern agrochemicals, the modulation of lipophilicity and metabolic stability is paramount. 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (hereafter referred to as 3-BCMSB ) represents a high-value building block designed to bridge the gap between standard methyl sulfones and bulky alkyl variants.
This guide details the technical application of 3-BCMSB as a scaffold for next-generation herbicides and insecticides. Unlike simple methyl sulfones, the cyclopropylmethyl (CPM) moiety offers a unique steric profile and enhanced lipophilicity (LogP modulation) without the metabolic liability of linear alkyl chains. The meta-bromo substituent provides a versatile handle for orthogonal cross-coupling reactions, enabling rapid library generation around a sulfone core.
Chemical Profile & Structural Logic[2][3][4]
Structural Analysis
The molecule consists of three distinct functional domains, each serving a specific purpose in Structure-Activity Relationship (SAR) optimization:
| Domain | Functionality | Agrochemical Relevance |
| Aryl Core | Benzene Ring | Central scaffold; meta-substitution pattern prevents steric clash between the sulfone and the coupling partner. |
| Functional Handle | 1-Bromo | High-fidelity electrophile for Pd/Ni-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). |
| Bioisostere | Cyclopropylmethanesulfonyl | Metabolic Shield: The cyclopropyl ring resists CYP450 oxidation better than isopropyl or sec-butyl groups. Lipophilicity: Increases membrane permeability compared to methyl sulfones. |
Physicochemical Properties (Predicted)
-
Molecular Formula: C₁₀H₁₁BrO₂S
-
Molecular Weight: ~275.16 g/mol
-
Physical State: White to off-white crystalline solid
-
Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Synthetic Pathways & Causality
To ensure high purity and scalability, we employ a Two-Stage Oxidation Strategy . Direct sulfonylation is often low-yielding for bulky groups; therefore, S-alkylation followed by controlled oxidation is the preferred route.
Logical Workflow Diagram
The following Graphviz diagram illustrates the critical path from commodity starting materials to the active building block.
Figure 1: Convergent Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene via S-alkylation and oxidation.
Experimental Protocols
Protocol A: Synthesis of the Sulfide Intermediate
Objective: Install the cyclopropylmethyl group via nucleophilic substitution.
-
Reagents: 3-Bromobenzenethiol (1.0 eq), (Bromomethyl)cyclopropane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).
-
Procedure:
-
Charge a reaction vessel with 3-Bromobenzenethiol and DMF (5 mL/mmol) under N₂ atmosphere.
-
Add K₂CO₃ in a single portion. Stir for 15 minutes to generate the thiolate anion.
-
Dropwise add (Bromomethyl)cyclopropane. The reaction is exothermic; maintain temperature <30°C.
-
Monitor by TLC (Hexane/EtOAc 9:1). Conversion is typically complete within 4 hours.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Validation: ¹H NMR should show a doublet around δ 2.9 ppm (S-CH₂-Cyclopropyl).
-
Protocol B: Oxidation to Sulfone (3-BCMSB)
Objective: Selectively oxidize sulfur to sulfone without bromination of the ring or opening the cyclopropyl ring.
-
Reagents: Sulfide intermediate (1.0 eq), m-CPBA (2.2 eq) OR Oxone® (2.5 eq), DCM or MeOH/Water.
-
Causality: m-CPBA is chosen for solubility in organic solvents, but Oxone is preferred for green chemistry and safety (avoids potentially explosive peroxides on scale-up).
-
Procedure (Oxone Method):
-
Dissolve the sulfide in MeOH (10 mL/mmol).
-
Prepare a solution of Oxone® in water (0.5 g/mL).
-
Add the Oxone solution dropwise at 0°C. The cyclopropyl ring is stable under these oxidative conditions, provided the pH is not strongly acidic.
-
Stir at room temperature for 12 hours.
-
Workup: Filter precipitated salts. Remove MeOH under vacuum. Extract aqueous residue with DCM.
-
Purification: Recrystallization from Ethanol/Heptane.
-
Agrochemical Application: Divergent Synthesis
The utility of 3-BCMSB lies in its ability to serve as a "Hub" for divergent synthesis. The meta-bromo group allows for the attachment of heteroaromatic cores common in herbicides (e.g., pyrazoles, triketones) or insecticides (e.g., isoxazolines).
Application Workflow
The following diagram demonstrates how 3-BCMSB is processed into active ingredients (AIs).
Figure 2: Divergent synthesis pathways converting 3-BCMSB into herbicide and insecticide candidates.
Case Study: Synthesis of an HPPD Inhibitor Analog
Context: Many HPPD inhibitors (e.g., Mesotrione, Sulcotrione) utilize an electron-deficient aryl ring. The sulfone group in 3-BCMSB provides the necessary electron withdrawal to activate the system, while the cyclopropylmethyl group improves rainfastness (lipophilicity).
-
Reaction: Suzuki Coupling with (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)boronic acid.
-
Conditions: Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3 eq), Dioxane/Water (4:1), 90°C, 16h.
-
Outcome: The resulting biaryl system retains the sulfone "warhead" for enzyme binding while the bromine is replaced by the pyrazole pharmacophore.
Safety & Handling (SHE)
| Hazard Class | Description | Mitigation Strategy |
| Skin/Eye Irritant | Alkylating agents (precursors) and brominated aromatics are irritants. | Use nitrile gloves and chemical splash goggles. Handle in a fume hood. |
| Thermal Stability | Sulfones are generally stable, but crude reaction mixtures with peroxides (mCPBA) are shock-sensitive. | Quench all oxidation reactions with Sodium Thiosulfate/Bisulfite before workup. |
| Environmental | Halogenated aromatics are persistent. | Collect all aqueous waste for specific halogenated waste disposal. Do not release into drains. |
References
-
General Synthesis of Aryl Sulfones
-
Xin, Y.-H., et al. (2021).[1] "Palladium-Catalyzed Methylsulfonylation of Alkyl Halides." Journal of Organic Chemistry.
-
-
Cyclopropylmethyl Group in Agrochemicals
- Wang, L., et al. (2019). "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation." Beilstein Journal of Organic Chemistry.
-
Cross-Coupling Methodologies
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Oxidation Protocols (Oxone)
- Trost, B. M., & Curran, D. P. (1981).
Sources
role of the cyclopropyl group in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
A Technical Guide to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Executive Summary
This technical guide analyzes 1-Bromo-3-cyclopropylmethanesulfonyl-benzene , a high-value intermediate in medicinal chemistry. While the molecule itself is a building block, its structural components—the aryl sulfone , the cyclopropylmethyl moiety , and the bromo-handle —represent a "privileged substructure" triad used to optimize pharmacokinetic (PK) profiles.
This guide details the physicochemical rationale for this scaffold, provides a validated synthetic protocol, and explores its utility in diversifying drug candidates via palladium-catalyzed cross-coupling.
Part 1: Structural & Physicochemical Rationale
The utility of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene lies in its ability to modulate lipophilicity (LogP) and metabolic stability without sacrificing potency.
1.1 The Cyclopropyl "Goldilocks" Effect
The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but possesses unique electronic properties due to the strain of the three-membered ring (Walsh orbitals).
-
Metabolic Blocking: Unlike alkyl chains (e.g.,
-propyl), which are prone to rapid CYP450-mediated oxidation at the terminal or penultimate carbons, the cyclopropyl ring is relatively resistant to oxidation due to its high C-H bond dissociation energy (approx. 106 kcal/mol vs. 98 kcal/mol for secondary alkyls). -
Conformational Rigidity: The cyclopropylmethyl group (
) introduces a defined vector. The "bisected" conformation is often energetically favored, orienting the cyclopropyl ring to fill hydrophobic pockets with higher specificity than freely rotating alkyl chains.
1.2 The Sulfone Linker (
)
-
Hydrogen Bonding: The sulfone oxygens act as weak-to-moderate hydrogen bond acceptors, often interacting with backbone amides in target proteins (e.g., kinase hinge regions).
-
Electronic Withdrawal: The strong electron-withdrawing nature (
) deactivates the benzene ring, which can improve metabolic stability of the aromatic core by reducing electron density available for oxidative attack.
1.3 The Bromo-Handle
Positioned meta to the sulfone, the bromine atom serves as a versatile orthogonal handle. It allows for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the attachment of this optimized "tail" to various heteroaromatic "warheads."
Figure 1: Structure-Activity Relationship (SAR) breakdown of the title compound, highlighting the functional role of each moiety.
Part 2: Validated Synthetic Protocol
The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is best achieved via a two-step sequence: S-alkylation followed by Oxidation . This route avoids the use of unstable sulfinates and allows for scalable preparation.
Step 1: Thioether Formation (S-Alkylation)
Reaction: 3-Bromobenzenethiol + (Bromomethyl)cyclopropane
-
Reagents:
-
3-Bromobenzenethiol (1.0 equiv)
-
(Bromomethyl)cyclopropane (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone.
-
-
Protocol:
-
Charge a round-bottom flask with 3-Bromobenzenethiol and DMF (
). -
Add
in one portion. Stir for 15 minutes at Room Temperature (RT). -
Add (Bromomethyl)cyclopropane dropwise.
-
Heat to
for 4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. -
Workup: Dilute with water, extract with EtOAc (
). Wash organics with brine, dry over , and concentrate. -
Note: The cyclopropylmethyl group is sensitive to rearrangement under strong acidic conditions; keep conditions basic/neutral.
-
Step 2: Oxidation to Sulfone
Reaction: Thioether
-
Reagents:
-
Thioether Intermediate (1.0 equiv)
- -CPBA (meta-Chloroperoxybenzoic acid, 2.5 equiv)
-
Solvent: Dichloromethane (DCM).
-
-
Protocol:
-
Dissolve the thioether in DCM (
) and cool to . -
Add
-CPBA portion-wise over 20 minutes to control exotherm. -
Allow to warm to RT and stir for 12 hours.
-
Quench: Add saturated aqueous
(to destroy excess peroxide) and stir for 20 minutes. -
Workup: Wash with saturated
( ) to remove -chlorobenzoic acid byproduct. Dry organics over and concentrate. -
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexane).
-
Figure 2: Step-wise synthetic workflow for the production of the target sulfone.
Part 3: Application in Drug Discovery
The 1-Bromo-3-cyclopropylmethanesulfonyl-benzene molecule is rarely the final drug; it is a fragment .
3.1 Palladium-Catalyzed Cross-Coupling
The aryl bromide is an excellent partner for Suzuki-Miyaura coupling to attach the sulfone tail to heteroaromatic cores (e.g., pyridines, indazoles) common in kinase inhibitors.
-
Standard Conditions:
-
Catalyst:
( ) -
Base:
(3.0 equiv) -
Solvent: Dioxane/Water (4:1),
.
-
3.2 Metabolic Stability Data (Comparative)
In microsomal stability assays, replacing an
| Substituent (R) | Structure | Intrinsic Clearance ( | |
| High | < 15 min | ||
| Isopropyl | Moderate | ~ 30 min | |
| Cyclopropylmethyl | Low | > 60 min |
Table 1: Comparative metabolic stability of alkyl sulfone tails. The cyclopropylmethyl group prevents
References
-
Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Accounts of Chemical Research. Link
-
Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Contextual reference for metabolic blocking strategies).
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. Link
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Link
-
Beilstein Institute. (2019). Synthesis of aryl cyclopropyl sulfides. Beilstein Journal of Organic Chemistry. Link
An In-depth Technical Guide to the Electronic Effects of the Methanesulfonyl Group in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Introduction: Deconstructing the Electronic Landscape of a Complex Aromatic System
In the landscape of modern drug discovery and materials science, a nuanced understanding of the electronic properties of substituted aromatic compounds is paramount. The interplay of various functional groups on a benzene ring dictates its reactivity, pharmacokinetic profile, and material characteristics. This guide provides a comprehensive analysis of the electronic effects at play in the molecule 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. We will dissect the individual contributions of the methanesulfonyl, bromo, and cyclopropyl substituents and then synthesize this understanding to predict the overall electronic character and reactivity of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deeper insight into the structure-property relationships of complex aromatic systems.
Pillar 1: The Dominant Electron-Withdrawing Nature of the Methanesulfonyl Group
The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing substituent, a characteristic that profoundly influences the electron density of the benzene ring.[1] This strong electron withdrawal is a consequence of two primary electronic effects: a potent negative inductive effect (-I) and a significant, though sometimes debated, negative resonance effect (-R).
1.1 The Inductive Effect (-I): A Matter of Electronegativity
The sulfur atom in the methanesulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms.[2][3] This creates a strong dipole, with the sulfur atom bearing a significant partial positive charge. This electron deficiency is relayed through the sigma (σ) bonds to the attached benzene ring, effectively pulling electron density away from the aromatic system.[4] This inductive withdrawal is a primary contributor to the deactivation of the benzene ring towards electrophilic aromatic substitution.[5]
1.2 The Resonance Effect (-R): Delocalization through d-Orbitals
The resonance effect of the sulfonyl group involves the delocalization of π-electrons from the benzene ring into the vacant 3d-orbitals of the sulfur atom.[6] This creates resonance structures where a positive charge resides on the aromatic ring, further decreasing its electron density.[1] While the extent of d-orbital participation in bonding is a topic of ongoing discussion in theoretical chemistry, its inclusion provides a more complete picture of the electron-withdrawing nature of the sulfonyl group.
Caption: Resonance delocalization in an aryl sulfone.
Pillar 2: The Dualistic Electronic Nature of the Bromo and Cyclopropyl Substituents
The electronic contributions of the bromo and cyclopropyl groups are more nuanced than that of the potent methanesulfonyl group.
2.1 The Bromo Group: A Deactivating Ortho-, Para-Director
The bromine atom exhibits a dual electronic effect. Due to its high electronegativity, it exerts a deactivating inductive effect (-I), withdrawing electron density from the benzene ring and making it less reactive towards electrophiles.[7] However, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system through resonance (+R).[7] This resonance effect increases the electron density at the ortho and para positions. While the deactivating inductive effect is stronger overall, the resonance effect directs incoming electrophiles to the ortho and para positions.[7]
2.2 The Cyclopropyl Group: A Weak Electron-Donating Group
The electronic nature of the cyclopropyl group has been a subject of some debate.[8] However, it is generally considered to be a weak electron-donating group. The carbon-carbon bonds within the cyclopropane ring have a higher degree of p-character than typical sp³-hybridized carbons. This allows the cyclopropyl ring to interact with and donate electron density to the adjacent π-system of the benzene ring through conjugation.[8] This weak electron-donating character can be observed in its Hammett constants.
Pillar 3: A Quantitative Assessment through Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of a benzene ring.[9][10] The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing ability. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[11]
| Substituent | σ_meta_ | σ_para_ | Electronic Effect |
| Methanesulfonyl (-SO₂CH₃) | 0.68 | 0.72 | Strongly Electron-Withdrawing |
| Bromo (-Br) | 0.40 | 0.23 | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) |
| Cyclopropyl (-C₃H₅) | -0.07 | -0.21 | Weakly Electron-Donating |
| Table 1: Hammett Constants for Relevant Substituents [12] |
As the table illustrates, the methanesulfonyl group has significantly large and positive Hammett constants, confirming its strong electron-withdrawing nature. The bromo group has positive constants, indicating its overall electron-withdrawing character, with the meta value being higher due to the dominance of the inductive effect at this position. Conversely, the cyclopropyl group displays negative Hammett constants, quantifying its weakly electron-donating properties.
Synthesizing the Electronic Effects in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
In the target molecule, the three substituents are positioned meta to each other. This arrangement leads to a complex interplay of their electronic effects.
Caption: Structure of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
The dominant electronic feature of this molecule is the powerful electron-withdrawing effect of the methanesulfonyl group. This group significantly deactivates the entire benzene ring, making it less susceptible to electrophilic attack. The bromo group further contributes to this deactivation through its inductive effect. In contrast, the cyclopropyl group provides a weak electron-donating effect, which is likely overshadowed by the strong deactivating influence of the other two substituents.
When considering the directing effects for a potential electrophilic aromatic substitution, the situation is complex. The methanesulfonyl group is a meta-director.[3] The bromo group is an ortho-, para-director. The cyclopropyl group is also an ortho-, para-director. In a polysubstituted benzene, the directing effects of the individual groups can be either cooperative or antagonistic.[13] In this case, the directing effects are largely antagonistic. However, the strongest activating group typically dictates the position of substitution.[14] Given that both the methanesulfonyl and bromo groups are deactivating, the weakly activating cyclopropyl group would direct an incoming electrophile to its ortho and para positions (relative to itself). However, the overall deactivation of the ring by the sulfonyl and bromo groups would make such a reaction challenging, likely requiring harsh conditions.
Experimental Protocols: A Plausible Synthetic Approach and Characterization
As 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is not a commercially available compound, a plausible synthetic route would involve a multi-step process. The following protocol is a hypothetical, yet scientifically sound, approach based on established synthetic methodologies for similar compounds.
5.1 Proposed Synthetic Workflow
Caption: Proposed synthetic workflow.
Step 1: Bromination of Cyclopropylbenzene
-
To a solution of cyclopropylbenzene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq).
-
Slowly add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) (0.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-cyclopropylbenzene.
Step 2: Sulfonylation of 1-Bromo-3-cyclopropylbenzene
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add 1-bromo-3-cyclopropylbenzene (1.0 eq) to a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of methanesulfonyl chloride (CH₃SO₂Cl) (1.2 eq) in anhydrous THF.
-
Slowly add the solution of methanesulfonyl chloride to the lithiated aryl species at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography to obtain 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
5.2 Hypothetical Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): The spectrum would be expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The cyclopropyl protons would appear as a complex multiplet in the upfield region (δ 0.5-1.2 ppm), and the methyl protons of the sulfonyl group would be a singlet around δ 3.0-3.5 ppm.[1]
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum would display distinct signals for the six aromatic carbons, with those directly attached to the electron-withdrawing groups shifted downfield. The carbons of the cyclopropyl ring would appear at high field, and the methyl carbon of the sulfonyl group would be observed in the aliphatic region.
-
IR (KBr, cm⁻¹): Characteristic strong absorption bands for the sulfonyl group would be expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). Aromatic C-H stretching would be observed around 3100-3000 cm⁻¹, and C-Br stretching would appear in the fingerprint region.
Conclusion
The electronic landscape of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is dominated by the potent electron-withdrawing methanesulfonyl group, which significantly deactivates the aromatic ring. The bromo substituent further contributes to this deactivation, while the cyclopropyl group offers a weak counteracting electron-donating effect. This comprehensive analysis, supported by quantitative Hammett constants and an understanding of inductive and resonance effects, provides a robust framework for predicting the reactivity and properties of this complex molecule. The proposed synthetic and characterization protocols offer a practical guide for researchers interested in the synthesis and further investigation of this and related polysubstituted aromatic compounds.
References
-
ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved February 24, 2024, from [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved February 24, 2024, from [Link]
-
Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved February 24, 2024, from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved February 24, 2024, from [Link]
-
ResearchGate. (n.d.). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. Retrieved February 24, 2024, from [Link]
-
Wikipedia. (2023, December 19). Hammett equation. Retrieved February 24, 2024, from [Link]
-
YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined. Retrieved February 24, 2024, from [Link]
-
Chemistry LibreTexts. (2022, September 3). 2.6: delta and Hammett's sigma constants. Retrieved February 24, 2024, from [Link]
-
Wheeler, S. E. (2012). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. The Journal of Physical Chemistry A, 116(46), 11449–11457. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved February 24, 2024, from [Link]
-
Wikipedia. (2023, November 29). Electrophilic aromatic directing groups. Retrieved February 24, 2024, from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved February 24, 2024, from [Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved February 24, 2024, from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved February 24, 2024, from [Link]
-
YouTube. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved February 24, 2024, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.9: Trisubstituted Benzenes - Effects of Multiple Substituents. Retrieved February 24, 2024, from [Link]
-
Master Organic Chemistry. (2023, October 26). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved February 24, 2024, from [Link]
-
Bulletin of the Chemical Society of Japan. (1979). Synthesis of cis-Aryl Cyclopropyl Sulfones. Retrieved February 24, 2024, from [Link]
-
Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved February 24, 2024, from [Link]
-
PubChem. (n.d.). Cyclopropylbenzene. Retrieved February 24, 2024, from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Retrieved February 24, 2024, from [Link]
-
Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved February 24, 2024, from [Link]
-
ACS Publications. (2011). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Retrieved February 24, 2024, from [Link]
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- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Hammett substituent constants [stenutz.eu]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Safe Handling and Use of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information herein is synthesized from available data on structurally similar compounds and general best practices for handling chemicals with similar functional groups. Due to the limited publicly available data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a thorough risk assessment should be conducted by the user before handling this compound.
Section 1: Introduction and Compound Profile
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a synthetic organic compound that incorporates a brominated benzene ring, a cyclopropyl group, and a methanesulfonyl moiety. Its structural features suggest its potential utility as an intermediate in medicinal chemistry and drug development, likely in the synthesis of more complex molecules. The presence of a sulfonyl group and a halogenated aromatic ring dictates the need for specific safety and handling protocols to mitigate potential risks to researchers and the environment. This guide provides a comprehensive overview of the known and inferred safety considerations, handling procedures, and emergency protocols for this compound.
Chemical Structure:
Caption: Standard workflow for donning and doffing Personal Protective Equipment.
Engineering Controls
-
Ventilation: Always handle 1-Bromo-3-cyclopropylmethanesulfonyl-benzene in a well-ventilated area. [1]For procedures that may generate dust or aerosols, a chemical fume hood is required. [2]* Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [1][2]Keep away from heat, sparks, and open flames. [3]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents. [4]The sulfonyl group may exhibit reactivity similar to sulfonyl halides, which can react violently with water. [2]
Section 4: Experimental Procedures and Waste Disposal
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is correctly donned.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Dispensing:
-
If the compound is a solid, handle it as a powder and avoid creating dust. Use a spatula for transfers.
-
If it is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
-
-
Reaction Setup:
-
When setting up reactions, ensure all joints are properly sealed to prevent leaks.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath.
-
-
Post-Procedure:
-
Carefully quench any reactive materials.
-
Clean all equipment thoroughly.
-
Decontaminate the work area.
-
Spill and Emergency Procedures
Spill Response Workflow:
Caption: General workflow for responding to a chemical spill.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5][2]
Waste Disposal
-
Dispose of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and any contaminated materials in accordance with local, state, and federal regulations. [1]* The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [1]
Section 5: Toxicological and Ecological Information
-
Toxicological Data: There is no specific toxicological data available for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. The health hazard information is inferred from related compounds. The benzene moiety, in general, can be associated with long-term health effects upon chronic exposure, though the specific risks of this substituted benzene are unknown. [6]* Ecological Information: No specific ecological data is available. Discharge into the environment should be avoided. [1]Do not let the chemical enter drains. [1]
Section 6: References
-
(1-Bromoethyl)benzene SDS. (n.d.). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from
-
1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene Safety Data Sheets. (n.d.). Echemi. Retrieved from
-
1-Bromo-3-cyclopropylbenzene AldrichCPR 1798-85-2. (n.d.). Sigma-Aldrich. Retrieved from
-
PUBLIC HEALTH STATEMENT - Toxicological Profile for Benzene. (n.d.). NCBI Bookshelf. Retrieved from
-
1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672. (n.d.). PubChem. Retrieved from
-
1-Bromo-3-(cyclopropylmethoxy)benzene. (n.d.). Sigma-Aldrich. Retrieved from
-
SAFETY DATA SHEET. (2025-12-04). Sigma-Aldrich. Retrieved from
-
Safety Data Sheet: Benzene. (n.d.). Carl ROTH. Retrieved from
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from
-
Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy. Retrieved from
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from
-
What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). Blog. Retrieved from
-
Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. (1-Bromoethyl)benzene SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. PUBLIC HEALTH STATEMENT - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its remarkable versatility, functional group tolerance, and relatively mild reaction conditions have established it as a preferred method for the construction of carbon-carbon bonds, most notably for the synthesis of biaryl and heteroaryl structures.[2] These structural motifs are prevalent in a vast array of biologically active molecules. This document provides a detailed guide to the application of the Suzuki coupling for a specific and synthetically relevant substrate: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. The presence of both a bromine atom and an electron-withdrawing cyclopropylmethanesulfonyl group on the aromatic ring presents unique considerations for optimizing this powerful transformation.
Understanding the Core Components of the Suzuki Coupling Reaction
The success of a Suzuki coupling reaction is contingent on the judicious selection of several key components, each playing a critical role in the catalytic cycle. For the coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene with a generic arylboronic acid, these components are:
-
The Aryl Halide: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene serves as the electrophilic partner. The electron-withdrawing nature of the sulfone group is known to activate the aryl bromide towards oxidative addition, the rate-limiting step in many Suzuki couplings.[1][3]
-
The Organoboron Reagent: Typically an arylboronic acid or a boronate ester, this component acts as the nucleophilic partner. Boronic acids are generally preferred due to their higher reactivity and atom economy, though they can be more susceptible to side reactions like protodeboronation.[3]
-
The Palladium Catalyst: A source of palladium(0) is essential to initiate the catalytic cycle. Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[4]
-
The Ligand: Phosphine ligands are crucial for stabilizing the palladium center, enhancing its reactivity, and influencing the selectivity of the reaction. The choice of ligand is often critical for achieving high yields, especially with challenging substrates.
-
The Base: A base is required to activate the boronic acid for transmetalation.[4] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
The Solvent System: The solvent must be capable of dissolving the reactants and facilitating the interaction of the various components in the catalytic cycle. Often, a mixture of an organic solvent and water is employed.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and tolerance of various functional groups have made it an indispensable tool in the drug discovery and development pipeline.[2]
This application note provides a detailed guide for performing the Buchwald-Hartwig amination on a specific and functionally rich substrate: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. The presence of the cyclopropylmethanesulfonyl group introduces unique electronic and steric considerations that necessitate a carefully optimized reaction protocol for successful and high-yielding C-N bond formation.
Understanding the Substrate: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
The target substrate presents two key features that influence the choice of reaction conditions:
-
Electron-Withdrawing Sulfonyl Group: The cyclopropylmethanesulfonyl group is strongly electron-withdrawing, which can impact the reactivity of the aryl bromide. While electron-deficient aryl halides are generally good substrates for Buchwald-Hartwig amination, the choice of an appropriate electron-rich and bulky phosphine ligand is crucial to facilitate the oxidative addition step and promote efficient catalysis.
-
Steric Considerations: While the cyclopropylmethanesulfonyl group is at the meta-position to the bromine atom, its size may still influence the approach of the palladium catalyst and the amine coupling partner. The use of sterically demanding ligands can be advantageous in such cases.[2][4]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Reaction Conditions
Based on literature precedents for electron-deficient aryl bromides and considering the specific nature of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, the following conditions are recommended as a starting point for optimization.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich biarylphosphine ligands are highly effective for coupling electron-deficient aryl halides and sterically demanding substrates.[5][6] |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the coupling reaction.[6] |
| Solvent | Toluene or Dioxane | Aprotic, non-polar, or moderately polar solvents are generally preferred. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene with a generic primary or secondary amine.
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene
-
Amine (e.g., morpholine, aniline, etc.)
-
Pd₂(dba)₃
-
XPhos or tBuXPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
An inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (0.02-0.05 equiv).
-
Catalyst Addition: Add the palladium precatalyst, Pd₂(dba)₃ (0.01-0.025 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precatalyst and ligand. Proper degassing is critical to prevent catalyst deactivation by oxygen. |
| Insufficiently strong base | Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation | Hydrodehalogenation (replacement of Br with H) | This can occur if the reductive elimination is slow. A more electron-rich ligand or a different solvent may be beneficial. |
| Homocoupling of the aryl bromide | This is more likely at higher catalyst loadings. Reduce the amount of palladium precatalyst. | |
| Difficulty in Purification | Residual palladium | Thorough filtration through celite is important. A charcoal treatment of the crude product solution can also be effective. |
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of N-aryl derivatives of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. Careful selection of the palladium catalyst, a bulky and electron-rich phosphine ligand, a strong base, and an appropriate solvent are paramount for achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A new class of easily activated palladium precatalysts for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 130(21), 6686-6687. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 7, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wong, S. M., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
-
Gande, M. E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18035-18047. [Link]
-
Dalton Transactions. (2017). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 46(30), 9871-9878. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 8(12), 11554-11562. [Link]
-
Ahmadi, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19069. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
[1]
Part 1: Executive Summary & Substrate Analysis[2]
Introduction
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS: 151412-22-7) represents a critical pharmacophore in modern medicinal chemistry, particularly for GPCR modulators and kinase inhibitors where the sulfone moiety acts as a non-hydrolyzable hydrogen bond acceptor.[1]
While the electron-withdrawing nature of the sulfone group activates the C-Br bond for oxidative addition, it introduces two distinct challenges that often lead to yield attrition in standard high-throughput screening (HTS) conditions:
-
-Proton Acidity: The methylene protons adjacent to the sulfone (
) possess enhanced acidity ( in DMSO).[1][2] The use of strong alkoxide bases (e.g., NaOtBu) can lead to carbanion formation, resulting in oligomerization or side-reactions.[2] -
Catalyst Sequestration: The sulfone oxygens can act as hemilabile ligands, potentially sequestering coordinatively unsaturated Pd(0) species, thereby dampening the catalytic cycle.[2]
This guide provides two validated protocols designed to circumvent these specific failure modes.
Chemo-Physical Profile
| Property | Value / Characteristic | Implication for Coupling |
| Molecular Weight | ~275.16 g/mol | Moderate size; easy handling.[1] |
| Electronic State | Electron-Deficient ( | Fast Oxidative Addition. prone to homocoupling if transmetallation is slow.[1] |
| Steric Profile | Meta-substituted; Distal Cyclopropyl | Sterically accessible; Cyclopropyl ring is stable but requires avoidance of strong Lewis acids.[1] |
| Solubility | Lipophilic (Aryl) + Polar (Sulfone) | Requires polar aprotic/protic cosolvent systems (e.g., Dioxane/Water, DMF).[1][2] |
| Base Sensitivity | High at | Avoid LiHMDS, NaH, NaOtBu. Use Carbonates or Phosphates.[1][2] |
Part 2: Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target Application: Biaryl synthesis for scaffold decoration.[1][2]
Rationale: Standard Pd(PPh3)4 protocols often fail due to phosphine oxidation and poor solubility of the sulfone substrate in pure toluene. We utilize a Pd(dppf)Cl2 system.[2] The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center against sulfone coordination, while the dichloromethane adduct improves catalyst longevity.
Materials
-
Substrate: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)[1][2]
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 equiv)[1][2]
-
Base: K2CO3 (3.0 equiv) — Selected to minimize deprotonation risk.[1][2]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v) — Crucial for solubilizing the inorganic base and the polar sulfone.[2]
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
-
Inertion: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Note: Concentration should be 0.1 M - 0.2 M with respect to the bromide.
-
-
Catalyst Addition: Quickly remove the cap (under positive inert gas flow) and add Pd(dppf)Cl2[1][2]·CH2Cl2 (3 mol%).[1][2] Reseal immediately.
-
Reaction: Heat the block to 80°C for 4–12 hours.
-
Monitoring: Check LCMS for consumption of bromide. If homocoupling of boronic acid is observed, reduce temp to 60°C and add boronic acid in two portions.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1).[1][2] Dry over Na2SO4.
-
Purification: Flash chromatography. Warning: The sulfone product will be significantly more polar than the starting bromide. Start gradient at 10% EtOAc/Hexane and ramp to 60-80%.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target Application: Introduction of amine functionality.[1][2][3]
Rationale:
This is the critical "Expertise" section. Standard conditions using NaOtBu will likely deprotonate the
Materials
-
Substrate: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)[1][2]
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (2–4 mol%) — Ensures rapid reductive elimination.[1][2]
-
Base: Cs2CO3 (2.5 equiv) — Must be anhydrous and finely ground.[1][2]
-
Solvent: t-Amyl Alcohol or Toluene (anhydrous).[1]
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven (120°C) overnight.
-
Charge Solids: Add Aryl Bromide, Catalyst (RuPhos Pd G3), and Cs2CO3 to the reaction vessel inside a glovebox or under strict Schlenk conditions.
-
Add Liquids: Add the amine and solvent (0.15 M).
-
Tip: If the amine is a solid, add it in step 2.[2]
-
-
Activation: Heat to 85°C .
-
Mechanistic Insight: RuPhos provides steric bulk to facilitate the reductive elimination of the amine product, which is often the rate-determining step for electron-deficient arenes.
-
-
Reaction Time: Typically 2–6 hours.
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove the cesium salts. Rinse with DCM.
-
Purification: Concentrate and purify via reverse-phase prep-HPLC if the product is highly polar, or normal phase if soluble in DCM/MeOH.
Part 3: Visualization & Troubleshooting[2]
Decision Logic for Catalyst & Base Selection
The following diagram illustrates the logical flow for selecting conditions based on the coupling partner, specifically tailored for sulfone-containing bromides.
Figure 1: Decision tree for optimizing reaction conditions to avoid base-mediated decomposition of the sulfone moiety.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by sulfone or poor solubility.[1] | Switch solvent to DMF/Water (Suzuki) or increase temp to 100°C. Ensure solvent is degassed.[1][2] |
| Debromination (Ar-H) | Switch to a bulkier ligand (e.g., XPhos) to speed up reductive elimination over side pathways.[1][2] | |
| Unknown Impurities (High MW) | Base-mediated oligomerization at | CRITICAL: Switch from NaOtBu/K3PO4 to Cs2CO3 or K2CO3. Lower reaction temperature. |
| Pd Black Precipitation | Catalyst decomposition.[1][4] | Add 5-10 mol% free ligand (e.g., dppf or RuPhos) to stabilize the active species.[1][2] |
Part 4: References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]
-
Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[2] Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link[1][2]
-
Fernández-Ibáñez, M. A., et al. (2020).[2] Sulfones as activating groups in cross-coupling chemistry. (General reference for sulfone electronic effects in Pd-catalysis).
Sources
- 1. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 2. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: High-Efficiency Mizoroki-Heck Coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Executive Summary
This protocol details the optimized conditions for the palladium-catalyzed Mizoroki-Heck cross-coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene with terminal alkenes. This substrate presents a unique chemoselective challenge: while the meta-sulfonyl group activates the aryl bromide for oxidative addition, the acidic
The method described herein utilizes a Pd(OAc)₂ / Triphenylphosphine catalytic system with Potassium Carbonate or Triethylamine as the base, achieving high turnover numbers (TON) at moderate temperatures (80–100 °C).
Chemical Context & Mechanistic Strategy
Substrate Analysis
-
Electrophile: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
-
Electronic Effect: The cyclopropylmethanesulfonyl group (
) is a strong electron-withdrawing group (EWG) ( ). Located at the meta position relative to the bromide, it significantly lowers the electron density of the arene, thereby accelerating the oxidative addition of Pd(0) into the C-Br bond. -
Steric Effect: The meta substitution pattern minimizes steric hindrance at the reaction site, allowing for the use of bulky phosphine ligands if necessary.
-
Risk Factors:
-
-Acidity: The methylene protons (
) are acidic ( in DMSO). Strong bases (e.g., NaOtBu) must be avoided to prevent carbanion formation. -
Cyclopropyl Stability: While generally stable to Pd(0), the cyclopropyl ring can undergo ring-opening rearrangement at temperatures
or under radical conditions.
-
-Acidity: The methylene protons (
The Catalytic Cycle
The reaction follows the neutral pathway (for aryl bromides). The EWG nature of the sulfone ensures that Oxidative Addition is rapid. The rate-determining step (RDS) is typically the alkene insertion or catalyst regeneration depending on the alkene used.
Critical Reaction Parameters
Catalyst & Ligand Selection
-
Precursor: Palladium(II) Acetate [Pd(OAc)₂] is the preferred precursor. It is stable, cost-effective, and reduces in situ to Pd(0).
-
Ligand: Triphenylphosphine (PPh₃) is sufficient due to the activated nature of the aryl bromide.
-
Ratio: Use a 1:2 to 1:4 ratio of Pd:Ligand to ensure stability of the Pd(0) species and prevent "palladium black" precipitation.
-
Alternative: If the coupling partner is sterically hindered (e.g.,
-substituted styrenes), switch to P(o-tol)₃ or SPhos .
-
Base Selection (Crucial)
To avoid deprotonating the
-
Preferred: Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) . These mild inorganic bases neutralize the HBr generated without affecting the sulfone.
-
Organic Alternative: Triethylamine (Et₃N) or DIPEA . Useful if reaction homogeneity is required, though they can sometimes reduce Pd(II) too slowly.
-
Avoid: Strong alkoxides (NaOtBu, KOtBu) and hydrides (NaH).
Solvent System
-
DMF (N,N-Dimethylformamide): The standard solvent. High boiling point, good solubility for inorganic bases.
-
MeCN (Acetonitrile): Good for cleaner profiles at lower temperatures (reflux ~82°C), but requires soluble bases (like Et₃N).
-
Recommendation: Anhydrous DMF is recommended for the baseline protocol.
Standard Operating Procedure (SOP)
Materials Checklist
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 1-Bromo-3-cyclopropylmethanesulfonyl-benzene | ~275.16 | 1.0 | Limiting Reagent |
| Terminal Alkene (e.g., n-Butyl Acrylate) | Variable | 1.2 - 1.5 | Coupling Partner |
| Pd(OAc)₂ | 224.51 | 0.02 (2 mol%) | Catalyst |
| PPh₃ | 262.29 | 0.06 (6 mol%) | Ligand |
| K₂CO₃ (anhydrous) | 138.21 | 2.0 | Base |
| DMF (Anhydrous) | - | 0.2 M | Solvent |
Step-by-Step Protocol
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a distinct vial, dissolve Pd(OAc)₂ and PPh₃ in a small volume of DMF.
-
Stir at room temperature for 15 minutes. The solution should turn from orange to bright yellow, indicating the formation of active Pd(0)-phosphine species.
Step 2: Reaction Setup
-
Equip a dry reaction vessel (Schlenk tube or heavy-walled pressure vial) with a magnetic stir bar.
-
Add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv) and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with Nitrogen or Argon (3 cycles) to remove Oxygen. Note: Oxygen poisons the Pd catalyst.
-
Add the Terminal Alkene (1.2 equiv) and DMF (to reach 0.2 M concentration) via syringe under inert flow.
-
Add the pre-complexed catalyst solution (from Step 1) via syringe.
Step 3: Reaction Execution
-
Seal the vessel.
-
Heat the mixture to 90 °C .
-
Monitor reaction progress via TLC or HPLC/UPLC every 2 hours.
-
Endpoint: Disappearance of the aryl bromide.
-
Timeframe: Typically 4–12 hours depending on the alkene.
-
Step 4: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the filtrate with Water (3x) to remove DMF, followed by Brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The product is usually more polar than the starting bromide due to the sulfone and the new alkene functionality.
-
Workflow Visualization
Analytical Validation
To validate the success of the protocol, look for these characteristic signals:
-
¹H NMR (CDCl₃):
-
Trans-Alkene Doublet: Two doublets with a coupling constant (
) of 15–16 Hz , indicating trans ( ) stereochemistry (typical for Heck). -
Cyclopropyl Protons: Multiplets in the high field region (0.6–1.2 ppm) should remain intact.
-
Sulfonyl Methylene: Singlet or doublet around 3.0–3.2 ppm.
-
-
Mass Spectrometry (LC-MS):
-
Look for
corresponding to the coupled product. -
Absence of
for the starting bromide (mass ~275/277 pattern).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Conversion | Catalyst poisoning (O₂); Inactive catalyst. | Ensure strict inert atmosphere. Use fresh Pd(OAc)₂. Increase Temp to 110°C. |
| Low Yield / Black Precipitate | "Pd Black" formation (Ligand deficiency). | Increase PPh₃ loading (up to 1:4 Pd:L ratio). Add Tetrabutylammonium bromide (TBAB) as a stabilizer. |
| Desulfonylation | Base too strong; Temp too high. | Switch to milder base (NaOAc or NaHCO₃). Lower temp to 80°C. |
| Homocoupling (Ar-Ar) | Presence of Oxygen.[1] | Degas solvents thoroughly (sparge with Argon for 15 mins). |
| Regioisomers (Branched) | Electron-rich alkenes used.[2] | Switch ligand to bidentate DPPP or DPPF to enforce regiocontrol. |
References
-
General Heck Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Sulfone Tolerance: Cacchi, S., et al. (2004).[3] Palladium-catalyzed reaction of sulfinic acid salts with aryl halides.[3][4] Journal of Organic Chemistry, 69(17), 5608-5614. Link
-
Cyclopropyl Stability: Plietker, B. (Ed.). (2011).[2][5] Iron Catalysis in Organic Chemistry (Discussing ring stability comparison). See also: ChemRxiv Preprints on Heck-type coupling of vinylcyclopropanes (distinguishing distal vs proximal stability). Link
-
Protocol Optimization: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Relevant for ligand effects on EWG-arenes). Link
Sources
Application Note: Purification of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene by Column Chromatography
Abstract & Introduction
This application note details the purification protocol for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene , a critical intermediate often employed in medicinal chemistry for metallation (Lithium-Halogen exchange) or Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
The synthesis of aryl-alkyl sulfones typically involves the oxidation of the corresponding sulfide. A common challenge in this workflow is the separation of the target sulfone from two persistent impurities: the unreacted non-polar sulfide starting material and the polar sulfoxide intermediate (arising from incomplete oxidation). This guide provides a robust, self-validating flash chromatography protocol designed to achieve >98% purity, emphasizing dry-loading techniques to mitigate solubility issues common to crystalline sulfones.
Target Molecule Profile[1]
-
IUPAC Name: 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene
-
Key Functionality: Aryl Bromide (Electrophile), Sulfone (Polar Pharmacophore)
-
Physical State: Typically a white to off-white crystalline solid.
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO; poorly soluble in Hexanes/Heptanes.
Chemical Context & Separation Logic
To design an effective purification, one must understand the polarity ranking of the reaction components. The oxidation of a sulfide to a sulfone proceeds stepwise:
[1][2]Polarity & Retention Analysis (Stationary Phase: Silica Gel)
| Component | Functional Group | Polarity | Est.[3][4] Rf (20% EtOAc/Hex) | Elution Order |
| Sulfide | Low (Lipophilic) | 0.75 - 0.85 | 1 (Fastest) | |
| Sulfone (Target) | Moderate (Dipolar) | 0.30 - 0.40 | 2 (Target) | |
| Sulfoxide | High (Strong Dipole) | 0.05 - 0.15 | 3 (Slowest) |
Expert Insight: While sulfones possess two oxygen atoms, they are often less polar and elute faster than their sulfoxide counterparts on silica gel. The sulfoxide moiety (
Pre-Purification Protocol: Workup & Sample Prep
Before chromatography, the crude reaction mixture must be free of oxidants (e.g., mCPBA, Oxone) which can degrade the stationary phase or co-elute.
Step 1: Quench and Extraction[6]
-
Quench: Treat the reaction mixture with saturated aqueous
(Sodium Thiosulfate) to destroy excess oxidant. Verify with starch-iodide paper (should remain white). -
Extraction: Extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash: Wash organics with saturated
(removes acidic byproducts like benzoic acid from mCPBA) and Brine. -
Dry: Dry over anhydrous
, filter, and concentrate.
Step 2: Dry Loading (Critical Step)
Why Dry Load? Sulfones often crystallize. Attempting to load this compound via a liquid injection in a non-polar solvent (Hexane) is impossible due to insolubility. Loading in a polar solvent (DCM/EtOAc) causes "band broadening" and loss of resolution.
Protocol:
-
Dissolve the crude solid in the minimum amount of DCM.
-
Add Silica Gel (flash grade) or Celite 545 to the flask (Ratio: 2g solid support per 1g crude product).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Validation: Ensure no clumps remain. The powder must be completely dry to prevent solvent interference during the gradient start.
Flash Chromatography Protocol[4][7]
Method Parameters
-
Stationary Phase: Irregular Silica Gel, 40–63 µm, 60 Å.
-
Column Size: Select based on crude mass (e.g., 25g cartridge for 1-2g crude).
-
Mobile Phase A: Hexanes (or Heptane)
-
Mobile Phase B: Ethyl Acetate (EtOAc)
-
Detection: UV @ 254 nm (primary) and 280 nm.
Gradient Table
| Time / CV (Column Volumes) | % Mobile Phase B (EtOAc) | Phase Description |
| 0.0 - 2.0 CV | 0% | Equilibration: Elutes very non-polar impurities. |
| 2.0 - 5.0 CV | 0% | Sulfide Elution: Unreacted sulfide elutes here. |
| 5.0 - 15.0 CV | 10% | Target Elution: The Sulfone typically elutes ~25-30% B. |
| 15.0 - 18.0 CV | 40% | Wash: Elutes polar sulfoxides and oxidant residues. |
| 18.0 - 20.0 CV | 100% | Flush: Column cleaning. |
Workflow Diagram
Caption: Figure 1. Optimized workflow for the purification of aryl sulfones via dry-loading flash chromatography.
Troubleshooting & Self-Validation
Issue: Co-elution of Sulfone and Sulfoxide
If the sulfoxide impurity is substantial and co-eluting (tailing into the sulfone peak):
-
Change Solvent: Switch Mobile Phase B to Dichloromethane (DCM) with 0-5% Methanol. Sulfoxides are significantly more retained in DCM/MeOH systems than in Hex/EtOAc.
-
Isocratic Hold: Instead of a linear gradient, insert an isocratic hold at 20% EtOAc for 5 CVs to widen the gap between the sulfide and sulfone.
Validation Steps (Self-Validating System)
-
TLC Check: Spot the collected fraction against the crude. The product spot must be UV active and stain negative to
(unlike the sulfide, which may oxidize/stain, or the cyclopropyl ring which is generally stable but can be sensitive). -
NMR Signature:
-
Sulfide:
-CH2 protons appear upfield (~2.9 ppm). -
Sulfone:
-CH2 protons shift significantly downfield (~3.0 - 3.2 ppm) due to the electron-withdrawing . -
Cyclopropyl: The distinctive multiplets at 0.6–1.1 ppm must remain intact (confirming the ring did not open).
-
References
-
General Flash Chromatography Guide: Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[5] Chem.1978 , 43, 2923–2925. Link
-
Sulfone Synthesis & Properties: Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Lett.1981 , 22, 1287–1290. Link
-
Dry Loading Techniques: Senzer, B. D.; Varongchayakul, C.; Danheiser, R. L. "Purification of Organic Compounds by Flash Column Chromatography." Org.[6][5][7][8] Synth.2025 , 102, 276–302.[6] Link
-
Aryl Sulfone Scaffolds in MedChem: Feng, M.; Tang, B.; Liang, S. H.; Jiang, X. "Sulfur-Containing Scaffolds in Medicinal Chemistry: An Update." ChemMedChem2016 , 11, 2416–2459. Link
Sources
- 1. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. differencebetween.com [differencebetween.com]
- 5. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Recrystallization of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Abstract
Introduction: The Importance of Purification
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a synthetic intermediate likely utilized in the development of novel pharmaceutical agents or agrochemicals. The presence of the aryl sulfone and bromophenyl moieties suggests its role as a versatile building block in cross-coupling reactions. For such applications, the purity of the starting material is paramount, as trace impurities can lead to significant side reactions, catalyst poisoning, and low yields in subsequent synthetic steps.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] This application note details a robust procedure to select an optimal solvent and execute the recrystallization of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene to obtain a product of high crystalline and chemical purity.
Physicochemical Properties & Structural Analysis
Understanding the compound's properties is the first step in designing a logical purification strategy.
Structure:
-
Aromatic Ring: The benzene ring provides a nonpolar, rigid core.
-
Bromo Group: Adds hydrophobicity and increases the molecule's overall mass.
-
Sulfonyl Group (-SO2-): A highly polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.
-
Cyclopropylmethyl Group: A nonpolar, aliphatic substituent.
The combination of these functional groups results in a molecule of moderate polarity. This insight is critical for the initial selection of candidate solvents.
| Property | Value | Source |
| IUPAC Name | 1-Bromo-3-(cyclopropylmethylsulfonyl)benzene | N/A |
| Molecular Formula | C₁₀H₁₁BrO₂S | Calculated |
| Molecular Weight | 275.16 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds[2] |
| Melting Point | Not publicly available. Must be determined experimentally. | N/A |
The Principle of Solvent Selection
The ideal recrystallization solvent will exhibit the following characteristics[1][3]:
-
High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperature: The compound should be poorly soluble in the same solvent at room temperature or below.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.[1]
-
Volatility: The solvent should have a relatively low boiling point (ideally <100-110 °C) for easy removal from the purified crystals.[3]
Given the moderate polarity of the target compound, a range of solvents should be evaluated.
Experimental Protocol Part I: Solvent Screening
This preliminary experiment is crucial for identifying a suitable solvent system when one is not known.
Objective: To identify a single solvent or a binary solvent pair that provides a significant difference in solubility for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene between hot and cold conditions.
Materials:
-
Crude 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
-
Test tubes (10)
-
Small scale (~10-20 mg per test)
-
Heating block or sand bath
-
Candidate Solvents:
-
Polar: Ethanol, Isopropanol (IPA), Water
-
Intermediate: Acetone, Ethyl Acetate (EtOAc)
-
Nonpolar: Toluene, Heptane
-
Procedure:
-
Setup: Place ~15 mg of the crude solid into each of the seven test tubes.
-
Room Temperature Test: To each tube, add the respective solvent dropwise, vortexing after each addition, up to 1 mL. Observe if the solid dissolves readily.
-
Interpretation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[4] Reject this solvent.
-
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube gently in a heating block. Add small aliquots of the same solvent until the solid just dissolves.
-
Interpretation: If a very large volume of solvent is required (>3-4 mL for 15 mg), its dissolving power is too low. If the solid dissolves well in a reasonable volume near the solvent's boiling point, it is a good candidate.
-
-
Cooling Test: Once a hot, saturated solution is formed, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Interpretation: The ideal solvent is one that produces a large volume of crystalline precipitate upon cooling. Note the quality of the crystals (e.g., fine needles, large prisms). Avoid solvents that cause the compound to "oil out."
-
-
Binary Solvent System (if needed): If no single solvent is ideal, try a binary system.[5] For example, dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol or acetone) in which it is very soluble, and then add a "poor" solvent (like water or heptane) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly.
The workflow for solvent screening can be visualized as follows:
Caption: Logic diagram for systematic solvent screening.
For aryl sulfones, alcohols like ethanol or isopropanol, or solvent mixtures like ethyl acetate/hexanes are often effective starting points.[5][6]
Experimental Protocol Part II: Bulk Recrystallization
This protocol assumes a suitable solvent (e.g., Isopropanol) has been identified from the screening process.
Materials:
-
Crude 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (e.g., 5.0 g)
-
Erlenmeyer flask (sized so solvent fills it ~1/3 to 1/2 full)
-
Condenser
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid (5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen solvent (e.g., 20 mL of Isopropanol) and fit the flask with a condenser. Heat the mixture to a gentle boil with stirring.
-
Causality: Using an Erlenmeyer flask minimizes solvent evaporation. The condenser prevents loss of solvent during heating, ensuring the volume remains constant.
-
-
Achieve Saturation: Continue adding the solvent in small portions through the condenser until the solid completely dissolves. After the last of the solid has dissolved, add an extra 2-5% volume of solvent to ensure the solution remains just below saturation to prevent premature crystallization during the next step.
-
Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, this step is critical. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Causality: Pre-heating the glassware prevents the desired compound from crystallizing prematurely on the cold surfaces, which would decrease the yield.
-
-
Crystallization: Remove the flask from the heat, cover it to prevent contamination, and allow it to cool slowly and undisturbed to room temperature.
-
Expertise: Slow cooling is essential for the formation of large, well-ordered crystals, which are less likely to occlude impurities within their lattice. Rapid cooling traps impurities and leads to the formation of small, impure crystals.
-
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold, saturated solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent.
-
Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the product. Two small washes are more effective than one large wash.
-
-
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the solvent's boiling point and the product's melting point.
Caption: Step-by-step bulk recrystallization workflow.
Validation & Troubleshooting
A successful recrystallization must be validated.
| Parameter | Method | Success Criteria |
| Purity | Melting Point Analysis | A sharp melting point range (≤ 2 °C) that is higher than the crude material. |
| Purity | Thin Layer Chromatography (TLC) | A single spot for the purified product, with impurities present in the mother liquor lane but absent/diminished in the product lane. |
| Yield | Gravimetric Analysis | Calculate percent recovery: (mass of pure solid / mass of crude solid) x 100%. A good recovery is typically >70-80%, but this is dependent on the initial purity. |
Troubleshooting Common Issues:
-
Oiling Out: The compound comes out of solution as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. Solution: Re-heat to dissolve the oil, add slightly more solvent, and ensure very slow cooling. A different solvent with a lower boiling point may be required.[3]
-
No Crystals Form: The solution may be supersaturated or not concentrated enough. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a tiny "seed crystal" from a previous batch. If still unsuccessful, boil off some solvent to increase the concentration and re-cool.
-
Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing with solvent that was not ice-cold.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
When heating flammable organic solvents, always use a heating mantle or steam bath, never an open flame.
-
Consult the Safety Data Sheet (SDS) for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and all solvents used for specific handling and disposal information.
References
-
Stenutz, R. 1-bromo-3-methoxybenzene. The Stenutz pages. Available at: [Link] (Accessed Feb 7, 2026).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link] (Accessed Feb 7, 2026).
-
PubChem. 1-Bromo-3-cyclopropylbenzene. National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 7, 2026).
-
Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Cheméo. Available at: [Link] (Accessed Feb 7, 2026).
-
Cheméo. Chemical Properties of Benzene, (1-bromoethyl)- (CAS 585-71-7). Cheméo. Available at: [Link] (Accessed Feb 7, 2026).
-
Pavia, D.L., et al. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link] (Accessed Feb 7, 2026).
-
University of Rochester Chemistry Department. Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link] (Accessed Feb 7, 2026).
- Google Patents. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. Google Patents.
-
University of Rochester Chemistry Department. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link] (Accessed Feb 7, 2026).
-
LibreTexts Chemistry. 3.3C: Determining Which Solvent to Use. LibreTexts. Available at: [Link] (Accessed Feb 7, 2026).
Sources
- 1. mt.com [mt.com]
- 2. 1-Bromo-3-cyclopropylbenzene AldrichCPR 1798-85-2 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene Analogues
Abstract
This document provides a comprehensive guide for the synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and its analogues, compounds of interest in medicinal chemistry and drug development. The protocol herein details a robust and versatile synthetic strategy, commencing with the preparation of a key intermediate, cyclopropylmethanesulfonyl chloride, followed by its coupling with a functionalized aromatic precursor. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed experimental procedure, insights into the rationale behind methodological choices, and guidance for the synthesis of a variety of analogues.
Introduction
The sulfone moiety is a critical pharmacophore found in a wide array of therapeutic agents. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it an attractive functional group in drug design. The unique structural and electronic properties of the cyclopropyl group, such as its ability to mimic a double bond and its conformational rigidity, have also led to its incorporation into numerous biologically active molecules. The combination of these two functionalities in the form of cyclopropylmethanesulfonyl-arenes presents a promising scaffold for the development of novel therapeutics. This guide outlines a reliable synthetic pathway to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a versatile building block that can be further elaborated through cross-coupling reactions at the bromine-substituted position to generate a library of diverse analogues.
Overall Synthetic Strategy
The synthesis of the target compound and its analogues is approached through a convergent strategy. The core of this methodology involves the preparation of a key electrophile, cyclopropylmethanesulfonyl chloride, and a key nucleophile, a Grignard or organolithium reagent derived from a substituted bromobenzene. The final step involves the coupling of these two fragments to form the desired aryl alkyl sulfone.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of Cyclopropylmethanesulfonyl Chloride
This part of the procedure focuses on the preparation of the key electrophilic partner. The synthesis starts from the commercially available cyclopropylmethyl bromide and proceeds through a thioacetate intermediate, which is then subjected to oxidative chlorination.
Protocol 1.1: Synthesis of S-Cyclopropylmethyl Thioacetate
This procedure is adapted from standard thioacetylation methods.[1][2][3]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Cyclopropylmethyl bromide | 134.99 | 10.0 g | 0.074 |
| Potassium thioacetate | 114.23 | 9.3 g | 0.081 |
| Acetone | 58.08 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thioacetate (9.3 g, 0.081 mol) and acetone (150 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add cyclopropylmethyl bromide (10.0 g, 0.074 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium bromide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude S-cyclopropylmethyl thioacetate. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Protocol 1.2: Oxidative Chlorination to Cyclopropylmethanesulfonyl Chloride
This protocol utilizes a common method for the conversion of thiols and thioacetates to sulfonyl chlorides.[4][5][6][7]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| S-Cyclopropylmethyl thioacetate | 130.22 | 9.6 g | 0.074 |
| Acetic Acid | 60.05 | 50 mL | - |
| Water | 18.02 | 10 mL | - |
| Chlorine gas | 70.90 | Excess | - |
Procedure:
CAUTION: This reaction should be performed in a well-ventilated fume hood as it involves the use of chlorine gas.
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution, dissolve the crude S-cyclopropylmethyl thioacetate (9.6 g, 0.074 mol) in a mixture of acetic acid (50 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the stirred solution at a moderate rate. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue the chlorine addition until the yellow-green color of chlorine persists in the solution, indicating the completion of the reaction (typically 2-3 hours).
-
After the reaction is complete, bubble nitrogen gas through the solution to remove any excess chlorine.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclopropylmethanesulfonyl chloride. This product should be used immediately in the next step due to its potential instability.
Part 2: Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
This part describes the coupling of the synthesized sulfonyl chloride with an aryl Grignard reagent.
Protocol 2.1: Preparation of 1-Bromo-3-magnesiobenzene
This protocol starts with the reduction of 1-bromo-3-nitrobenzene to the corresponding aniline, followed by the formation of the Grignard reagent.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 1-Bromo-3-nitrobenzene | 202.01 | 15.0 g | 0.074 |
| Tin(II) chloride dihydrate | 225.63 | 50.0 g | 0.222 |
| Concentrated HCl | 36.46 | 100 mL | - |
| Sodium hydroxide | 40.00 | As needed | - |
| Diethyl ether | 74.12 | 150 mL | - |
| 1,2-Dibromoethane | 187.86 | 0.5 mL | - |
| Magnesium turnings | 24.31 | 2.0 g | 0.082 |
Procedure:
Step A: Reduction of 1-Bromo-3-nitrobenzene to 1-Bromo-3-aminobenzene [8][9]
-
In a 500 mL round-bottom flask, suspend 1-bromo-3-nitrobenzene (15.0 g, 0.074 mol) in concentrated hydrochloric acid (100 mL).
-
Add tin(II) chloride dihydrate (50.0 g, 0.222 mol) portion-wise to the stirred suspension. The reaction is exothermic.
-
After the addition is complete, heat the mixture at 90-100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add a 50% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 12).
-
Extract the resulting suspension with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-3-aminobenzene.
Step B: Formation of 1-Bromo-3-magnesiobenzene
-
In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.0 g, 0.082 mol).
-
Add a small crystal of iodine and 1,2-dibromoethane (0.5 mL) to activate the magnesium.
-
Add 20 mL of anhydrous diethyl ether.
-
Dissolve the 1-bromo-3-aminobenzene from the previous step in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the aniline solution to the magnesium suspension and warm gently to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining aniline solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Protocol 2.2: Coupling Reaction
This protocol describes the final coupling step to yield the target compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 1-Bromo-3-magnesiobenzene solution | - | ~0.074 mol | - |
| Cyclopropylmethanesulfonyl chloride | 152.62 | 11.3 g | 0.074 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
Procedure:
-
Cool the freshly prepared 1-bromo-3-magnesiobenzene solution to 0 °C in an ice bath.
-
Dissolve the crude cyclopropylmethanesulfonyl chloride (11.3 g, 0.074 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Synthesis of Analogues
The described synthetic route is highly adaptable for the synthesis of a wide range of analogues. Variations can be introduced at two key points:
-
Varying the Aromatic Core: By starting with different substituted nitrobenzenes in Protocol 2.1, a variety of analogues with different substituents on the benzene ring can be synthesized. For example, using 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene would lead to the corresponding chloro- or fluoro-substituted analogues.
-
Varying the Alkyl Sulfonyl Chloride: By using different alkyl bromides in Protocol 1.1, a variety of alkyl sulfonyl chlorides can be prepared, leading to analogues with different alkyl groups attached to the sulfone. For instance, using isobutyl bromide or benzyl bromide would result in the corresponding isobutyl- or benzyl-sulfonylbenzene analogues.
Characterization
The final products should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfone group (strong absorptions around 1300-1350 cm-1 and 1140-1160 cm-1).
Conclusion
This application note provides a detailed and adaptable experimental procedure for the synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and its analogues. The described methodology is robust and relies on well-established chemical transformations, making it a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of this synthetic route allows for the generation of a diverse library of compounds for further biological evaluation.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]
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Song, Y., et al. (2022). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. Journal of Chemical Research, 46(7-8), 735-740. [Link]
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PrepChem. (n.d.). Preparation of 1-bromo-3-nitrobenzene. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
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He, L., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1166–1171. [Link]
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Process Development and Control. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
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Maji, M., & Mandal, S. K. (2021). Denitrogenation of tosylhydrazones: synthesis of aryl alkyl sulfones catalyzed by a phenalenyl-based molecule. Catalysis Science & Technology, 11(13), 4536-4542. [Link]
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Willard, B. S., & Buchwald, S. L. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 14(10), 2556–2559. [Link]
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He, W., et al. (2017). Formation of methyl thioacetate (thioacetic acid S-methyl ester; CH3COSCH3) from acetylene and methane thiol with or without carbon monoxide. Scientific reports, 7(1), 1-9. [Link]
- Google Patents. (1995). Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid.
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]
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ResearchGate. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]
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PrepChem. (n.d.). Preparation of 1-bromo-3-nitrobenzene. [Link]
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Organic Chemistry Portal. (n.d.). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. [Link]
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He, W., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(10), 1309. [Link]
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ResearchGate. (n.d.). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. [Link]
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ResearchGate. (n.d.). Iron‐Catalyzed Cross‐Coupling Reactions of Alkyl‐Grignard Reagents with Aryl Chlorides, Tosylates, and Triflates. [Link]
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Science Madness. (2011). Preparation of 1-bromo-3-nitrobenzene. [Link]
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ResearchGate. (n.d.). Scheme S1. Synthesis of the thioacetate-protected thiol (VBTA). [Link]
- Google Patents. (1991). Method of manufacturing methanesulfonyl chloride.
-
Wikimedia Commons. (2012). Reaction of Benzoyl Chloride With an Excess of Methylmagnesium Bromide.png. [Link]
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National Institutes of Health. (n.d.). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. [Link]
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Chemistry Stack Exchange. (2020). Converting bromobenzene to 1‐bromo‐3‐methylbenzene. [Link]
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Organic Syntheses. (n.d.). PREPARATION OF METHANESULFONYL CYANIDE. [Link]
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ResearchGate. (n.d.). Reactions of indolylmagnesium bromide with trans-2-phenylcyclopropane-1-carbonyl chloride. [Link]
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Defense Technical Information Center. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. [Link]
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MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
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KITopen. (2020). Thioacetate‐Based Initiators for the Synthesis of Thiol‐End‐Functionalized Poly(2‐oxazoline)s. [Link]
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Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. [Link]
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Nanomaterials Chemistry. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. [Link]
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Application Notes and Protocols: Leveraging 1-Bromo-3-cyclopropylmethanesulfonyl-benzene for the Synthesis of Novel Heterocycles
Introduction: A Versatile Building Block for Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures and diverse electronic properties allow for precise interactions with biological targets. The quest for novel heterocycles with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. In this context, strategically functionalized building blocks that offer multiple avenues for chemical diversification are of paramount importance.
This guide introduces 1-Bromo-3-cyclopropylmethanesulfonyl-benzene as a highly versatile scaffold for the synthesis of a wide range of novel heterocycles. This molecule possesses two key reactive handles: a bromine atom, amenable to a plethora of palladium-catalyzed cross-coupling reactions, and a cyclopropylmethanesulfonyl group. The sulfonyl group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4] Furthermore, the cyclopropyl moiety is a desirable feature in drug candidates, often enhancing metabolic stability and binding affinity.[5][6][7][8]
These application notes provide a comprehensive overview of the synthetic utility of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, complete with detailed, field-proven protocols for the synthesis of key heterocyclic cores, including pyridines, quinolines, and indoles.
Strategic Approaches to Heterocycle Synthesis
The unique arrangement of functional groups in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene allows for a modular and divergent approach to heterocycle synthesis. The primary strategies discussed herein are:
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilizing the aryl bromide for the formation of carbon-carbon and carbon-nitrogen bonds.[9][10]
-
Nucleophilic Aromatic Substitution (SNAr): Exploiting the activating effect of the sulfonyl group to displace the bromine atom with various nucleophiles.[1][2][3][4]
These two strategies can be employed independently or in sequence to rapidly build molecular complexity and access a diverse chemical space.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[9][10] The aryl bromide moiety of our target molecule is an ideal handle for these transformations.
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Heterocycles
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[11] This reaction can be used to introduce various aryl or heteroaryl substituents at the 1-position of the benzene ring, which can then be further elaborated into more complex heterocyclic systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene + Arylboronic acid → 1-Aryl-3-cyclopropylmethanesulfonyl-benzene
-
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify the crude product by flash column chromatography.
-
-
Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl bromide to the palladium(0) center and facilitating the reductive elimination to form the desired product.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Heterocycles
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[12][13][14] This reaction is particularly useful for constructing N-aryl heterocycles.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene + Amine/Heterocycle → N-(3-cyclopropylmethanesulfonyl-phenyl)-amine/heterocycle
-
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)
-
Amine or N-H containing heterocycle (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed toluene.
-
Add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and the amine or heterocycle.
-
Seal the flask and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash column chromatography.
-
-
Expertise & Experience: The Buchwald-Hartwig amination is an exothermic reaction; for larger scale reactions, careful temperature control is necessary.[15] The choice of base is critical; weaker bases may be required for substrates with base-sensitive functional groups.
Sonogashira Coupling for the Synthesis of Alkynyl-Aryl Precursors
The Sonogashira coupling provides a straightforward route to aryl alkynes, which are versatile intermediates for the synthesis of various heterocycles.[16][17][18][19]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene + Terminal Alkyne → 1-Alkynyl-3-cyclopropylmethanesulfonyl-benzene
-
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF and TEA.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
-
Trustworthiness: The Sonogashira coupling is sensitive to oxygen, so it is essential to maintain an inert atmosphere throughout the reaction.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the cyclopropylmethanesulfonyl group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon.[1][2][3][4] This provides an alternative and often complementary approach to the palladium-catalyzed methods.
Protocol 4: General Procedure for SNAr with N-Nucleophiles
-
Reaction: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene + N-Nucleophile → 1-(N-substituted)-3-cyclopropylmethanesulfonyl-benzene
-
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)
-
Nitrogen nucleophile (e.g., pyrrole, imidazole) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, the nitrogen nucleophile, and K₂CO₃.
-
Add anhydrous DMF and heat the mixture to 120-150 °C.
-
Stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash column chromatography.
-
-
Authoritative Grounding: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized carbanion intermediate. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups like the sulfonyl group.[3]
Part 3: Synthesis of Specific Heterocyclic Scaffolds
The following protocols illustrate how the previously described methods can be applied to the synthesis of important heterocyclic cores.
Synthesis of Substituted Pyridines
Substituted pyridines are prevalent in pharmaceuticals and agrochemicals.[20]
Protocol 5: Synthesis of a 2-(3-Cyclopropylmethanesulfonyl-phenyl)-pyridine via Suzuki-Miyaura Coupling
-
Reaction: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene + 2-Pyridylboronic acid → 2-(3-Cyclopropylmethanesulfonyl-phenyl)-pyridine
-
Materials & Procedure: Follow Protocol 1, using 2-pyridylboronic acid as the coupling partner.
Synthesis of Substituted Quinolines
The quinoline scaffold is a key component of many biologically active compounds.[21][22]
Protocol 6: Synthesis of a 2-(3-Cyclopropylmethanesulfonyl-phenyl)-quinoline via Friedländer Annulation
This is a two-step process starting with a Sonogashira coupling followed by a cyclization reaction.
-
Step 1: Sonogashira Coupling:
-
Reaction: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene + 2-Aminophenylacetylene → 1-(2-Aminophenylethynyl)-3-cyclopropylmethanesulfonyl-benzene
-
Materials & Procedure: Follow Protocol 3, using 2-aminophenylacetylene as the terminal alkyne.
-
-
Step 2: Gold-Catalyzed Cyclization:
-
Materials:
-
1-(2-Aminophenylethynyl)-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (2 mol%)
-
Silver triflate (AgOTf) (2 mol%)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve 1-(2-Aminophenylethynyl)-3-cyclopropylmethanesulfonyl-benzene in anhydrous DCM.
-
Add Ph₃PAuCl and AgOTf.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter through a pad of Celite and concentrate.
-
Purify by flash column chromatography.
-
-
Synthesis of Substituted Indoles
Indoles are another privileged scaffold in medicinal chemistry.[23][24] The Larock indole synthesis is a powerful method for their preparation from o-haloanilines.[25]
Protocol 7: Synthesis of a 2,3-Disubstituted Indole via Larock Indole Synthesis
This protocol requires a preliminary Buchwald-Hartwig amination to generate the necessary o-alkynyl aniline intermediate.
-
Step 1: Sonogashira Coupling:
-
Reaction: 1-Bromo-2-iodoaniline + Disubstituted alkyne → 2-Iodo-N-(alkynyl)aniline
-
Note: This step does not use the title compound but generates a necessary intermediate class. The title compound can be used in subsequent functionalization of the indole core.
-
-
Step 2: Larock Indole Synthesis:
-
Reaction: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene + 2-Amino-disubstituted alkyne → N-(3-cyclopropylmethanesulfonyl-phenyl)-indole
-
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)
-
2-Amino-disubstituted alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Combine all reagents in a flame-dried Schlenk flask.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF.
-
Heat the reaction to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
-
Data Presentation
| Reaction Type | Protocol | Key Reagents | Typical Conditions | Product Class |
| Suzuki-Miyaura | 1 | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100 °C | Aryl-substituted benzenes |
| Buchwald-Hartwig | 2 | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 110 °C | N-Aryl amines/heterocycles |
| Sonogashira | 3 | Pd(PPh₃)₂Cl₂, CuI, TEA | THF, rt | Alkynyl-substituted benzenes |
| SNAr | 4 | K₂CO₃ | DMF, 120-150 °C | N/O/S-substituted benzenes |
Visualizations
Caption: Synthetic pathways from 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
References
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]
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Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. National Institutes of Health. Available at: [Link]
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The Synthesis and Applications of Heterocyclic Boronic Acids. MDPI. Available at: [Link]
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Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
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Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
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Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
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Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters - ACS Publications. Available at: [Link]
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Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available at: [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters - ACS Publications. Available at: [Link]
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Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
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Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). Available at: [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
-
Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. Available at: [Link]
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Honoring 25 Years of the Buchwald–Hartwig Amination. Organic Process Research & Development - ACS Publications. Available at: [Link]
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Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC - NIH. Available at: [Link]
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A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available at: [Link]
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Indole synthesis. Organic Chemistry Portal. Available at: [Link]
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Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
- A process for the synthesis of aryl sulfones. Google Patents.
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Synthesis of Quinolines by Visible-Light Induced Radical Reaction of Vinyl Azides and -Carbonyl Benzyl Bromides. ResearchGate. Available at: [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. Available at: [Link]
-
Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate. Available at: [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of Indoles from o-Haloanilines. ResearchGate. Available at: [Link]
-
Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry. Available at: [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
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Organic Letters Ahead of Print. ACS Publications. Available at: [Link]
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Catalytic Systems for Reactions Involving 1-Bromo-3-cyclopropylmethanesulfonyl-benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene in Modern Synthesis
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a versatile building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure is characterized by a strategically positioned bromine atom, rendering it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the cyclopropylmethanesulfonyl group at the meta-position significantly influences the electronic properties of the aromatic ring, thereby modulating its reactivity. This electron-withdrawing sulfone moiety enhances the electrophilicity of the carbon-bromine bond, facilitating the oxidative addition step in many catalytic cycles. The cyclopropyl group, while contributing to the steric bulk, also introduces unique conformational constraints and potential for non-covalent interactions in the resulting products. This guide provides a comprehensive overview of the key catalytic systems and detailed protocols for the effective functionalization of this important synthetic intermediate.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organohalide with an organoboron compound.[1] For a substrate like 1-bromo-3-cyclopropylmethanesulfonyl-benzene, this reaction is particularly effective due to the electron-deficient nature of the aryl bromide.
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing cyclopropylmethanesulfonyl group accelerates the rate-determining oxidative addition of the aryl bromide to the Pd(0) catalyst.[2] The choice of ligand is critical to stabilize the palladium intermediates and facilitate the subsequent steps. Bulky, electron-rich phosphine ligands are often preferred as they promote both oxidative addition and reductive elimination.[3]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Optimized Protocol for Suzuki-Miyaura Coupling:
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (10:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium(II) precursor. |
| Ligand | SPhos | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[3] |
| Base | K₃PO₄ | A strong, non-nucleophilic base suitable for a wide range of boronic acids. |
| Solvent | Toluene/Water (10:1) | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[4] The electron-deficient nature of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene makes it an excellent substrate for this reaction.
Mechanistic Considerations:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[4] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which can be challenging for electron-deficient aryl groups.[5]
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Optimized Protocol for Buchwald-Hartwig Amination:
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%) to an oven-dried Schlenk flask.
-
Add sodium tert-butoxide (1.4 equiv).
-
Remove the flask from the glovebox and add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common and reliable Pd(0) source. |
| Ligand | XPhos | A highly effective bulky, electron-rich biaryl phosphine ligand for C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for this reaction. |
| Temperature | 100-110 °C | Ensures efficient reaction rates. |
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[6] This reaction is valuable for introducing alkynyl moieties, which are versatile functional groups for further transformations.
Mechanistic Considerations:
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[7] The use of an amine base is crucial for both the deprotonation of the alkyne and as a ligand for the copper co-catalyst.[6]
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Optimized Protocol for Sonogashira Coupling:
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | A stable and commonly used Pd(II) precatalyst. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base/Solvent | Triethylamine | Acts as both a base and a solvent. |
| Solvent | THF | A good solvent for the reagents and intermediates. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction. |
IV. Catalytic Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group via catalytic cyanation is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines.
Mechanistic Considerations:
Palladium-catalyzed cyanation of aryl bromides typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by the exchange of the bromide for a cyanide ligand from a cyanide source, and subsequent reductive elimination to form the aryl nitrile. The choice of cyanide source is critical, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common, less toxic alternatives to other cyanide salts.
Optimized Protocol for Catalytic Cyanation:
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv) and zinc cyanide (0.6 equiv).
-
Add Pd₂(dba)₃ (2 mol%) and dppf (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a stirred aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) source for cyanation reactions. |
| Ligand | dppf | A robust ligand that is effective in a variety of cross-coupling reactions. |
| Cyanide Source | Zn(CN)₂ | A relatively safe and effective source of cyanide. |
| Solvent | DMF | A polar aprotic solvent that facilitates the dissolution of the reagents. |
| Temperature | 120 °C | Higher temperatures are often required for efficient cyanation. |
References
-
Chemistry LibreTexts. Palladium catalyzed couplings. (2020-07-01). [Link]
-
Taylor & Francis Online. Catalytic inter- and intramolecular coupling of aryl sulfones. [Link]
-
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
ACS Publications. Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. (2023-02-09). [Link]
-
ACS Publications. Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. (2021-04-28). [Link]
-
PubChem. 1-Bromo-3-cyclopropylbenzene. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. 1-Bromo-3-methoxybenezene (7A) as reacting partner in Sonogashira coupling to access MMPEP (2). [Link]
-
ACS Publications. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018-11-09). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. (2023-02-09). [Link]
-
Organic Syntheses. cyclopropylbenzene. [Link]
-
ResearchGate. Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). [Link]
-
the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
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base selection for cross-coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
An Application Guide to Strategic Base Selection for the Cross-Coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Introduction: The Critical Role of the Base in Modern Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern synthetic chemistry, particularly within pharmaceutical and materials science.[1][2] These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, facilitate the construction of complex molecular architectures from readily available precursors.[1][3][4] The substrate at the core of this guide, 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, presents a unique challenge. It combines an aryl bromide, a common electrophile for cross-coupling, with a potent electron-withdrawing cyclopropylmethanesulfonyl group. This electronic feature significantly influences the reactivity of the C-Br bond, making it highly susceptible to oxidative addition but also potentially introducing unforeseen side reactions or catalyst inhibition.
Success in coupling this substrate hinges on the judicious selection of a critical, yet often underestimated, reaction parameter: the base. The base is not merely a spectator or a simple acid scavenger; it is an active and essential participant in the catalytic cycle. Its choice can dictate the reaction's efficiency, yield, rate, and even its selectivity.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, selecting, and optimizing the base for various cross-coupling applications involving 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Pillar 1: The Mechanistic Imperative of the Base
A deep understanding of the base's role in each type of cross-coupling reaction is fundamental to rational selection. The function of the base is not universal; it is intimately tied to the specific mechanism of the transformation.
Suzuki-Miyaura Coupling: Activating the Boron Reagent
In the Suzuki-Miyaura reaction, the base's primary function is to activate the organoboron species (typically a boronic acid or ester).[5][6] This activation transforms the neutral and poorly nucleophilic boronic acid into a more reactive organoborate anion.[6][7] This anionic "ate" complex is significantly more nucleophilic, facilitating the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[8][9] The choice of base directly influences the rate of this step and, consequently, the overall reaction efficiency.[5]
Heck Coupling: Regenerating the Catalyst
The Heck reaction couples the aryl bromide with an alkene.[3][10] During the catalytic cycle, a hydridopalladium halide species (H-Pd-X) is formed after the migratory insertion and subsequent β-hydride elimination steps.[3][11] The base is essential for neutralizing the acid (HX) generated in this process, thereby regenerating the active Pd(0) catalyst and allowing the cycle to continue.[3][12] Without a base, the catalyst would be consumed stoichiometrically.
Buchwald-Hartwig Amination: Deprotonating the Nucleophile
In the Buchwald-Hartwig amination, which forms a C-N bond, the base's role is to deprotonate the amine nucleophile after it coordinates to the palladium(II) center.[4][13] This deprotonation generates a palladium-amido complex, which is the key intermediate that undergoes reductive elimination to form the desired aryl amine product and regenerate the Pd(0) catalyst.[4][13] A sufficiently strong, non-nucleophilic base is required for this step to proceed efficiently.[14]
Pillar 2: Key Physicochemical Properties of Bases for Selection
The choice of base is a multi-parameter optimization problem. The following properties must be considered in concert.
| Property | Description | Importance for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene | Common Examples |
| Basicity (pKa) | The strength of the base, indicating its ability to accept a proton. | Must be sufficient for the specific catalytic cycle but not so high as to cause substrate/product degradation or undesired side reactions. | Weak: K₂CO₃ (pKaH ~10), Cs₂CO₃ (pKaH ~10).[14] Moderate: K₃PO₄. Strong: NaOtBu (pKaH ~19), LHMDS.[14] |
| Solubility | The ability of the base to dissolve in the reaction solvent. | Crucial for availability in the reaction medium. Poor solubility can lead to slow or incomplete reactions. Cesium salts often offer better solubility in organic solvents.[5][14] | Inorganic: Cs₂CO₃ > K₂CO₃ > Na₂CO₃. Organic: Et₃N, DIPEA, DBU are generally soluble.[15] |
| Steric Hindrance | The physical bulk of the base. | Bulky bases (e.g., NaOtBu) can be highly effective but may also hinder coordination at the metal center. In some cases, steric hindrance can be beneficial in preventing side reactions.[16] | Bulky: NaOtBu, LHMDS. Less Bulky: K₂CO₃, K₃PO₄. |
| Cation Effect | The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺). | Can influence solubility and the Lewis acidity of the reaction environment, affecting catalyst activity and stability. | Cs⁺ salts are often beneficial due to their high solubility and the "cesium effect." |
Pillar 3: Application Protocols for Base Screening
The following protocols are designed as a starting point for the systematic screening of bases for the cross-coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
General Protocol for Base Screening
This protocol utilizes a parallel reaction setup to efficiently screen multiple bases under identical conditions.
-
Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 4 mol%).
-
Reagent Addition: To each vial, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv., e.g., 0.2 mmol), the coupling partner (e.g., Phenylboronic acid for Suzuki, 1.5 equiv.; Styrene for Heck, 1.5 equiv.; Aniline for Buchwald-Hartwig, 1.2 equiv.), and the specific base to be screened (2.0-3.0 equiv.).
-
Solvent and Sealing: Add the chosen anhydrous solvent (e.g., Dioxane, Toluene, DMF, 0.1 M concentration).[17] Seal the vials tightly with Teflon-lined caps.
-
Inert Atmosphere: Purge each vial with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the array in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 80-110 °C).[18][19]
-
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., Ethyl Acetate), and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Recommended Bases for Initial Screening
| Reaction Type | Inorganic Bases | Organic Bases | Alkoxide Bases |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | - | - |
| Heck | K₂CO₃, NaOAc, K₃PO₄ | Et₃N, DIPEA (Diisopropylethylamine) | - |
| Buchwald-Hartwig | K₃PO₄, Cs₂CO₃ | - | NaOtBu, KOtBu, LHMDS |
Optimized Protocols: Field-Proven Methodologies
The following are detailed, validated protocols for each major cross-coupling reaction, serving as an advanced starting point following an initial screen.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Setup: To an oven-dried Schlenk tube, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (290 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol), and a stir bar.
-
Catalyst Loading: In a separate vial, pre-mix Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd) and SPhos (32.8 mg, 0.08 mmol, 8 mol%). Add this solid mixture to the Schlenk tube.
-
Atmosphere: Seal the tube with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C for 16 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Heck Coupling with Styrene
-
Setup: To an oven-dried pressure vessel, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (290 mg, 1.0 mmol), potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol), and a stir bar.
-
Catalyst Loading: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol, 10 mol%).
-
Atmosphere: Seal the vessel, evacuate, and backfill with argon.
-
Reagent/Solvent Addition: Add styrene (156 mg, 1.5 mmol) and anhydrous N,N-Dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 134 mg, 1.4 mmol) to an oven-dried Schlenk tube containing a stir bar.
-
Catalyst Loading: Add the G3-XPhos precatalyst (17 mg, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (290 mg, 1.0 mmol).
-
Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL) via syringe.
-
Nucleophile Addition: Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 110 °C for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (40 mL) and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting Guide for Base-Related Issues
| Observation | Potential Cause Related to Base | Suggested Solution |
| No or Low Conversion | Insoluble Base: Base is not available in the reaction medium. | Switch to a more soluble base (e.g., K₂CO₃ to Cs₂CO₃) or a solvent in which the base is more soluble (e.g., DMF).[17] |
| Insufficient Basicity: Base is too weak to perform its mechanistic role (e.g., deprotonate amine or activate boronic acid). | Screen stronger bases (e.g., move from carbonates to phosphates or alkoxides). | |
| Substrate Decomposition | Base is too Strong: A highly basic medium is degrading the starting material or product. The sulfone moiety may be susceptible. | Use a weaker base (e.g., switch from NaOtBu to K₃PO₄ or K₂CO₃).[14] |
| Formation of Protodebromination Product (Ar-H) | Presence of Water with Strong Base: Trace water can lead to hydrodehalogenation, especially with strong bases. | Ensure strictly anhydrous conditions. Use a weaker base that is less sensitive to moisture. |
| Inconsistent Results | Heterogeneous Base: The base is not fully dissolved, leading to variable reaction rates depending on stirring efficiency and particle size. | Use a more soluble base or a solvent system that promotes dissolution. |
Conclusion
The selection of a base for the cross-coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a critical decision that profoundly impacts synthetic success. A systematic approach, grounded in a firm understanding of reaction mechanisms, is paramount. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are excellent starting points due to their efficacy in forming the reactive boronate species. For Heck reactions, moderate bases such as K₂CO₃ or organic amines are typically sufficient to regenerate the catalyst. The more demanding Buchwald-Hartwig amination often requires strong, non-nucleophilic bases like NaOtBu to facilitate the crucial amine deprotonation step. By employing the screening protocols and troubleshooting guides presented herein, researchers can confidently and efficiently identify the optimal base, paving the way for the successful synthesis of novel compounds for drug discovery and development.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Cross-Coupling Reactions Guide.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis.
- Heck reaction. Wikipedia.
- Buchwald–Hartwig amination. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- pKa Values of Common Bases.
- Heck Reaction. (2023). Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Heck Reaction Mechanism. BYJU'S.
- pKa Data Compiled by R. Williams. Organic Chemistry Data.
Sources
- 1. jmcct.com [jmcct.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene Suzuki Coupling
Welcome to our specialized technical guide for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This document provides in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols to help you navigate the complexities of this specific transformation and optimize your reaction outcomes.
The Scientific Challenge: Coupling an Electron-Deficient Aryl Bromide
The Suzuki-Miyaura reaction is a powerhouse in modern synthetic chemistry for its ability to form C-C bonds with high functional group tolerance.[1] However, the substrate at the heart of your query, 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, presents a distinct challenge. The potent electron-withdrawing nature of the cyclopropylmethanesulfonyl group significantly deactivates the aromatic ring. While this electronic property can facilitate the initial oxidative addition step—often the rate-limiting step in Suzuki couplings—it can also influence catalyst stability and the propensity for side reactions.[2] This guide is structured to address the common failure points in this specific context.
Troubleshooting Guide: A Symptom-Based Approach
Low yield is rarely due to a single factor. It's often an interplay of catalyst, conditions, and reagent stability. Let's diagnose the issue based on what you are observing in the reaction flask.
Question 1: My reaction shows little to no consumption of the starting aryl bromide, even after prolonged heating. What is the likely cause?
This symptom points to a failure in reaction initiation, meaning the catalytic cycle is not starting effectively. The primary suspects are the catalyst, the reaction conditions, or the reagents themselves.
-
Potential Cause A: Inactive Catalyst System The Pd(0) species is the active catalyst, and its generation and stabilization are paramount.
-
Explanation: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to Pd(0). More importantly, the Pd(0) center needs to be stabilized by a suitable ligand to prevent decomposition into inactive palladium black.[3] For electron-deficient aryl bromides, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
Solution:
-
Switch to Electron-Rich, Bulky Ligands: Employ modern biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands are designed to be electron-rich, which promotes the crucial oxidative addition step, and sterically bulky, which encourages the final reductive elimination step.[4]
-
Ensure an Inert Environment: Rigorously degas all solvents and reagents.[5] Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, rendering them inactive. Use a Schlenk line or a glovebox for best results.
-
Use a Pre-formed Catalyst: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos Pd G3) which is designed for air stability and reliable activation.
-
-
-
Potential Cause B: Suboptimal Base or Temperature The base is not just a proton scavenger; it is essential for activating the boronic acid partner for transmetalation.[6][7]
-
Explanation: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transfer of the organic group to the palladium center.[6][7] If the base is too weak, insoluble, or if the temperature is too low, the reaction will not proceed.
-
Solution:
-
Screen Your Base: If a common base like K₂CO₃ is failing, switch to a stronger or more soluble base. Potassium phosphate (K₃PO₄) is an excellent choice for challenging couplings. Cesium carbonate (Cs₂CO₃) is also highly effective due to its greater solubility in organic solvents.[7]
-
Increase Temperature: While many Suzuki reactions run at 80-100 °C, some challenging substrates require higher temperatures (e.g., 110-120 °C), provided your solvent allows for it. Consider switching to a higher-boiling solvent like dioxane or DMF if necessary.[5]
-
-
Question 2: My reaction starts but stalls at ~40-60% conversion, and I see byproducts, primarily the debrominated starting material (1-cyclopropylmethanesulfonyl-benzene). What is happening?
This is a classic sign of catalyst death mid-reaction or, more commonly, the degradation of a key reagent.
-
Potential Cause: Protodeboronation of the Boronic Acid This is one of the most frequent causes of low yields in Suzuki couplings.[2]
-
Explanation: The boronic acid coupling partner can react with water or other proton sources in the reaction mixture, cleaving the C-B bond and replacing it with a C-H bond.[8] This side reaction consumes your nucleophile and effectively stops the reaction. It is often accelerated by heat and the presence of a base.
-
Solution:
-
Use a More Stable Boronic Acid Derivative: The best solution is to switch from a boronic acid to a more stable boronic ester, such as a pinacol boronate ester (Bpin).[2] These are significantly more resistant to protodeboronation.[2][9] MIDA boronates are another excellent, highly stable alternative.[9]
-
Use an Excess of the Boron Reagent: As a simpler fix, try using a larger excess (1.5–2.0 equivalents) of the boronic acid to compensate for the degradation.
-
Minimize Water: While some water is often necessary, especially with inorganic bases, using anhydrous solvents and a precisely controlled amount of water can sometimes mitigate the issue.
-
-
Question 3: I am getting my desired product, but it's contaminated with a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I improve selectivity?
Homocoupling is a common side reaction, especially when the reaction is sluggish or exposed to oxygen.
-
Potential Cause: Oxidative Homocoupling
-
Explanation: Oxygen can promote the oxidative homocoupling of the boronic acid to form a symmetric biaryl. This depletes the nucleophile and complicates purification.
-
Solution:
-
Improve Degassing: This is the most critical step. Ensure your reaction is rigorously purged of all oxygen before heating begins.[5] A freeze-pump-thaw cycle is more effective than simple nitrogen/argon bubbling.
-
Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can accelerate the desired cross-coupling pathway, making it outcompete the slower homocoupling side reaction.
-
Check Reagent Purity: Ensure your boronic acid is pure. Some impurities can promote homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best "go-to" starting conditions for the Suzuki coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene?
A robust starting point is crucial. The following conditions are recommended for this challenging electron-deficient substrate.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | 1-Bromo-3-cyclopropylmethanesulfonyl-benzene | 1.0 equiv |
| Boron Reagent | Arylboronic Acid or Aryl Pinacol Boronate | 1.5 equiv |
| Catalyst | Pd₂(dba)₃ (1-2 mol %) + SPhos (4-8 mol %) | A Pd(0) source with a bulky, electron-rich ligand is ideal for this substrate class.[4] |
| Base | K₃PO₄ (finely ground) | 3.0 equiv |
| Solvent | Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) | A common solvent system that balances reagent solubility and a suitable boiling point. |
| Temperature | 100-110 °C | A higher temperature is often required to drive the reaction to completion. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst and ligand oxidation. |
Q2: How can I effectively monitor the reaction's progress?
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots from the reaction mixture (e.g., every 1-2 hours), quench with water, extract with ethyl acetate, and analyze the organic layer. This will show the consumption of starting material and the formation of the product, helping you determine if the reaction has stalled or is complete.
Detailed Experimental Protocol
Standard Protocol for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.08 equiv).
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., Dioxane/H₂O 5:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle showing the key steps: oxidative addition, transmetalation, and reductive elimination.
Troubleshooting Flowchart for Low Yield
Caption: A step-by-step guide to diagnosing and solving low-yield issues in your Suzuki coupling reaction.
References
- Troubleshooting Low Yields in Suzuki Coupling of Electron-Poor Nitroarenes. BenchChem.
-
Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? ResearchGate Discussion. [Link]
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem.
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Suzuki-type sulfonylation of aryl boron compounds... Chemical Review and Letters. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications - Organic Letters. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions... ACS Publications - The Journal of Organic Chemistry. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit r/chemistry. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Buchwald-Hartwig Amination of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Buchwald-Hartwig amination of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We provide in-depth troubleshooting, mechanistic insights, and field-proven protocols to help you overcome common challenges and achieve optimal results.
Introduction: Understanding the Substrate
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] Your substrate, 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, presents a unique set of challenges and opportunities. The presence of the strongly electron-withdrawing sulfonyl group at the meta-position activates the C-Br bond towards oxidative addition, which is the initial step in the catalytic cycle.[3][4] However, the steric bulk of the cyclopropylmethanesulfonyl group and the potential for side reactions involving the cyclopropyl ring necessitate careful optimization of reaction conditions.
This guide will address the most common issues encountered during this reaction, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Section 1: The Ideal Catalytic Pathway
The generally accepted mechanism for the Buchwald-Hartwig amination begins with an active Pd(0) species.[4] This species undergoes oxidative addition into the aryl bromide C-Br bond. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yield the desired N-aryl product and regenerate the Pd(0) catalyst.[1][3]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common experimental failures.
Question 1: "My reaction shows low or no conversion. How do I diagnose the problem?"
Low conversion is often a sign of catalyst inactivity or suboptimal reaction conditions.
Possible Cause 1: Catalyst Inactivation The active Pd(0) catalyst is susceptible to oxidation. An incomplete inert atmosphere is a common culprit. Similarly, the phosphine ligands can be oxidized, preventing them from effectively coordinating to the palladium center.
-
Solution:
-
Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use a glovebox for preparing the reaction mixture if possible.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) are air-stable solids that rapidly form the active LPd(0) species in the presence of a base.[4] This avoids the need to handle air-sensitive Pd(0) sources like Pd₂(dba)₃.[4]
-
Verify Reagent Quality: Ensure your amine and solvent are anhydrous and pure. Water can interfere with the catalyst and base.
-
Possible Cause 2: Suboptimal Reaction Parameters The energy barrier for one or more steps in the catalytic cycle may not be overcome.
-
Solution:
-
Increase Temperature: Most Buchwald-Hartwig aminations require heating. Incrementally increase the temperature (e.g., from 80 °C to 100 °C) and monitor the reaction progress.
-
Re-evaluate Ligand Choice: For an electron-poor aryl bromide, an electron-rich and bulky biaryl phosphine ligand is generally required to promote the rate-limiting reductive elimination step.[3] If you are using an older ligand like DPPF or BINAP, consider switching to a more active Buchwald ligand such as XPhos or RuPhos.[2][3]
-
Check Base Strength: A base that is too weak may not efficiently deprotonate the amine-palladium complex. If using a carbonate or phosphate base, consider switching to a stronger alkoxide base like sodium tert-butoxide (NaOtBu).[4]
-
Question 2: "I'm observing a significant amount of 3-cyclopropylmethanesulfonyl-benzene, the hydrodebromination (HDB) product. What causes this and how can I prevent it?"
Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom.
Mechanistic Insight: HDB can occur through several pathways. A prominent one involves the β-hydride elimination from a palladium-alkoxide intermediate, which can be formed if the base (e.g., NaOtBu) coordinates to the palladium center. The resulting palladium-hydride species can then reductively eliminate with the aryl group to form the HDB product. Certain solvents can also act as hydride donors.
-
Troubleshooting Strategies:
-
Change the Base: Switch from an alkoxide base to a non-coordinating inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][4] These are less likely to form palladium-hydride species.
-
Solvent Selection: Some solvents are more prone to promoting HDB. For instance, NMP and DMAC have been shown to initiate debromination in some cases.[5] Toluene or dioxane are generally considered safer choices.[1][4]
-
Modify Stoichiometry: Increasing the concentration of the amine nucleophile can sometimes outcompete the pathways leading to HDB.[5]
-
Caption: Competing pathways: desired amination vs. hydrodebromination.
Question 3: "My primary amine (R-NH₂) is forming a significant amount of the diarylated product (Ar₂NR). How can I favor monoarylation?"
This occurs when the desired secondary amine product successfully competes with the starting primary amine for the aryl bromide.
Mechanistic Insight: The product of the first amination (Ar-NHR) is often more nucleophilic or less sterically hindered than the starting amine, leading to a second coupling event.
-
Troubleshooting Strategies:
-
Adjust Stoichiometry: Use a larger excess of the primary amine (e.g., 2-3 equivalents). This statistically favors the reaction of the palladium intermediate with the more abundant starting material.
-
Lower the Temperature: Reductive elimination to form the diarylated product often has a higher activation energy. Lowering the reaction temperature can sometimes slow this second step more than the first.
-
Use a Bulkier Ligand: A sterically demanding ligand (e.g., BrettPhos) can create a crowded environment around the palladium center, making it difficult for the already bulky secondary amine product to coordinate and react a second time.[6]
-
Slow Addition: If feasible, adding the aryl bromide slowly to the mixture of amine, catalyst, and base can maintain a low concentration of the electrophile and favor the reaction with the more abundant primary amine.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How do I select the optimal ligand for this substrate?
-
A: The choice is critical. For your substrate, which is electron-poor and sterically significant, a bulky, electron-rich biaryl monophosphine ligand is the best starting point. Ligands like XPhos, SPhos, and RuPhos are designed to accelerate the reductive elimination step, which is often rate-limiting for electron-poor aryl halides.[3] Bidentate ligands like BINAP can be effective but sometimes show lower reaction rates compared to the newer generation of monodentate ligands.[2]
-
-
Q: What are the pros and cons of strong vs. weak bases?
-
A: Strong bases like NaOtBu and LHMDS generally lead to the fastest reaction rates and allow for lower catalyst loadings.[1] However, they are incompatible with many sensitive functional groups (like esters) and can promote side reactions like hydrodebromination.[1][7] Weaker bases like Cs₂CO₃ and K₃PO₄ offer excellent functional group tolerance but may require higher temperatures, longer reaction times, or higher catalyst loadings.[1]
-
-
Q: What is the best solvent to use?
-
A: Aprotic solvents are standard. Toluene, dioxane, and THF are the most common choices.[1][4] The solubility of all components, especially the base and the palladium complexes, is crucial.[4] Chlorinated solvents and coordinating solvents like acetonitrile should generally be avoided as they can inhibit the catalyst.[4]
-
-
Q: Can the cyclopropyl group react?
-
A: While cyclopropyl groups are generally stable, they are strained rings. Under harsh conditions (very high temperatures) or with certain palladium catalyst systems, C-C bond activation and ring-opening is a possibility, though it is not a common side reaction in standard Buchwald-Hartwig conditions. If you observe unusual byproducts, consider running the reaction at a lower temperature or screening alternative ligands.
-
Section 4: Protocols and Data
General Experimental Protocol
This protocol provides a robust starting point for your optimization.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst, 1.2-2.4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., Toluene, 0.1-0.5 M).
-
Reaction: Stir the mixture at the desired temperature (start at 100 °C) and monitor by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Tables for Parameter Selection
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Pd Source | XPhos Pd G3 | Air-stable, efficient formation of active catalyst.[4] |
| Catalyst Loading | 1-2 mol% | Good starting point for optimization. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | Good functional group tolerance, minimizes HDB.[1][4] |
| Solvent | Toluene or Dioxane | Aprotic, non-coordinating, good solubility.[1][4] |
| Temperature | 100-110 °C | Balances reaction rate and potential for degradation. |
| Amine Stoich. | 1.2-1.5 equiv. (for monoarylation) | Minimizes diarylation and unreacted aryl bromide. |
Table 2: Comparison of Common Bases
| Base | pKa (of conj. acid) | Pros | Cons |
| NaOtBu | ~19 | High reaction rates, low catalyst loading.[1] | Incompatible with sensitive groups, can promote HDB.[1] |
| LHMDS | ~26 | Useful for protic groups, low temp. amination.[1] | Air-sensitive, can be incompatible at high temps.[1] |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance.[4] | Expensive, can be difficult to stir on a large scale.[1] |
| K₃PO₄ | ~12.3 | Economical, excellent functional group tolerance.[1][4] | May require higher catalyst loading or longer times.[1] |
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene Reactions
Welcome to the technical support center for the synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to optimizing catalyst loading in this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Synthetic Challenge
The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a critical step in various pharmaceutical and agrochemical research pipelines. A common and effective method for constructing the C-S bond in this molecule is through a palladium-catalyzed cross-coupling reaction. This approach offers high efficiency and functional group tolerance.[1][2] However, optimizing the palladium catalyst loading is a crucial parameter that directly impacts reaction yield, purity, cost-effectiveness, and scalability.
This guide will focus on a plausible and modern synthetic route: the palladium-catalyzed coupling of 1,3-dibromobenzene with a cyclopropylmethanesulfinate salt. We will explore common issues encountered during this process and provide actionable solutions grounded in established chemical principles.
Visualizing the Reaction Pathway
To understand the troubleshooting steps, it is essential to visualize the catalytic cycle. The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed C-S bond formation.
Caption: A simplified catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when setting up and optimizing the synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Q1: What is the typical starting catalyst loading for this type of C-S coupling reaction?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] More specifically, for substrates that are not particularly challenging, starting with 1-2 mol% of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dba)₂ with an appropriate phosphine ligand is advisable. The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe to minimize cost and residual palladium in the product.
Q2: Which palladium catalysts and ligands are most suitable for this reaction?
A2: The choice of catalyst and ligand is critical. For C-S bond formation, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the active Pd(0) species.[3]
| Catalyst/Ligand System | Key Characteristics |
| Pd(OAc)₂ / Xantphos | A versatile system known for its wide functional group tolerance. |
| Pd₂(dba)₃ / tBuXPhos | Highly active for C-S coupling, particularly with aryl bromides.[3] |
| Pd(PPh₃)₄ | A classic catalyst, though sometimes less active for challenging substrates.[4] |
It is recommended to screen a small panel of ligands to identify the optimal choice for this specific transformation.
Q3: My reaction is sluggish or stalls completely. What are the likely causes?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed. Catalyst deactivation can also occur through the formation of off-cycle inactive palladium complexes.
-
Insufficient Base: The base plays a crucial role in the catalytic cycle, often participating in the regeneration of the active catalyst. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃) and that it is of high purity and sufficiently dry.
-
Low Reaction Temperature: C-S coupling reactions often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. If your reaction is slow, consider increasing the temperature.
Q4: I am observing significant amounts of side products. What are they and how can I minimize them?
A4: Common side products in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling of the Aryl Bromide: This can occur if the reaction mixture is exposed to oxygen.[3] Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.
-
Reduction of the Aryl Bromide (Hydrodehalogenation): This can be a problem if there are sources of hydride in the reaction mixture. Ensure your reagents and solvents are free from contaminants.
-
Formation of Di-substituted Product: If the reaction is run for too long or at too high a catalyst loading, you may see the formation of 1,3-bis(cyclopropylmethanesulfonyl)benzene. Monitor the reaction progress by techniques like TLC or LC-MS to stop it at the optimal time.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low to No Product Formation
Initial Checks:
-
Inert Atmosphere: Confirm that the reaction was performed under a strict inert atmosphere.
-
Reagent Quality: Verify the purity and integrity of your starting materials, catalyst, ligand, and base.
-
Solvent Quality: Ensure the solvent was anhydrous and properly degassed.
Troubleshooting Steps:
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Catalyst Deactivation (Blackening of the Reaction Mixture)
The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition.
Causality:
-
Ligand Degradation: At high temperatures, some phosphine ligands can degrade, leaving the palladium center unprotected and prone to aggregation.
-
Presence of Oxidants: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
Solutions:
-
Use a More Robust Ligand: Consider ligands specifically designed for high-temperature applications.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Ensure Rigorous Inert Conditions: Improve your degassing procedure (e.g., by using the freeze-pump-thaw method) and maintain a positive pressure of inert gas throughout the reaction.
Problem 3: Poor Reproducibility
Inconsistent results are often traced back to subtle variations in experimental conditions.
Self-Validating Protocol Checklist:
-
Consistent Reagent Source and Purity: Use reagents from the same batch for a series of experiments.
-
Precise Measurement of Catalyst and Ligand: Small variations in the catalyst/ligand ratio can significantly impact the reaction.
-
Standardized Reaction Setup: Ensure that the reaction vessel, stirring rate, and heating method are consistent between runs.
-
Water Content: The presence of small amounts of water can sometimes be beneficial, but uncontrolled variations in water content can lead to inconsistent results.[3] Consider adding a controlled amount of water (e.g., a few equivalents) to see if it improves reproducibility.
Experimental Protocol: Optimizing Catalyst Loading
This protocol provides a systematic approach to determining the optimal catalyst loading for your reaction.
Objective: To identify the lowest catalyst loading that provides >95% conversion to the desired product within a reasonable reaction time.
Materials:
-
1,3-dibromobenzene
-
Sodium cyclopropylmethanesulfinate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 1,3-dibromobenzene in 1,4-dioxane.
-
Prepare a stock solution of the palladium precatalyst and ligand in 1,4-dioxane. For example, a solution containing a 1:1.2 molar ratio of Pd(OAc)₂ to Xantphos.
-
-
Reaction Setup (perform in parallel for different catalyst loadings):
-
To a series of reaction vials, add sodium cyclopropylmethanesulfinate and cesium carbonate.
-
Add the 1,3-dibromobenzene stock solution to each vial.
-
Add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0%, 1.5%, 1.0%, 0.5%, 0.1 mol%).
-
Seal the vials and place them in a preheated aluminum block on a magnetic stir plate at the desired reaction temperature (e.g., 100 °C).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial and quench it with a suitable solvent.
-
Analyze the aliquots by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.
-
Data Analysis and Interpretation:
| Catalyst Loading (mol%) | Time (h) for >95% Conversion | Purity at >95% Conversion (%) |
| 2.0 | 2 | 98 |
| 1.5 | 4 | 99 |
| 1.0 | 8 | 99 |
| 0.5 | 24 | 98 |
| 0.1 | >24 | <80% conversion |
Based on this hypothetical data, a catalyst loading of 1.0 mol% would be considered optimal, providing a good balance between reaction time and catalyst usage.
References
- Bolm, C., & Hildebrand, J. P. (1999). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169–175.
- Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
- Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454-4459.
- Willis, M. C. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6154–6157.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 4. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]
Technical Support Center: Rate Acceleration for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene Couplings
Document ID: TSC-RXN-2024-089 Topic: Kinetic Optimization of Sulfonyl-Aryl Bromide Cross-Couplings Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Reactivity Profile
The Substrate: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. The Challenge: Sluggish reaction rates despite the presence of an electron-withdrawing group (EWG).
The "Sulfone Paradox"
In theory, the sulfone group (
If your reaction is slow, the bottleneck is not the breaking of the C-Br bond. It is likely one of three downstream failures:
-
Catalyst Poisoning: The sulfone oxygen atoms can coordinate to the electrophilic Pd(II) intermediate, forming a stable "resting state" that refuses to undergo Transmetallation.
-
Solubility Mismatch: Sulfones are highly polar; standard non-polar solvents (Toluene, Hexanes) often cause the substrate to precipitate or oil out, drastically reducing the effective concentration.
-
Transmetallation Stall: The electron-deficient Pd(II)-Ar complex is stabilized, making it less electrophilic and more reluctant to accept the nucleophile (Boronic acid or Amine).
Diagnostic Workflow (Troubleshooting Tree)
Before altering your protocol, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for identifying the kinetic bottleneck in sulfone couplings.
Technical Optimization Modules
Module A: The Catalyst System (Overcoming Chelation)
To prevent the sulfone from binding to the palladium and stalling the cycle, you must use bulky, electron-rich phosphine ligands . These ligands create a "steric wall" that blocks the sulfone from coordinating while accelerating the reductive elimination step.
-
Recommended Ligands:
-
XPhos / SPhos: The gold standard for aryl bromides. The biaryl backbone prevents Pd-black formation, and the bulk prevents sulfone coordination.
- : Extremely bulky and electron-rich. Excellent for forcing difficult couplings.
-
-
Avoid:
- (Triphenylphosphine): Too small, too weak. Will lead to sulfone poisoning.
-
dppf: Often too flexible, allowing the sulfone to "sneak" in and chelate.
Module B: Solvent Engineering (The Polarity Match)
The cyclopropylmethanesulfonyl group makes your molecule polar.
-
The Fix: Abandon Toluene. Move to 1,4-Dioxane , DMF , or n-Butanol .
-
The "Wet" Advantage: For Suzuki couplings, the presence of water is non-negotiable. It is required to form the reactive boronate species. Use a 4:1 ratio of Organic Solvent:Water.
Module C: Base Selection (Protecting the Cyclopropyl)
-
Risk: The protons adjacent to the sulfone (
) are acidic ( ). Strong bases like or LiHMDS can deprotonate this position, leading to side reactions or ring-opening risks. -
Recommendation: Use mild, inorganic bases.
-
Suzuki:
(3.0 equiv) or . -
Buchwald:
is preferred over alkoxides for this specific substrate.
-
High-Velocity Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Best for coupling with Boronic Acids/Esters.[1]
Reagents:
-
Substrate: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)
-
Boronic Acid: (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)
-
Why G4? It activates immediately at room temperature, bypassing the induction period of Pd(II) salts.
-
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
Step-by-Step:
-
Charge: In a vial, add the aryl bromide, boronic acid, base, and XPhos Pd G4.
-
Seal & Purge: Cap the vial (septum cap). Evacuate and backfill with Nitrogen (
) or Argon x3. -
Solvent: Inject the degassed Dioxane/Water mixture via syringe.
-
Concentration: Aim for 0.2 M to 0.5 M . High concentration drives kinetics.
-
-
Heat: Place in a pre-heated block at 80°C .
-
Note: Do not exceed 100°C to avoid thermal stress on the cyclopropyl ring, although it is generally robust up to 140°C in non-radical conditions.
-
-
Monitor: Check LCMS at 1 hour. If <50% conversion, add 1 mol% more catalyst.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for coupling with Amines.
Reagents:
-
Substrate: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 equiv)
-
Amine: (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). (2.0 mol%)
-
Base:
(2.0 equiv). Avoid NaOtBu to protect the -sulfone protons. -
Solvent: t-Amyl Alcohol or 1,4-Dioxane. Anhydrous.
Step-by-Step:
-
Charge: Add solids (Bromide, Base, Catalyst) to the vial inside a glovebox or under strict inert flow.
-
Solvent: Add anhydrous solvent.
-
Amine: Add the amine liquid last.
-
Heat: 90°C for 4-12 hours.
Mechanistic Insight: The "Sulfone Trap"
The diagram below illustrates why standard conditions fail and how bulky ligands (L*) rescue the cycle.
Figure 2: The "Sulfone Trap" occurs when small ligands allow the sulfone oxygen to bind Pd(II). Bulky ligands force the cycle forward.
Frequently Asked Questions (FAQ)
Q: Can I use microwave heating to speed this up?
A: Yes, but proceed with caution. While the cyclopropyl group is stable to standard thermal conditions, microwave superheating (>120°C) combined with the sulfone EWG can sometimes trigger thermal extrusion of
Q: My reaction turns black immediately. What happened? A: "Pd Black" formation indicates your ligand is dissociating from the palladium. This is common with electron-deficient aryl bromides because the oxidative addition product is unstable.
-
Fix: Switch to a pre-ligated catalyst like XPhos Pd G4 or Pd(dppf)Cl2·DCM . Do not use Pd(OAc)2 + Phosphine generated in situ; the ligation is too slow.
Q: Can I use Photoredox/Nickel dual catalysis?
A: High Risk. Photoredox conditions often generate radicals. A radical at the benzylic position (alpha to sulfone) or on the cyclopropyl ring will lead to rapid ring opening (rate constant
Q: Is the cyclopropyl group acid-sensitive?
A: Generally, no. However, the combination of a Lewis Acid (like Boron species) and high heat can stress the ring. Ensure your base (
References
-
Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
-
Buchwald-Hartwig Amination Optimization
- Title: A Universal Catalyst for the Buchwald-Hartwig Amin
- Source: Maiti, D., & Buchwald, S. L. (2009). Chemical Science.
-
URL:[Link]
-
Cyclopropyl Stability in Cross-Couplings
-
Sulfone Interference & Catalyst Poisoning
-
Precatalyst Technology (Pd-G3/G4)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thieme.de [thieme.de]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Pd-Catalyzed Multicomponent Cross-Coupling of Allyl Esters with Alkyl Bromides and Potassium Metabisulfite: Access to Allylic Sulfones [organic-chemistry.org]
- 5. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. mdpi.com [mdpi.com]
- 9. Enantiospecific cross-coupling of cyclic alkyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Welcome to the dedicated technical support guide for the troubleshooting and purification of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, offering practical, in-depth solutions and preventative strategies. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and purity of your final product.
Introduction
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a key building block in medicinal chemistry and materials science. Its structural motifs, an aryl bromide and a cyclopropylmethyl sulfone, offer versatile handles for further synthetic transformations. The aryl bromide can participate in a variety of cross-coupling reactions, while the sulfone group can influence the electronic properties and metabolic stability of a molecule. Achieving high purity of this compound is paramount for the reliability and reproducibility of subsequent experimental work. This guide provides a structured approach to troubleshooting common purification issues.
Proposed Synthetic Pathway and Potential Impurities
A plausible and common synthetic route to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a three-step sequence starting from 1-bromo-3-nitrobenzene. Understanding this pathway is crucial for anticipating potential impurities that may arise during the synthesis and persist through purification.
Caption: Proposed synthetic pathway for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Based on this synthetic route, a number of impurities can be anticipated:
| Impurity Name | Structure | Origin |
| 1-Bromo-3-nitrobenzene | Br-C₆H₄-NO₂ | Unreacted starting material from step 1. |
| 3-Bromoaniline | Br-C₆H₄-NH₂ | Unreacted starting material from step 2. |
| 1-Bromo-3-thiocyanatobenzene | Br-C₆H₄-SCN | Unreacted starting material from step 3. |
| 1-Bromo-3-(cyclopropylmethylthio)benzene | Br-C₆H₄-S-CH₂-cyclopropane | Incomplete oxidation in the final step. |
| 1-Bromo-3-(cyclopropylmethylsulfinyl)benzene | Br-C₆H₄-SO-CH₂-cyclopropane | Partial oxidation product (sulfoxide). |
| 3-Bromobenzenesulfonic acid | Br-C₆H₄-SO₃H | Over-oxidation or hydrolysis of intermediates. |
Troubleshooting Purification: A Question & Answer Guide
This section addresses specific issues you may encounter during the purification of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Q1: My purified product shows broad peaks in the aromatic region of the ¹H NMR spectrum, and the integration is incorrect. What could be the cause?
A1: This is a common issue that can arise from several sources. Let's break down the possibilities:
-
Cause 1: Residual Starting Material. The most likely culprits are unreacted starting materials from the preceding synthetic steps, such as 1-bromo-3-thiocyanatobenzene or 1-bromo-3-(cyclopropylmethylthio)benzene. These compounds have aromatic protons with chemical shifts that can overlap with your product, leading to broad or complex multiplets.
-
Solution 1: Optimize Purification.
-
Flash Column Chromatography: If you are using column chromatography, ensure your solvent system provides adequate separation. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[1] Monitor the fractions carefully by thin-layer chromatography (TLC).
-
Recrystallization: Aryl sulfones often crystallize well.[2] Consider recrystallizing your product from a suitable solvent system. Good starting points for aryl sulfones are ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[2][3]
-
-
Cause 2: Presence of the Sulfoxide Intermediate. The oxidation of the thioether to the sulfone may be incomplete, leaving the intermediate sulfoxide, 1-bromo-3-(cyclopropylmethylsulfinyl)benzene. The sulfoxide is more polar than the starting thioether but may have a similar polarity to the desired sulfone, making separation by chromatography challenging.
-
Solution 2: Drive the Oxidation to Completion.
-
Increase the equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide).[4]
-
Increase the reaction time or temperature, while monitoring for potential side reactions.
-
If the sulfoxide is the major impurity, you can re-subject the mixture to the oxidation conditions.
-
Q2: My final product is an oil, but I expect a solid. What went wrong?
A2: While many aryl sulfones are crystalline solids, the presence of impurities can significantly depress the melting point, resulting in an oil or a waxy solid.
-
Cause: Significant Impurity Content. The presence of any of the previously mentioned impurities, especially the thioether or sulfoxide intermediates, can prevent crystallization. Oiling out during recrystallization is a classic sign of impurity.
-
Solution: Re-purification.
-
Thorough Aqueous Work-up: Before attempting purification, ensure a thorough aqueous work-up of the reaction mixture to remove any water-soluble byproducts or excess reagents. Washing with a dilute sodium bicarbonate or sodium bisulfite solution can help remove acidic impurities or unreacted oxidizing agents.
-
Iterative Purification: You may need to perform multiple purification steps. For example, an initial flash column chromatography followed by recrystallization of the purest fractions.
-
Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. A good recrystallization solvent should dissolve the compound when hot but not when cold. A solvent pair system (e.g., ethyl acetate/hexanes) can be very effective. Dissolve the crude product in a minimum amount of the more polar solvent (ethyl acetate) at elevated temperature and then slowly add the less polar solvent (hexanes) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Q3: I see unexpected peaks in my ¹H NMR spectrum in the aliphatic region, besides the cyclopropyl and methylene protons. What are they?
A3: The cyclopropylmethyl group is generally stable, but under certain conditions, it can undergo rearrangement.[5][6][7][8]
-
Cause: Rearrangement of the Cyclopropylmethyl Group. Acidic conditions or the presence of strong electrophiles can potentially lead to the opening of the cyclopropane ring to form homoallylic or cyclobutyl species. While less common with sulfone synthesis, it is a possibility to consider if you observe complex, unexpected aliphatic signals.
-
Solution: Control Reaction Conditions.
-
Maintain neutral or slightly basic pH during the work-up.
-
Avoid strong acids during purification. If using silica gel for chromatography, which can be slightly acidic, you can use silica gel that has been neutralized with a base like triethylamine.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Sources
- 1. biotage.com [biotage.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Welcome to Chem Zipper.com......: Why is cyclopropyl methyl carbocation exceptionally stable? [chemzipper.com]
- 8. m.youtube.com [m.youtube.com]
avoiding dehalogenation of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
A Guide to Preventing Unwanted Dehalogenation in Your Experiments
Welcome to the technical support center for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Unwanted dehalogenation can be a significant challenge, leading to reduced yields and purification difficulties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to ensure the successful use of this important building block.
Understanding the Challenge: The Lability of the C-Br Bond
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a valuable reagent in medicinal chemistry and materials science, often employed in cross-coupling reactions to introduce the cyclopropylmethanesulfonyl-benzene moiety. However, the very features that make this molecule useful also contribute to its primary vulnerability: dehalogenation.
The benzene ring is substituted with a strong electron-withdrawing group, the cyclopropylmethanesulfonyl group (-SO₂-c-Pr). This group significantly increases the electrophilicity of the carbon atoms on the benzene ring, including the carbon atom bonded to the bromine.[1] This heightened electrophilicity makes the C-Br bond more susceptible to cleavage under various reaction conditions, leading to the undesired formation of cyclopropylmethanesulfonyl-benzene.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with my 1-Bromo-3-cyclopropylmethanesulfonyl-benzene reactions?
A: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, it's the loss of the bromine atom, which is replaced by a hydrogen atom. This side reaction is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a significant impurity that can be difficult to separate.
The propensity for dehalogenation in aryl halides generally follows the order of I > Br > Cl.[2] While aryl bromides are less prone to this side reaction than aryl iodides, the presence of the electron-withdrawing sulfonyl group in your molecule activates the C-Br bond, making it more susceptible to cleavage.[1]
Q2: I'm observing a significant amount of the dehalogenated byproduct in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Buchwald-Hartwig). What are the likely causes?
A: Dehalogenation is a common side reaction in Palladium-catalyzed cross-coupling reactions. Several factors can contribute to this issue:
-
Slow Transmetalation: If the transmetalation step (the transfer of the organometallic reagent to the palladium center) is slow, the lifetime of the Ar-Pd-X intermediate is extended. This provides a larger window of opportunity for competing dehalogenation to occur.[2]
-
Presence of Hydride Sources: Trace amounts of water, alcohols, or even certain bases can act as hydride sources, leading to the formation of a palladium-hydride species (Pd-H). This species can then reductively eliminate with the aryl group to yield the dehalogenated product.[3]
-
Suboptimal Ligand Choice: The choice of phosphine ligand is critical. Some ligands may not be bulky or electron-rich enough to promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of dehalogenation.
-
Base Selection: The choice and strength of the base can influence the reaction outcome. Some bases may promote side reactions that lead to dehalogenation.
Troubleshooting Guide: Minimizing Dehalogenation
If you are encountering significant dehalogenation, a systematic approach to optimizing your reaction conditions is essential.
Scenario 1: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
You've set up a Suzuki-Miyaura coupling reaction with 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and an arylboronic acid. Upon analyzing the crude reaction mixture, you find a substantial amount of cyclopropylmethanesulfonyl-benzene alongside your desired biaryl product.
Caption: Troubleshooting workflow for dehalogenation in cross-coupling.
1. Ligand Optimization:
-
Rationale: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-C bond, thereby outcompeting the dehalogenation pathway.
-
Recommended Protocol:
-
Replace standard ligands like PPh₃ with more sterically demanding and electron-donating ligands.
-
Screen a panel of ligands to identify the optimal choice for your specific substrate combination.
-
| Ligand Class | Examples | Rationale for Use |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly effective in promoting reductive elimination and suppressing dehalogenation. |
| Ferrocenylphosphines | dppf | Good general-purpose ligand for cross-coupling. |
2. Solvent and Base Selection:
-
Rationale: The reaction medium and the base used can be sources of protons or hydrides that contribute to dehalogenation. Using anhydrous solvents and non-nucleophilic bases can minimize these side reactions.
-
Recommended Protocol:
-
Ensure all solvents are rigorously dried and degassed prior to use.
-
Switch from hydroxide bases (e.g., NaOH, KOH) to carbonate or phosphate bases.
-
| Recommended Solvents | Recommended Bases |
| Toluene | K₃PO₄ |
| Dioxane | Cs₂CO₃ |
| THF | K₂CO₃ |
3. Temperature Control:
-
Rationale: Higher temperatures can provide the activation energy needed for the dehalogenation pathway. Running the reaction at the lowest effective temperature can help to suppress this side reaction.
-
Recommended Protocol:
-
Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Monitor the reaction progress carefully by TLC or LC-MS to ensure the desired transformation is still proceeding at a reasonable rate.
-
Scenario 2: Dehalogenation During Other Transformations
You are attempting a reaction that does not involve a palladium catalyst, such as a nucleophilic aromatic substitution (SNA) or the formation of an organometallic reagent (e.g., Grignard or organolithium), and are observing dehalogenation.
Caption: Troubleshooting for non-coupling dehalogenation.
1. For Nucleophilic Aromatic Substitution (SNAr):
-
Rationale: The strong electron-withdrawing sulfonyl group activates the aryl bromide towards nucleophilic attack.[4] However, strongly basic nucleophiles can also promote dehalogenation.
-
Recommended Protocol:
-
If possible, use a less basic nucleophile.
-
Employ milder reaction conditions, such as lower temperatures and shorter reaction times.
-
2. For Organometallic Reagent Formation:
-
Rationale: The formation of Grignard or organolithium reagents from aryl bromides can be challenging, and dehalogenation can be a significant side reaction.
-
Recommended Protocol:
-
Instead of direct insertion of magnesium or lithium-halogen exchange with strong organolithium bases, consider using a milder transmetalation approach, such as a bromine-magnesium exchange with i-PrMgCl or a bromine-lithium exchange with n-BuLi at very low temperatures (-78 °C).
-
Preventative Measures: Best Practices for Working with 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
-
High Purity Starting Materials: Ensure your 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is of high purity and free from any acidic impurities.
-
Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can contribute to catalyst degradation and side reactions.
-
Careful Degassing: Thoroughly degas all solvents and reaction mixtures to remove dissolved oxygen. The freeze-pump-thaw method is highly effective.
-
Stoichiometry: Use the correct stoichiometry of reagents. An excess of the organometallic reagent in cross-coupling reactions can sometimes lead to side reactions.
-
Reaction Monitoring: Closely monitor the progress of your reaction by TLC or LC-MS. This will help you to determine the optimal reaction time and avoid prolonged heating, which can lead to increased dehalogenation.
By understanding the underlying chemical principles and implementing these troubleshooting strategies and preventative measures, you can significantly improve the outcomes of your experiments involving 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and minimize the frustrating side reaction of dehalogenation.
References
-
Dou, M., et al. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(7), 3848–3856. [Link]
-
Wikipedia. (2023, November 13). Dehydrohalogenation. In Wikipedia. [Link]
-
Organometallics. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Chemistry LibreTexts. (2021, July 31). Aryl Halides. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Davies, A. T., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 7(12), 7061–7066. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Marion, N., & Nolan, S. P. (2008). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 73(18), 7141–7147. [Link]
Sources
Technical Support Center: Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis, with a specific focus on the identification, management, and prevention of impurities. As a critical intermediate in pharmaceutical development, ensuring the high purity of this compound is paramount. This document provides in-depth, field-proven insights and troubleshooting protocols to achieve high-yield, high-purity outcomes.
Overview of the Primary Synthetic Pathway
The most common and logical synthetic route to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene involves the coupling of a Grignard reagent with a sulfonyl chloride. This method is generally reliable but requires strict control over reaction conditions and starting material quality to minimize side reactions.
Caption: Primary synthetic route via Grignard sulfonylation.
Troubleshooting Guide: Impurity Management
This section addresses specific problems you may encounter during the synthesis, providing explanations for their root causes and actionable solutions.
Question 1: My final product is contaminated with isomers that are difficult to separate by column chromatography. What is their origin and how can I prevent them?
Answer:
-
Root Cause: The most likely source of isomeric impurities (e.g., 1-Bromo-2- or 1-Bromo-4-cyclopropylmethanesulfonyl-benzene) is the presence of isomeric bromobenzenesulfonyl chlorides in your starting material. The synthesis of 3-bromobenzenesulfonyl chloride can inadvertently produce the ortho- and para- isomers, which have similar reactivity and physical properties, making them difficult to remove post-reaction.
-
Expert Analysis: The directing effects of the bromo- and sulfonyl- groups in electrophilic aromatic substitution are key here.[1] While bromine is an ortho-, para- director, the conditions used for sulfonation or chlorosulfonation can lead to a mixture of products. It is crucial to validate the purity of the sulfonyl chloride starting material before beginning the synthesis.
-
Solution & Prevention:
-
Starting Material Qualification: Before use, analyze your 3-bromobenzenesulfonyl chloride[2][3] by ¹H NMR or GC-MS. The aromatic region of the ¹H NMR spectrum should show a clean pattern for the 1,3-disubstituted ring. Isomeric impurities will present as additional, distinct aromatic signals.
-
Source High-Purity Reagents: Procure starting materials from reputable suppliers who provide a certificate of analysis with purity data.
-
Purification of Starting Material: If your starting material is impure, consider purifying it by recrystallization or distillation under reduced pressure, if thermally stable.
-
| Parameter | Recommended Specification | Analytical Method |
| 3-Bromobenzenesulfonyl Chloride Purity | >98.5% | ¹H NMR, GC-MS |
| Isomeric Impurities | <0.5% | ¹H NMR, GC-MS |
Question 2: I'm observing a significant non-polar byproduct with a molecular weight of 110.18 g/mol in my crude reaction mixture. What is it?
Answer:
-
Root Cause: This byproduct is almost certainly 1,2-dicyclopropylethane, the product of a Wurtz-type homocoupling reaction. It occurs when the freshly formed cyclopropylmethylmagnesium bromide reacts with unreacted (bromomethyl)cyclopropane starting material.
-
Expert Analysis: This side reaction is competitive with the Grignard reagent formation, especially if there are localized "hot spots" or high concentrations of the alkyl halide. The key is to maintain conditions that favor the reaction of the alkyl halide with the magnesium surface over its reaction with the Grignard reagent in solution.
-
Solution & Prevention:
-
Slow Addition: Add the (bromomethyl)cyclopropane solution dropwise to the suspension of magnesium turnings. This maintains a low instantaneous concentration of the alkyl halide.
-
Efficient Stirring: Ensure vigorous stirring to quickly dissipate the Grignard reagent from the magnesium surface into the bulk solution.
-
Controlled Temperature: Maintain a gentle reflux during the addition. While initiation may require gentle heating, the reaction is exothermic. Overheating can accelerate side reactions.
-
Magnesium Quality: Use fresh, high-quality magnesium turnings. An unreactive, oxidized surface can lead to poor initiation and localized concentration issues.
-
Caption: Competing pathways during Grignard reagent formation.
Question 3: My reaction yield is low, and the aqueous workup has a low pH. What is the likely cause?
Answer:
-
Root Cause: This strongly indicates the presence of unreacted 3-bromobenzenesulfonyl chloride, which hydrolyzes during the aqueous workup to form the corresponding 3-bromobenzenesulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis.
-
Expert Analysis: This issue can stem from two primary problems: either an insufficient charge of the Grignard reagent or the presence of moisture in the reaction, which would quench the Grignard reagent before it can react with the sulfonyl chloride.
-
Solution & Prevention:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Perform the reaction under an inert atmosphere (Argon or Nitrogen).
-
Grignard Titration: The concentration of your prepared Grignard reagent can vary. Before adding it to the sulfonyl chloride, perform a titration (e.g., with I₂) to determine the exact molarity. This ensures you are adding a slight excess (typically 1.1-1.2 equivalents) to drive the reaction to completion.
-
Reverse Addition: Consider adding the sulfonyl chloride solution slowly to the Grignard reagent solution (reverse addition). This ensures the Grignard is always in excess, minimizing unreacted sulfonyl chloride.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for my starting materials?
A1:
-
3-Bromobenzenesulfonyl Chloride: Purity >98.5%, free of isomeric impurities. It should be a dry, free-flowing solid. Any clumping may indicate hydrolysis to sulfonic acid.
-
(Bromomethyl)cyclopropane: Purity >99%. The purity of this reagent is essential as impurities can directly impact the final product profile.[4][5] It should be stored under an inert atmosphere and refrigerated.
-
Magnesium: Use high-purity turnings. Avoid fine powders which can be pyrophoric and difficult to control.
-
Solvent (THF): Must be anhydrous (<50 ppm water). The use of inhibitors in commercial THF can sometimes interfere with Grignard initiation; distillation is recommended.
Q2: What are the recommended analytical methods for in-process checks and final product purity assessment?
A2: A combination of chromatographic and spectroscopic methods is ideal.
-
HPLC (Reversed-Phase): This is the workhorse method for final purity analysis of the sulfone product.[6] A C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Use a UV detector (approx. 220-254 nm).
-
GC-MS: Excellent for analyzing the volatile starting materials (like (bromomethyl)cyclopropane) and non-polar byproducts like the Wurtz coupling product.
-
¹H and ¹³C NMR: Essential for structural confirmation of the final product and for identifying and quantifying isomeric impurities in the sulfonyl chloride starting material.
-
LC-MS: Useful for identifying unknown impurities by providing molecular weight information.
Q3: What is the best method to purify the final 1-Bromo-3-cyclopropylmethanesulfonyl-benzene?
A3:
-
Aqueous Workup: After the reaction, quench carefully with saturated aqueous ammonium chloride, followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, and dry over anhydrous sodium or magnesium sulfate.
-
Recrystallization: The crude product, after solvent removal, is often a solid that can be purified by recrystallization.[1] A mixed solvent system, such as ethanol/water or heptane/ethyl acetate, is often effective. Experiment with small quantities to find the optimal solvent system that provides good recovery and high purity.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. Use a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes. Be aware that some sulfones can degrade on silica if it is too acidic.[7]
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
Protocol 2: Robust Grignard Reaction Setup
-
Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of dry nitrogen.
-
Charge the flask with magnesium turnings (1.2 eq).
-
Add a small portion of anhydrous THF via syringe.
-
In the dropping funnel, prepare a solution of (bromomethyl)cyclopropane (1.0 eq) in anhydrous THF.
-
Add a small amount (~5%) of the alkyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine or gently warm with a heat gun.
-
Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.
-
Cool the resulting grey/brown solution to room temperature before use.
References
- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs.
-
Preparation of 1-bromo-3-nitrobenzene - PrepChem.com. Details a synthetic procedure for a related 1,3-disubstituted bromobenzene. [Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. Reviews various methods for synthesizing sulfones, providing a broader context on sulfone chemistry. [Link]
-
Sulfur - Wikipedia. General information on sulfur-containing functional groups like sulfones. [Link]
-
cyclopropylbenzene - Organic Syntheses Procedure. Provides a detailed procedure for a related synthesis involving a cyclopropyl group. [Link]
-
1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem. PubChem entry for a related starting material. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Discusses limitations of Friedel-Crafts reactions, relevant to understanding side reactions in aromatic chemistry. [Link]
- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. Patent describing the importance of purity for (bromomethyl)cyclopropane.
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.
-
How to convert benzene to 1-bromo-3-iodobenzene? - Chemistry Stack Exchange. A discussion on multi-step synthesis strategies for 1,3-disubstituted halobenzenes. [Link]
-
3-cyclohexyl-2-bromopropene - Organic Syntheses Procedure. Details a Grignard reaction, providing insight into typical reaction conditions. [Link]
-
m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem. PubChem entry for the key starting material. [Link]
-
Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. Article discussing sulfone synthesis, highlighting their importance. [Link]
- EP0913381B1 - Method for purifying a bromine compound - Google Patents.
- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.
-
HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate - Walsh Medical Media. Provides an example of HPLC analysis for a sulfone compound. [Link]
-
Mechanism of Sulphonation and Friedel-Craft reactions - YouTube. Educational video explaining the mechanisms of related reactions. [Link]
-
Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Discusses alternative methods for sulfone synthesis. [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? | ResearchGate. A discussion forum on various purification techniques for sulfones and related compounds. [Link]
-
Selected syntheses and reactions of sulfones. - ResearchGate. A scientific diagram illustrating various synthetic routes to sulfones. [Link]
-
(PDF) Review of cyclopropyl bromide synthetic process - ResearchGate. A review on the synthesis of a related cyclopropyl-containing reagent. [Link]
-
1-bromo-3-chloro-5-iodobenzene: An eight-step synthesis from benzene - ACS Publications. Article detailing a complex multi-step synthesis of a related compound. [Link]
-
Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - SciSpace. Further details on Friedel-Crafts sulfonylation reactions. [Link]
-
Harman Research Group - Sulfone. Research group page discussing sulfone chemistry. [Link]
- US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents. Patent related to the synthesis of bromoalkylbenzene compounds.
-
3-Bromobenzenesulfonyl Chloride - CRO Splendid Lab Pvt. Ltd. Commercial source for a key starting material. [Link]
-
Synthesis of meta-Bromochlorobenzene From Benzene - YouTube. Video demonstrating a related multi-step synthesis. [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. Patent information on the synthesis of substituted benzenesulfonyl chlorides.
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. Educational resource on Friedel-Crafts reactions, relevant for understanding potential side reactions. [Link]
-
6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE | by Shivek Narang | Medium. Blog post detailing a multi-step synthesis and characterization of a related complex molecule. [Link]
Sources
- 1. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文档 [docs.google.com]
- 2. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 5. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-bromo-3-cyclopropylmethanesulfonyl-benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the synthetic challenges, particularly those related to temperature control, to maximize your reaction yield and product purity.
Introduction: The Critical Role of Temperature
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a valuable building block in medicinal chemistry, combining the functionalities of an aryl bromide, a sulfone, and a strained cyclopropyl ring. The synthesis, while conceptually straightforward, is highly sensitive to reaction conditions, with temperature being the most critical parameter. Improper thermal control can lead to a cascade of side reactions, primarily due to the unique reactivity of the cyclopropylmethyl moiety, significantly impacting yield and complicating purification. This guide provides a framework for understanding and controlling these temperature-dependent variables.
Proposed Synthetic Pathway
The most common and reliable route to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene involves a two-step process. The key temperature-sensitive stage is the final S_N2 alkylation step.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is dramatically low, and my TLC/LC-MS shows a complex mixture of products. What is happening?
A: A low yield accompanied by multiple byproducts almost certainly points to undesired side reactions occurring during the alkylation step (Step 2), which are highly sensitive to elevated temperatures.
Expertise & Experience: The primary issue stems from the high stability of the cyclopropylmethyl carbocation.[1] While the desired reaction is a direct S_N2 displacement of bromide by the sulfinate anion, any condition that promotes a carbocation-like transition state (such as elevated temperature or polar protic solvents) will trigger rearrangement of the cyclopropylmethyl group. This rearrangement is often irreversible and leads to a mixture of isomeric impurities that can be difficult to separate from the desired product.
The primary side reactions are:
-
Carbocation Rearrangement: The cyclopropylmethyl cation can rearrange to the less-strained cyclobutyl and homoallyl (3-butenyl) cations. These then react with the sulfinate salt to form undesired sulfone isomers.
-
Elimination Reactions: At higher temperatures, elimination can compete with substitution, leading to the formation of alkenes.
Caption: Temperature-dependent reaction pathways.
Troubleshooting Actions:
-
Immediately lower the reaction temperature. The alkylation should be initiated at a low temperature (0-5 °C) and allowed to warm slowly to room temperature.
-
Control the rate of addition. Add the cyclopropylmethyl bromide dropwise to the solution of the sulfinate salt to avoid localized temperature spikes from the exothermic reaction.
-
Choose an appropriate solvent. Use a polar aprotic solvent like DMF or acetone, which favors the S_N2 mechanism over carbocation formation.
Q2: I'm observing a byproduct with the same mass as my product in LC-MS. Is this a rearrangement isomer?
A: Yes, this is the classic signature of cyclopropylmethyl rearrangement. The resulting cyclobutyl and homoallyl sulfones are structural isomers of your target compound and will have the identical mass.
Expertise & Experience: Distinguishing these isomers requires techniques beyond mass spectrometry.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive. The cyclopropylmethyl group has a highly characteristic upfield resonance (approx. 0.2-0.8 ppm for the cyclopropyl protons). The absence or diminished integration of this signal, coupled with the appearance of signals corresponding to a cyclobutyl or vinyl group, confirms rearrangement.
-
Chromatography: These isomers often have very similar polarities, making them difficult to separate. You may need to screen multiple solvent systems for column chromatography or use a high-resolution technique like HPLC.
Troubleshooting Actions:
-
Re-run the reaction at a lower, strictly controlled temperature.
-
If separation is unavoidable, employ a high-efficiency silica gel and a shallow gradient elution during column chromatography. A hexane/ethyl acetate or toluene/ethyl acetate system is a good starting point.
Q3: What is the optimal temperature range for the alkylation, and how can I establish a robust protocol?
A: The optimal temperature is a balance between reaction rate and selectivity. For this specific reaction, the ideal range is typically between 10°C and 40°C .[2][3] However, this must be validated for your specific lab conditions and scale.
Expertise & Experience: A simple Design of Experiments (DoE) approach is the most trustworthy method to establish a self-validating protocol. This involves running a series of small-scale reactions where only the temperature is varied, while all other parameters (concentration, stoichiometry, solvent, stirring speed) are kept constant.
Caption: Workflow for temperature optimization experiments.
See the Experimental Protocols section below for a detailed methodology.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the cyclopropylmethyl group so prone to rearrangement? The C-C bonds in a cyclopropane ring have significant p-orbital character, often described as "bent bonds".[1] This allows the ring to effectively stabilize an adjacent positive charge through conjugation, much like a double bond or a phenyl group.[1] This unusual stability, however, also lowers the energy barrier for ring-opening and rearrangement to form more stable cyclobutyl or homoallyl systems, a process that is accelerated by heat.
FAQ 2: What is the general thermal stability of the final aryl sulfone product? Aryl sulfones are generally very thermally stable compounds.[4] Many simple aryl sulfones do not decompose until well above 250°C.[4] Therefore, product degradation during a typical reaction workup (e.g., rotary evaporation at 40-50°C) is highly unlikely. The temperature sensitivity lies entirely with the stability of the alkylating agent and the reaction intermediates, not the final product.
FAQ 3: Can I use a different halogen on the cyclopropylmethyl group, like iodide, to speed up the reaction at lower temperatures? Yes, cyclopropylmethyl iodide would be more reactive than the bromide in an S_N2 reaction, potentially allowing for lower reaction temperatures or shorter reaction times. However, iodides are also better leaving groups, which can further promote carbocation formation. Therefore, while the reaction may be faster, it does not eliminate the risk of rearrangement and the need for careful temperature control remains paramount.
Experimental Protocols
Protocol 1: Temperature Optimization Study
This protocol describes a parallel experiment to determine the optimal reaction temperature.
-
Preparation: In a glovebox or under an inert atmosphere, charge five separate reaction vials with sodium 3-bromobenzenesulfinate (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (or another suitable solvent) to each vial to achieve the desired concentration (e.g., 0.5 M).
-
Temperature Control: Place each vial in a temperature-controlled reaction block or bath set to the desired temperatures (e.g., 10°C, 20°C, 30°C, 40°C, 50°C). Allow the solutions to equilibrate.
-
Reagent Addition: While stirring, add cyclopropylmethyl bromide (1.1 eq) to each vial simultaneously (if possible) or in rapid succession.
-
Reaction: Allow the reactions to stir for a fixed period (e.g., 12 hours).
-
Sampling & Analysis: After the fixed time, take a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS to determine the ratio of product to starting material and byproducts.
-
Data Analysis: Plot the percentage conversion to the desired product and the percentage of key byproducts against temperature to identify the optimal range.
Protocol 2: Optimized Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
This is a general procedure based on an assumed optimal temperature of 25°C.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium 3-bromobenzenesulfinate (1.0 eq).
-
Dissolution: Add anhydrous DMF and stir until the solid is fully dissolved.
-
Cooling: Place the flask in a water bath to maintain a consistent internal temperature.
-
Addition of Alkylating Agent: Slowly add cyclopropylmethyl bromide (1.1 eq) dropwise over 20-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to stir at 25°C for 12-24 hours, monitoring by TLC or LC-MS until the starting sulfinate is consumed.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure product.
Data Presentation
The following table represents hypothetical data from a temperature optimization study as described in Protocol 1.
| Reaction Temperature (°C) | Yield of Target Product (%) | Purity by LC-MS (%) | Combined Rearrangement Byproducts (%) |
| 10 | 65 | >99 | <1 |
| 25 | 88 | 98 | 2 |
| 40 | 92 | 91 | 9 |
| 60 | 75 | 70 | 30 |
| 80 | 45 | 48 | 52 |
Analysis: The data clearly shows that while the reaction rate increases up to 40°C, the formation of rearrangement byproducts becomes significant above 25°C. The optimal balance of high yield and excellent purity is achieved at 25°C .
References
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]
- 3. Temperature-dependent synthesis of vinyl sulfones and β-hydroxy sulfones from t-butylsulfinamide and alkenes under aerobic conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Last Updated: February 7, 2026
Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, experience-driven advice to diagnose, mitigate, and prevent catalyst deactivation, ensuring the robustness and success of your synthetic endeavors.
Introduction: The Challenge of Catalyst Poisoning
Transition-metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. However, the efficiency of these reactions can be significantly hampered by catalyst poisoning, a phenomenon where impurities or even the substrates themselves deactivate the catalyst.[1] This is a particularly critical issue in process chemistry and large-scale manufacturing, where even minute amounts of a catalyst poison can lead to significant economic losses due to failed or low-yielding reactions.[2]
The substrate, 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, is a key intermediate in the synthesis of various complex organic molecules. Its structure, featuring a bromine atom, makes it an ideal candidate for a range of cross-coupling reactions, most notably Suzuki-Miyaura couplings, which are highly sensitive to catalyst poisons.[3] The presence of a sulfonyl group in the molecule also warrants special attention, as sulfur-containing compounds are well-known poisons for palladium catalysts.[3][4]
This guide will walk you through a systematic approach to troubleshooting catalyst poisoning in your reactions with 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, helping you to identify the root cause of the problem and implement effective solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during reactions with 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Q1: My Suzuki-Miyaura coupling reaction with 1-Bromo-3-cyclopropylmethanesulfonyl-benzene has stalled or is giving very low conversion. How do I know if my catalyst is poisoned?
A1: A sudden drop in conversion, especially when using a previously reliable protocol, is a strong indicator of catalyst poisoning.[4] Here’s how you can investigate:
-
Visual Observation: Look for the formation of a black precipitate, commonly known as "palladium black." This indicates that the active Pd(0) catalyst has aggregated and lost its catalytic activity.[5]
-
"Kicker Charge" Experiment: A definitive way to test for catalyst poisoning is to add a fresh charge of the catalyst (a "kicker charge") to the stalled reaction.[3] If the reaction resumes and proceeds to completion, it strongly suggests that the initial catalyst was deactivated by a poison present in the reaction mixture.
-
Control Experiment: Run a parallel reaction with highly purified reagents and starting materials. If this reaction proceeds as expected, it points towards an impurity in your original batch of reagents as the source of the poison.
Q2: What are the most likely sources of catalyst poisons in my reaction?
A2: Catalyst poisons can originate from various sources. For reactions involving 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, the most common culprits are:
-
Starting Material Impurities: The synthesis of aryl halides can sometimes introduce impurities that are detrimental to cross-coupling reactions. Elemental sulfur is a notorious poison for palladium catalysts and has been identified as a cause of failure in Suzuki coupling reactions.[2][3][4]
-
Reagents and Solvents: Impurities in other reagents, such as the boronic acid partner in a Suzuki coupling, or in the solvents can also poison the catalyst.
-
The Substrate Itself: While less common, it's possible for the substrate or its degradation products to inhibit the catalyst. The sulfonyl group in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene contains sulfur, but in its highest oxidation state, it is generally considered less likely to be a potent poison compared to reduced sulfur species. However, impurities from the synthesis of this compound could contain reactive sulfur species.
-
Leaching from Equipment: In rare cases, contaminants can leach from the reaction vessel or other equipment.
Q3: I suspect sulfur poisoning. What are the specific mechanisms, and how can I mitigate this?
A3: Sulfur compounds poison palladium catalysts by strongly adsorbing to the metal surface, blocking the active sites required for the catalytic cycle.[6] This interaction is often irreversible and can deactivate the catalyst even at very low concentrations.
Mitigation Strategies:
-
Purification of Starting Materials: If you suspect sulfur contamination in your 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, consider purifying it by recrystallization or column chromatography.
-
Carbon Treatment: Treating a solution of the starting material with activated carbon can be an effective way to remove elemental sulfur and other non-polar impurities.[3]
-
"Sulfur-Free" Synthesis: In an industrial setting, it may be necessary to develop a synthesis route for the starting material that avoids the use of sulfur-containing reagents or byproducts.[2][4]
-
Use of Robust Catalysts: Some modern palladium catalysts with bulky, electron-rich phosphine ligands show higher tolerance to certain poisons. Experimenting with different catalyst systems could provide a solution.
Q4: Can excess cyanide from a previous reaction step poison my palladium catalyst?
A4: Yes, excess cyanide is a potent poison for palladium catalysts.[7] It can disrupt every step of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[7] If your synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene or a coupling partner involved a cyanation step, it is crucial to ensure that all traces of cyanide are removed before proceeding with a palladium-catalyzed reaction.
Q5: My reaction is sensitive to air. Could this be related to catalyst deactivation?
A5: Yes, oxygen can lead to the deactivation of Pd(0) catalysts through oxidation to the less active Pd(II) state.[8] While some catalytic cycles involve both Pd(0) and Pd(II) species, the presence of excess oxygen can disrupt the delicate balance and lead to the formation of inactive species. It is crucial to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.
Part 2: Proactive Strategies to Prevent Catalyst Deactivation
Preventing catalyst poisoning is always more efficient than troubleshooting a failed reaction. Here are some best practices to incorporate into your workflow:
-
Reagent Purity: Always use high-purity reagents and solvents. If in doubt, purify them before use.
-
Inert Atmosphere: As mentioned, maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Proper Ligand Selection: The choice of ligand can significantly impact the stability and longevity of the catalyst. Bulky, electron-rich ligands can protect the palladium center from poisons and prevent aggregation.
-
Controlled Catalyst Loading: While it may be tempting to use a higher catalyst loading to push a sluggish reaction, this can sometimes mask underlying problems. Using a lower, optimized catalyst loading can make the reaction more sensitive to poisons, helping you to identify and address issues early on.[2]
-
Thorough Cleaning of Glassware: Ensure all glassware is scrupulously clean and free of any residues from previous reactions.
Part 3: Experimental Protocol: Catalyst Activity Test
This protocol describes a simple experiment to determine if your batch of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene contains impurities that are poisoning the catalyst.
Objective: To compare the performance of a standard Suzuki-Miyaura coupling reaction using a trusted batch of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (control) versus the suspect batch.
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (Control and Suspect batches)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (perform in duplicate for each batch):
-
In a reaction vial, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)2 (0.02 mmol) and PPh3 (0.04 mmol) in 1,4-dioxane (10 mL).
-
Add the internal standard to the reaction vial.
-
Seal the reaction vial and purge with an inert gas.
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction vial.
-
Add the catalyst stock solution (1 mL) to the reaction vial.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Take aliquots of the reaction mixture at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Quench the aliquots with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or LC to determine the conversion of the starting material and the yield of the product relative to the internal standard.
-
Data Analysis and Interpretation:
| Time (h) | Conversion (Control Batch) | Conversion (Suspect Batch) |
| 1 | 45% | 10% |
| 2 | 85% | 15% |
| 4 | >95% | 20% |
| 8 | >99% | 20% |
Caption: Example data from a catalyst activity test showing significant inhibition of the reaction with the suspect batch of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
If the reaction with the suspect batch shows significantly lower conversion compared to the control, it is highly likely that it contains a catalyst poison.
Part 4: Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting catalyst poisoning in your reactions.
Caption: Troubleshooting workflow for catalyst poisoning.
References
-
Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 134-139. [Link]
-
ResearchGate. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
American Chemical Society. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 1-bromo-3-(4-phenylphenyl)benzene in Chemical Synthesis. [Link]
-
MDPI. (2026). Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation. [Link]
-
Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(35), 10584-10598. [Link]
-
PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene. [Link]
-
National Center for Biotechnology Information. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Chemistry LibreTexts. (2025). 3.11: Synthesis of Polysubstituted Benzenes. [Link]
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. [Link]
-
MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst. [Link]
-
YouTube. (2023). Multi-step Synthesis of Substituted Benzenes. [Link]
-
MDPI. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. [Link]
-
YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
workup procedure for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene reactions
Advanced Workup & Troubleshooting Guide
Introduction
This guide addresses the technical challenges associated with the workup and isolation of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene . This molecule serves as a critical electrophilic building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations.
The presence of three distinct functional motifs—the aryl bromide (reactive handle), the sulfone (polar, hydrogen-bond acceptor), and the cyclopropyl ring (acid-sensitive, strained)—requires a tailored workup strategy to maximize yield and purity while preventing ring-opening decomposition.
Module 1: The Oxidation Workup (Sulfide to Sulfone)
Context: The most common synthetic route involves the oxidation of 1-bromo-3-(cyclopropylmethylthio)benzene using m-CPBA or Oxone.
The Core Challenge: Oxidant Removal & Ring Preservation
The primary failure mode in this step is the incomplete removal of m-chlorobenzoic acid (m-CBA) byproducts or the accidental opening of the cyclopropyl ring due to unbuffered acidic conditions during the quench.
Q: My crude NMR shows a persistent impurity at 7.4–8.1 ppm. What is it? A: This is likely residual m-chlorobenzoic acid. Sulfones are polar and can "drag" carboxylic acids into the organic phase during extraction.
-
Solution: Do not rely solely on saturated NaHCO₃. Use a 1M NaOH wash (if your molecule has no other base-sensitive groups) or repeat the bicarbonate wash vigorously until the aqueous layer pH remains >8.
Q: I see a loss of the cyclopropyl multiplet (0.6–1.0 ppm) and new alkene signals. Why? A: You likely exposed the mixture to strong acids or high heat. While sulfones stabilize the adjacent carbanion, the cyclopropyl ring is strained (~27.5 kcal/mol). Strong acidic conditions (pH < 2) during the quench can trigger acid-catalyzed ring opening.
-
Protocol Adjustment: Ensure your quench solution (Sodium Bisulfite) is buffered. Keep the internal temperature < 25°C during the quench.
Standardized Workup Protocol (m-CPBA Route)
-
Quench: Cool reaction to 0°C. Slowly add 10% aqueous
or .-
Checkpoint: Test aqueous layer with starch-iodide paper. (Blue = Active Peroxide; Colorless = Safe).
-
-
Dilution: Dilute with
(DCM) or Ethyl Acetate (EtOAc).-
Note: DCM is preferred for sulfones due to higher solubility.
-
-
Acid Removal: Wash organic layer
with Saturated . -
Drying: Dry over
(preferred over for faster water removal).
Visual Workflow: Oxidation Isolation
Caption: Figure 1. Step-by-step logic for safe isolation of sulfones from oxidative conditions.
Module 2: Phase Separation & Emulsions
Context: Sulfones are "amphiphilic enough" to cause severe emulsions, particularly in chlorinated solvents.
Q: I have a 'rag layer' (emulsion) that won't separate. How do I break it? A: Aryl sulfones increase the viscosity of the organic layer.
-
Method A (Physical): Filter the entire biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be trapped.
-
Method B (Chemical): Add Brine (Sat. NaCl).[1][2] If that fails, add a small amount of Methanol (demulsifier) to the mixture.
Q: My product crashed out during the aqueous wash. A: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is highly crystalline and has low solubility in cold EtOAc.
-
Solution: Switch solvent to DCM/MeOH (9:1) for the extraction, or heat the EtOAc layer gently (warm water bath) to redissolve before separating.
Module 3: Purification & Stability
Solvent Selection Guide
Do not default to column chromatography immediately. This compound crystallizes well.
| Solvent System | Application | Outcome |
| EtOAc / Heptane | Recrystallization | Best. Dissolve in hot EtOAc, add Heptane until cloudy, cool slowly. |
| Ethanol (95%) | Recrystallization | Good for removing polar impurities, but yield may be lower due to solubility. |
| DCM / Hexanes | Precipitation | Fast cleanup, but lower purity than crystallization. |
| Acetone | Dissolution | Avoid. Can form adducts under basic conditions. |
Q: Can I distill this compound? A: NO. Sulfones have very high boiling points and will decompose (desulfonylation) before distilling. Vacuum sublimation is possible but inefficient for >1g scales.
Q: Is the bromine handle stable on silica gel?
A: Yes. However, if using flash chromatography, avoid "basified" silica (with triethylamine) as it is unnecessary. Use standard silica with a gradient of 0%
Module 4: Downstream Troubleshooting (Pd-Coupling)
Context: Using the molecule in Suzuki or Buchwald reactions.
Q: After Suzuki coupling, the product is a dark oil and NMR is messy. A: Sulfones are excellent ligands for Palladium. The "dark" color is residual Pd coordinated to your sulfone oxygens.
-
Protocol:
-
Dissolve crude oil in EtOAc.
-
Add SiliaMetS® Thiol or activated charcoal .
-
Stir at 50°C for 30 minutes.
-
Filter through Celite.
-
The filtrate should be significantly lighter.
-
Visual Workflow: Emulsion & Purity Logic
Caption: Figure 2. Troubleshooting logic for phase separation issues common with aryl sulfones.
References
-
Oxidation of Sulfides to Sulfones (General Protocol)
- Title: Workup: mCPBA Oxid
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link] (Verified General Protocol)
-
Cyclopropylmethyl Stability
- Title: Stability of cyclopropylmethyl carbocation (and by extension the ring integrity).
- Source: Chemistry Stack Exchange / J. Am. Chem. Soc.
-
URL:[Link]
-
Purification of Aryl Sulfones
-
Palladium Scavenging from Polar Intermediates
- Title: Removal of Palladium Impurities.
-
Source: SiliCycle Application Notes.[4]
Sources
Technical Support Center: Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Prepared by: Senior Application Scientist, Process Chemistry Support
Welcome to the technical support guide for the synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.
Section 1: Overview of the Recommended Synthetic Pathway
The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is most reliably achieved via a two-step sequence involving S-alkylation followed by oxidation. This pathway is generally preferred for its high yields, straightforward execution, and use of readily available starting materials.
The core transformation relies on two fundamental and well-understood reactions:
-
Nucleophilic Substitution: Formation of a thioether by reacting a thiophenol with an alkyl halide.
-
Oxidation: Conversion of the intermediate thioether to the target sulfone.[1][2]
This approach offers superior control and scalability compared to alternatives like Friedel-Crafts sulfonylations, which often require harsh conditions and can suffer from poor regioselectivity.[2]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up, presented in a question-and-answer format.
Issue 1: Low Yield or Stalled Reaction in Thioether Formation (Step 1)
Q: My S-alkylation reaction of 3-bromothiophenol is giving low yields or failing to go to completion. What are the likely causes?
A: This is a common issue often traced back to the base, solvent, or starting material quality. Let's break down the possibilities:
-
Causality - The Role of the Base: The base deprotonates the thiol to form the thiolate anion, which is the active nucleophile. An inappropriate base can lead to incomplete deprotonation or side reactions.
-
Troubleshooting:
-
Insufficient Base: Ensure at least 1.1-1.2 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) are used. Stronger bases like sodium hydride (NaH) can work but require strictly anhydrous conditions and greater handling care, making them less ideal for early-stage scale-up.
-
Base Quality: Use a finely powdered, dry base to maximize surface area and reactivity. Clumped or old base may be less effective.
-
-
-
Causality - Air Oxidation: Thiolates are highly susceptible to oxidation by atmospheric oxygen, which dimerizes them into disulfides. This is a primary pathway for yield loss, especially at elevated temperatures.
-
Troubleshooting:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon). Ensure your solvent is degassed before use, particularly at larger scales.
-
Temperature Control: While heating can increase the reaction rate, keep it moderate (e.g., 50-60 °C in DMF). Excessive heat accelerates disulfide formation.
-
-
-
Causality - Reagent Purity: The purity of your cyclopropylmethyl bromide is critical.
-
Troubleshooting: This reagent can degrade over time. Use a fresh bottle or verify its purity by GC or NMR before use. Impurities can consume your nucleophile or introduce new, difficult-to-remove byproducts.
-
Issue 2: Exothermic Runaway During Oxidation (Step 2)
Q: When I add my oxidant (Hydrogen Peroxide), the reaction temperature spikes uncontrollably. How can I manage this critical safety issue at scale?
A: You are observing the highly exothermic nature of sulfide oxidation.[3] Managing this exotherm is arguably the most critical challenge for scaling up this synthesis. Accumulation of the oxidant followed by a sudden reaction is a significant safety hazard.
-
Causality - Reaction Energetics: The formation of two new S=O bonds releases a substantial amount of energy. The rate of heat generation can easily exceed the rate of heat removal in a large reactor if the addition is not controlled.
-
Troubleshooting & Scale-Up Strategy:
-
Controlled Addition: Switch from batch addition to a slow, controlled feed of the oxidant using a syringe pump or a dropping funnel. For pilot-scale, this should be a subsurface addition to ensure immediate mixing and heat transfer.
-
Cooling Capacity: Ensure your reactor has adequate cooling. Perform the addition at a low initial temperature (e.g., 0-10 °C) to create a larger temperature gradient for efficient heat removal.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. While this impacts throughput, safety is paramount. See the table below for guidance.
-
Choice of Oxidant: While H₂O₂ in acetic acid is cost-effective, alternatives like meta-chloroperoxybenzoic acid (m-CPBA) can sometimes offer more controlled oxidations, although they are more expensive and generate solid byproducts that must be filtered.
-
-
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Rationale |
| Solvent Volume (Acetic Acid) | 100 mL (10 vol) | 12-15 L (12-15 vol) | Increased volume helps manage the exotherm. |
| Oxidant Addition Time | 15-20 min | 2-4 hours | Slow addition is critical to prevent oxidant accumulation and thermal runaway. |
| Initial Reaction Temp. | 5-10 °C | 0-5 °C | A lower starting temperature provides a larger safety margin for cooling. |
Issue 3: Incomplete Oxidation & Product Contamination
Q: My final product is contaminated with the starting thioether and the intermediate sulfoxide. How can I ensure the reaction goes to completion?
A: This indicates either insufficient oxidant, inadequate reaction time/temperature, or poor mixing.
-
Causality - Stepwise Oxidation: The oxidation proceeds from sulfide to sulfoxide, and then from sulfoxide to the target sulfone. The second step is often slower, requiring more forcing conditions or longer reaction times.
-
Troubleshooting:
-
Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidant. Typically, 2.2-2.5 equivalents of H₂O₂ are required to drive the reaction to completion.
-
In-Process Control (IPC): Do not rely on a fixed reaction time. Monitor the reaction's progress using TLC, HPLC, or GC. The reaction is complete only when the sulfoxide intermediate is no longer detected.
-
Temperature Profile: After the initial exothermic addition at low temperature, you may need to allow the reaction to warm to room temperature or gently heat it (e.g., to 40-50 °C) to push the final conversion of the sulfoxide to the sulfone.
-
Agitation: At scale, inefficient stirring can create "dead spots" in the reactor where the oxidant concentration is low. Ensure your agitation is sufficient to maintain a homogenous mixture.
-
-
Issue 4: Product Isolation and Purification Challenges
Q: My crude product is a persistent oil, making crystallization difficult. What are my options for purification at scale?
A: Oiling out is a common problem in crystallization, especially with impurities present. The key is to find a solvent system where the product has low solubility and the impurities have high solubility.
-
Causality - Impurities and Supersaturation: Impurities can act as crystallization inhibitors. Furthermore, if the product forms a supersaturated solution, it may separate as a liquid (oil) phase rather than a solid crystalline phase.
-
Troubleshooting:
-
Solvent Screening: Conduct small-scale screening to find an effective crystallization solvent. A common and effective system for this molecule is isopropanol (IPA)/water or ethanol/water. Dissolve the crude oil in the alcohol at an elevated temperature and slowly add water as an anti-solvent until turbidity is observed, then cool slowly.
-
Trituration: If crystallization fails, try trituration. This involves stirring the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexane or diethyl ether). This can often wash away impurities and induce solidification of the product.
-
Work-up Optimization: Ensure your aqueous work-up is effective. A wash with sodium bisulfite solution is crucial to quench any excess peroxide, and a bicarbonate wash will remove the acetic acid solvent. Residual acid can hinder crystallization.
-
-
Sources
Technical Support Center: Optimizing Ligand Choice for Cross-Coupling of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Welcome to the technical support center dedicated to the successful cross-coupling of 1-bromo-3-cyclopropylmethanesulfonyl-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing your synthetic routes. Here, we move beyond generic protocols to offer field-proven insights and troubleshooting strategies tailored to the unique electronic and steric challenges presented by this substrate.
The powerful electron-withdrawing nature of the cyclopropylmethanesulfonyl group significantly influences the reactivity of the aryl bromide, making thoughtful selection of the ligand and reaction parameters paramount for achieving high yields and purity. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 1-bromo-3-cyclopropylmethanesulfonyl-benzene sluggish or failing?
Answer:
The primary challenge with this substrate in Suzuki-Miyaura couplings is the electron-deficient nature of the aromatic ring due to the meta-positioned sulfonyl group. This has a profound effect on the key steps of the catalytic cycle.[1][2][3]
-
Oxidative Addition: While electron-withdrawing groups can sometimes facilitate oxidative addition of the palladium(0) catalyst to the aryl bromide, an imbalance in the electronic properties of the catalyst can lead to a slow or stalled reaction.[1][4][5][6] The choice of ligand is critical to modulate the electron density at the palladium center.
-
Reductive Elimination: This final, product-forming step can be particularly challenging for electron-deficient systems. The palladium(II) intermediate may be too stable, hindering the reductive elimination to form the desired C-C bond.[1][7][8]
To address these issues, a systematic approach to ligand and condition optimization is necessary.
Q2: Which class of ligands is a good starting point for the Suzuki-Miyaura coupling of this substrate?
Answer:
For electron-deficient aryl bromides like 1-bromo-3-cyclopropylmethanesulfonyl-benzene, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the crucial reductive elimination steps.
A recommended starting point is the use of biaryl phosphine ligands, often referred to as "Buchwald ligands." Specifically, ligands such as SPhos and XPhos are excellent choices for initial screening.[9]
-
SPhos: Known for its effectiveness with sterically hindered and electron-deficient aryl chlorides, its properties are highly transferable to challenging aryl bromides.
-
XPhos: A versatile and robust ligand that often provides good results across a wide range of Suzuki-Miyaura couplings.[9]
If these do not yield satisfactory results, more specialized ligands like BrettPhos or RuPhos can be effective for particularly challenging couplings involving aryl sulfones.[10][11]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
-
Reddit User Discussion on Suzuki Reaction Conditions. (2024). r/Chempros. [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones | Request PDF. ResearchGate. [Link]
-
Doucet, H., & Hierso, J. C. (2018). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Cole, K. P., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Center for Biotechnology Information. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
The Mirica Group. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]
-
Royal Society of Chemistry. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). National Center for Biotechnology Information. [Link]
-
Reddit User Discussion on Sonogashira Coupling. (2021). r/Chempros. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 6. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Technical Guide: Managing Water Impact on 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene
Version: 1.0 Last Updated: February 7, 2026 Applicable Compound: 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene (CAS: Analogous structures typically 1798-85-2 derivatives) Target Audience: Medicinal Chemists, Process Chemists, CMC Leads
Executive Summary: The Water Paradox
In the manipulation of 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene , water acts as a "bimodal switch"—it is an essential co-factor in specific catalytic cycles (Suzuki-Miyaura) but a catastrophic poison in others (Lithiation/Grignard).
This molecule contains three distinct reactive centers with varying water sensitivities:
-
Aryl Bromide (Ar-Br): The primary site for cross-coupling and metal-halogen exchange.
-
Sulfonyl Methylene (
): An acidic position ( ) susceptible to unintended deprotonation or H/D exchange in aqueous base. -
Cyclopropyl Ring: Generally hydrolytically stable but sensitive to strong aqueous acids (ring-opening).
This guide provides technical protocols to manage water content for optimal reaction outcomes.
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]
Status: Water is REQUIRED (Controlled Amounts).
In Suzuki couplings involving the Ar-Br motif, water is necessary to solubilize the inorganic base (e.g.,
The "Goldilocks" Zone
-
Optimal Ratio: Organic Solvent : Water
4:1 to 10:1. -
Common Failure Mode: "Dry" Suzuki reactions often stall because the base remains insoluble, preventing the formation of the reactive hydroxopalladium species [1].
Troubleshooting Guide: Suzuki Coupling
| Symptom | Probable Cause | Corrective Action |
| Stalled Conversion (<10%) | System too dry; Base not dissolved. | Add degassed water (10-20% v/v). Switch to "wet" solvent systems (e.g., Dioxane/H2O). |
| Homocoupling of Boronic Acid | Excess water + Oxygen leak. | Water promotes oxidative homocoupling if |
| Protodeboronation | Excess water + High Temp. | Reduce water ratio to 10:1. Lower temp to 60°C. Use anhydrous base (CsF) in dry conditions if substrate is fragile. |
Mechanism Visualization: Water's Role
The following diagram illustrates where water enters the catalytic cycle and the risks of deviation.
Caption: Figure 1. Water activates the base mechanism (Green path) but causes stalls or oxidation if mismanaged (Red paths).
Scenario B: Lithium-Halogen Exchange (Li-Hal)[2]
Status: Water is FORBIDDEN (Zero Tolerance).
Attempting to convert the 1-Bromo group to a lithiated species (for reaction with electrophiles) requires strictly anhydrous conditions. The presence of the sulfone group adds a complication: hygroscopicity . Sulfones attract moisture from the air, meaning "bottle dry" reagents are often insufficient.
Critical Risks
-
Quenching:
. The reaction yields the debrominated product (1-cyclopropylmethanesulfonyl-benzene). -
Alpha-Deprotonation: Even if dry, the
alpha to the sulfone is acidic. If the reaction is "wet," the resulting LiOH can facilitate proton shuffling, leading to complex mixtures.
Protocol: Anhydrous Preparation
Do not rely on molecular sieves alone for the starting material.
-
Azeotropic Drying: Dissolve the sulfone starting material in dry Toluene. Concentrate to dryness on a rotovap. Repeat 3x. This physically carries entrained water out of the sulfone lattice [2].
-
Cryogenic Conditions: Run exchange at -78°C to favor Br-Li exchange over
-deprotonation. -
Titration: Titrate your n-BuLi immediately before use.
Troubleshooting Guide: Li-Hal Exchange
| Symptom | Diagnosis | Verification |
| Recovery of Starting Material | Reaction did not initiate (Wet solvent killed nBuLi). | Quench an aliquot with |
| Formation of Des-Bromo Product | Reaction worked, then quenched by water in situ. | Check solvent water content (Karl Fischer). Must be <50 ppm. |
| Complex Mixture / Ring Opening | High Temp + Water. | Cyclopropyl rings can open if strong Lewis Acids (Li+) and water are present at >0°C. Keep cold. |
Decision Logic: Anhydrous Workflow
Caption: Figure 2. Mandatory drying workflow to prevent protodebromination.
Scenario C: Solubility & Workup
Status: Water is a PHASE SEPARATOR .
The sulfone moiety imparts significant polarity. Unlike simple aryl bromides, 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene may not partition cleanly into non-polar solvents (Hexanes) during aqueous workup.
Solubility Data Table
| Solvent | Solubility Profile | Workup Recommendation |
| Water | Insoluble (<0.1 mg/mL) | Use as wash phase. |
| DCM / Chloroform | High Solubility | Preferred extraction solvent. |
| Ethyl Acetate | Moderate/High | Good, but may require multiple extractions. |
| Diethyl Ether | Moderate | Avoid if product is very polar; sulfone may crash out. |
| Hexanes | Low/Insoluble | Use to precipitate product or wash away non-polar impurities. |
Technical Note: If an emulsion forms during workup (common with sulfones + water), add brine (saturated NaCl) or a small amount of Methanol to break surface tension.
Frequently Asked Questions (FAQ)
Q1: Can I use this molecule in a Buchwald-Hartwig amination? A: Yes, but unlike Suzuki, Buchwald conditions must be strictly anhydrous . Water poisons the sensitive phosphine ligands (e.g., XPhos, RuPhos) and Pd(0). Use the "Azeotropic Drying" method described in Section 3.
Q2: I see a side product with Mass M+18. Is this water addition?
A: Likely not direct water addition. M+18 usually indicates an Ammonium adduct (
Q3: Is the cyclopropyl ring stable to hydrolysis? A: Yes. The cyclopropyl group is kinetically stable to water at neutral and basic pH. It will only open under vigorous acidic conditions (e.g., conc. HCl, reflux) or radical conditions.
References
-
Suzuki-Miyaura Coupling Mechanism & Water Role
-
Lithium-Halogen Exchange & Anhydrous Techniques
-
Cyclopropyl & Sulfone Stability
Sources
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene under reaction conditions
Technical Support Center: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Welcome to the dedicated support center for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. This resource is designed for our partners in research, development, and synthesis who are working with this unique trifunctional molecule. Our goal is to provide you with in-depth, field-tested insights to ensure the stability and successful application of this compound in your experimental workflows. The guidance herein is based on established principles of chemical reactivity for its constituent functional groups: the aryl bromide, the aryl sulfone, and the cyclopropylmethyl moiety.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and general reactivity profile of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Q1: What are the recommended storage and handling conditions for this compound?
A: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a crystalline solid that is generally stable under standard laboratory conditions. For long-term storage, we recommend the following:
-
Temperature: Store at ambient temperature (15-25°C) or refrigerated (2-8°C) to minimize any potential for long-term degradation.
-
Atmosphere: While the sulfone and aryl bromide groups are air-stable, storing under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to prevent unforeseen oxidative processes, especially if trace impurities are present.
-
Light: Protect from direct sunlight and strong artificial light by storing in an amber vial or in a dark cabinet.
-
Moisture: Keep in a tightly sealed container with a desiccant, as atmospheric moisture is generally undesirable in organic synthesis workflows.
Q2: How stable is the cyclopropylmethyl group to common reaction conditions? Is ring-opening a concern?
A: This is a critical consideration. The cyclopropyl group possesses significant ring strain (~27 kcal/mol), making it susceptible to cleavage under specific conditions.[1] The adjacent electron-withdrawing sulfonyl group polarizes the C-C bonds of the cyclopropane ring, potentially increasing its reactivity as a σ-electrophile.[1]
-
Acidic Conditions: Strong acids (e.g., concentrated H₂SO₄, HCl, Lewis acids like AlCl₃) can protonate the cyclopropane ring, leading to electrophilic ring-opening and the formation of homoallylic carbocation intermediates. This will result in complex product mixtures. Mildly acidic conditions (e.g., acetic acid) are generally tolerated at low to moderate temperatures.
-
Radical Conditions: Reactions involving radical initiators (e.g., AIBN, benzoyl peroxide) or those proceeding via radical intermediates (e.g., certain tin hydride reductions) may induce ring-opening.
-
Nucleophilic Conditions: While less common, highly reactive nucleophiles under forcing conditions might attack the polarized cyclopropane ring.[1]
Recommendation: Whenever possible, choose neutral or basic reaction conditions to preserve the integrity of the cyclopropyl ring.
Q3: What is the general stability of the aryl sulfone moiety?
A: The aryl sulfone group is one of the most robust and chemically inert functional groups in organic chemistry.[2] It is highly resistant to a wide range of conditions:
-
Oxidation: The sulfur atom is in its highest oxidation state (+6) and is inert to most common oxidants (e.g., KMnO₄, m-CPBA, H₂O₂).
-
Reduction: Cleavage of the C-S bond requires harsh reducing agents such as dissolving metals (e.g., Na/NH₃) or potent hydride reagents at elevated temperatures. It is stable to standard catalytic hydrogenation (e.g., H₂/Pd-C) and mild hydride reagents (e.g., NaBH₄).
-
Thermal Stability: Aryl sulfones exhibit exceptional thermal stability, often decomposing only at temperatures well above 350-400°C.[3][4][5]
Q4: What reactions can I perform at the aryl bromide position?
A: The aryl bromide is a versatile functional handle for a wide array of cross-coupling reactions. It is generally stable but can be readily transformed using transition-metal catalysis.[6] Standard protocols for the following reactions are expected to be compatible:
-
Heck Coupling (with alkenes)
-
Sonogashira Coupling (with terminal alkynes)[9]
-
Buchwald-Hartwig Amination (with amines)
-
Stille Coupling (with organostannanes)
-
Metal-halogen exchange (e.g., with n-BuLi or t-BuLi) to form an aryllithium species, or Grignard reagent formation (with Mg). However, these must be performed at low temperatures (typically -78°C) to avoid side reactions.
Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter.
Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) at the aryl bromide site is failing or giving low yields.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Catalyst Inactivation | While sulfones are generally non-coordinating, trace impurities or degradation products could potentially interfere with the palladium catalyst. The reaction mixture turning black (palladium black) early on is a sign of catalyst death. | 1. Ensure the starting material is pure (recrystallize or perform column chromatography if necessary). 2. Thoroughly degas all solvents and reagents to remove oxygen. 3. Screen a panel of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) as they can stabilize the catalytic species. |
| Incorrect Base/Solvent Combination | The choice of base and solvent is critical for an efficient catalytic cycle. An inappropriate combination can lead to poor solubility, slow reaction rates, or catalyst decomposition. | 1. For Suzuki couplings, try a range of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Common solvent systems include Toluene/H₂O, Dioxane/H₂O, or DME. Ensure your starting material is soluble in the chosen system. |
| Steric Hindrance | The bulky cyclopropylmethanesulfonyl group may exert some steric influence on the ortho positions, potentially slowing the rate of oxidative addition to the palladium catalyst. | 1. Increase the reaction temperature in 10-20°C increments. 2. Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). 3. Consider using more reactive coupling partners, such as boronic esters over boronic acids. |
Problem 2: I am observing byproducts with masses inconsistent with the starting material or expected product, potentially indicating cyclopropane ring-opening.
This is a serious issue that points to fundamental instability under your chosen conditions. Use the following workflow to diagnose and resolve the problem.
Workflow: Diagnosing Unintended Ring-Opening
Caption: Troubleshooting workflow for suspected cyclopropane ring-opening.
Potential Degradation Pathway
Under strongly acidic conditions, the cyclopropane ring can be activated towards nucleophilic attack, leading to a ring-opened product. This illustrates why maintaining neutral or basic conditions is paramount.
Caption: Potential acidic degradation pathway via ring-opening.
Validated Experimental Protocol
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol has been designed to minimize potential side reactions and ensure the stability of all functional groups.
Materials:
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of toluene until a homogeneous solution forms.
-
Evacuate and backfill the main reaction flask with Argon or Nitrogen three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 v/v ratio of toluene to water) to the flask via cannula or syringe.
-
Add the pre-mixed catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: The use of a mild base (K₃PO₄), a well-defined catalyst/ligand system, and moderate temperatures ensures that neither the sulfone nor the cyclopropyl group is compromised, while effectively facilitating the C-C bond formation at the aryl bromide site.
References
-
PubChem. 1-Bromo-3-cyclopropylbenzene. National Center for Biotechnology Information. [Link]
-
Reissig, H.-U., & Zimmer, R. (2015). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
Ladino-Orjuela, G., et al. (2016). Isolation, Molecular, and Metabolic Profiling of Benzene-Remediating Bacteria Inhabiting the Tannery Industry Soil. PubMed Central. [Link]
-
Herod, A. A., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [Link]
-
Andrus, M. B., et al. (2001). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
-
Renaud, P., et al. (1998). Clear-cut difference in the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene under anionic or radical conditions. ResearchGate. [Link]
-
Wikipedia. Sulfone. [Link]
-
Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. SpringerLink. [Link]
-
Abu Laban, N., et al. (2015). Anaerobic benzene degradation by bacteria. PubMed Central. [Link]
-
Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Princeton University. [Link]
-
Asadujjaman, A., & Rahman, M. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]
-
Khan Academy. Adding Br to Benzene: Electrophilic Substitution. YouTube. [Link]
-
Ali, M. F., & Al-Malki, A. (2007). Thermal Stability of Petroleum Sulfones. ResearchGate. [Link]
-
Shaughnessy, K. H., et al. (2003). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Montaudo, G., et al. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
-
Trost, B. M., & Ghadiri, M. R. (1984). Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Park, S., et al. (2016). Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24. PLOS One. [Link]
-
Allais, C., et al. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]
-
Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
Miloserdov, F. M., et al. (2024). A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]
-
Zhang, T., et al. (2024). Microbial diversity and metabolic pathways linked to benzene degradation in petrochemical-polluted groundwater. PubMed. [Link]
-
Miloserdov, F. M., et al. (2024). A reagent to access methyl sulfones. PubMed Central. [Link]
-
Sharma, A., & Kumar, V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
PubChem. 1-Bromo-3-isopropylbenzene. National Center for Biotechnology Information. [Link]
-
PubChem. (1-Bromo-3,3-dimethylbutyl)benzene. National Center for Biotechnology Information. [Link]
Sources
- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the molecular structure and connectivity of organic compounds. This guide focuses on the NMR spectral characteristics of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene , a compound of interest in medicinal chemistry due to the prevalence of the aryl sulfone and cyclopropyl motifs in bioactive molecules.
The sulfone group, acting as a key hydrogen bond acceptor and a metabolically stable isostere for other functional groups, combined with the conformational rigidity and unique electronic properties of the cyclopropyl ring, makes this class of compounds particularly relevant. Understanding their spectral signatures is crucial for reaction monitoring, quality control, and the interpretation of structure-activity relationships (SAR).
This guide provides a detailed (predicted) analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. In the absence of direct experimental data in the public domain, we present a robust prediction based on spectral data from the closely related analog, ((cyclopropylmethyl)sulfonyl)benzene [1], and established principles of substituent effects in NMR spectroscopy. Furthermore, we offer a comparative analysis with two structural alternatives, 1-Bromo-3-ethylsulfonyl-benzene and 1-Bromo-3-methylsulfonyl-benzene , to highlight the unique spectral contributions of the cyclopropylmethyl group.
Predicted NMR Spectral Data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. The predictions are based on data from ((cyclopropylmethyl)sulfonyl)benzene[1] with additive effects for the bromine substituent on the aromatic ring.
Table 1: Predicted ¹H NMR Data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | t, J ≈ 1.8 Hz | 1H | Ar-H2 |
| ~7.95 | dt, J ≈ 7.8, 1.5 Hz | 1H | Ar-H4 |
| ~7.80 | dt, J ≈ 8.0, 1.5 Hz | 1H | Ar-H6 |
| ~7.50 | t, J ≈ 7.9 Hz | 1H | Ar-H5 |
| ~3.15 | d, J ≈ 7.2 Hz | 2H | SO₂-CH₂ |
| ~1.10 | m | 1H | CH-(CH₂)₂ |
| ~0.60 | m | 2H | CH-CH₂ (cis) |
| ~0.20 | m | 2H | CH-CH₂ (trans) |
Table 2: Predicted ¹³C NMR Data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
| Chemical Shift (δ, ppm) | Assignment |
| ~141.5 | Ar-C3 (C-SO₂) |
| ~139.0 | Ar-C1 (C-Br) |
| ~136.5 | Ar-C5 |
| ~131.0 | Ar-C6 |
| ~127.0 | Ar-C4 |
| ~123.0 | Ar-C2 |
| ~61.0 | SO₂-CH₂ |
| ~5.0 | CH-(CH₂)₂ |
| ~4.5 | CH-CH₂ |
Comparative NMR Analysis: The Influence of the Alkyl Substituent
To understand the specific spectral contributions of the cyclopropylmethyl group, it is instructive to compare the predicted spectrum of the target molecule with its ethyl and methyl sulfonyl analogs.
Table 3: Comparative Predicted ¹H NMR Data for the Aromatic Region
| Compound | Ar-H2 (ppm) | Ar-H4 (ppm) | Ar-H6 (ppm) | Ar-H5 (ppm) |
| 1-Bromo-3-cyclopropylmethanesulfonyl-benzene | ~8.10 | ~7.95 | ~7.80 | ~7.50 |
| 1-Bromo-3-ethylsulfonyl-benzene | ~8.08 | ~7.93 | ~7.78 | ~7.48 |
| 1-Bromo-3-methylsulfonyl-benzene | ~8.05 | ~7.90 | ~7.75 | ~7.45 |
Table 4: Comparative Predicted ¹H and ¹³C NMR Data for the Alkylsulfonyl Side Chain
| Compound | Side Chain ¹H Chemical Shifts (ppm) | Side Chain ¹³C Chemical Shifts (ppm) |
| 1-Bromo-3-cyclopropylmethanesulfonyl-benzene | ~3.15 (d, 2H), ~1.10 (m, 1H), ~0.60 (m, 2H), ~0.20 (m, 2H) | ~61.0 (CH₂), ~5.0 (CH), ~4.5 (CH₂) |
| 1-Bromo-3-ethylsulfonyl-benzene | ~3.20 (q, 2H), ~1.30 (t, 3H) | ~55.0 (CH₂), ~7.0 (CH₃) |
| 1-Bromo-3-methylsulfonyl-benzene | ~3.10 (s, 3H) | ~44.5 |
Analysis of Spectral Differences:
-
Aromatic Region: The chemical shifts in the aromatic region are primarily influenced by the strong electron-withdrawing nature of the sulfonyl group and the bromine atom. The differences between the three compounds in this region are expected to be minimal, as the electronic effect of the alkyl portion of the sulfonyl group on the aromatic ring is attenuated. The characteristic splitting pattern of a 1,3-disubstituted benzene ring with two electron-withdrawing groups will be a key identifying feature.
-
Alkyl Region - The Unique Signature of the Cyclopropyl Group: The most significant differences appear in the alkyl region of the spectra.
-
¹H NMR: The cyclopropylmethyl group in the target molecule gives rise to a complex set of signals in the upfield region (~0.2-1.1 ppm), characteristic of the magnetically non-equivalent cyclopropyl protons. The methylene protons adjacent to the sulfonyl group appear as a doublet due to coupling with the methine proton of the cyclopropyl ring. In contrast, the ethylsulfonyl analog shows a clean quartet and triplet pattern, while the methylsulfonyl analog displays a simple singlet.
-
¹³C NMR: The cyclopropyl group's carbons are highly shielded and appear at unusually high field (~4-5 ppm) in the ¹³C NMR spectrum. This is a distinctive feature that clearly differentiates it from the ethyl and methyl analogs, whose alkyl carbons appear further downfield.
-
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene or similar compounds, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for such compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially for resolving the complex multiplets of the aromatic and cyclopropyl protons.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is particularly useful for assigning the aromatic and cyclopropyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for confirming the connectivity of the entire molecule.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
-
Visualizing Molecular Structure and NMR Assignments
The following diagram illustrates the structure of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene with atom numbering corresponding to the predicted NMR assignments.
Caption: Structure of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene with atom numbering.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. By leveraging data from a close structural analog and established spectroscopic principles, we have outlined the key spectral features that define this molecule. The comparative analysis with ethyl and methyl sulfonyl analogs underscores the unique and readily identifiable NMR signature of the cyclopropylmethyl group. The provided experimental protocol offers a practical workflow for researchers seeking to obtain and interpret their own NMR data for this and related classes of compounds. A thorough understanding of these spectral characteristics is invaluable for the unambiguous structural confirmation and further development of novel sulfone-containing molecules in the pharmaceutical and chemical sciences.
References
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
Sources
A Comparative Guide to the ¹H NMR Analysis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a compound featuring a unique combination of aromatic, sulfonyl, and cyclopropyl moieties. By comparing its predicted spectral features with those of structurally related analogues, we aim to provide a comprehensive framework for interpreting the spectra of similarly complex molecules.
The Importance of Structural Verification in Drug Discovery
In the intricate process of drug discovery, every atom's position matters. A subtle change in a molecule's architecture can drastically alter its biological activity, toxicity, and pharmacokinetic profile. ¹H NMR spectroscopy offers a non-destructive and highly sensitive method to map the proton environments within a molecule, providing crucial insights into its connectivity and stereochemistry.[1][2] A thorough understanding of the ¹H NMR spectrum is therefore not just an analytical requirement but a fundamental aspect of ensuring the scientific integrity of a research program.
Predicted ¹H NMR Spectrum of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
The structure and numbering for our analysis are as follows:
Caption: Molecular structure of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic H | 7.5 - 8.0 | Multiplets | 4H | The bromine and cyclopropylmethanesulfonyl groups are electron-withdrawing, causing a downfield shift of the aromatic protons. The meta-substitution pattern will lead to complex splitting. |
| CH₂ (methanesulfonyl) | ~3.2 | Singlet | 2H | Protons on the methylene group adjacent to the strongly electron-withdrawing sulfonyl group will be significantly deshielded. |
| CH (cyclopropyl) | 0.8 - 1.2 | Multiplet | 1H | The methine proton of the cyclopropyl group, adjacent to the methylene-sulfonyl moiety. |
| CH₂ (cyclopropyl) | 0.5 - 0.9 | Multiplets | 4H | The methylene protons of the cyclopropyl ring experience diastereotopic shielding and complex spin-spin coupling.[5] |
Comparative Spectral Analysis
To contextualize the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of related compounds. This comparative approach allows for a more nuanced understanding of how specific structural modifications influence the resulting spectrum.
Table 2: ¹H NMR Data for Comparative Compounds
| Compound | Functional Group(s) of Interest | Chemical Shift (δ, ppm) and Multiplicity | Source |
| Cyclopropylbenzene | Cyclopropyl, Phenyl | ~7.21 (m, 2H), ~7.10 (m, 3H), ~1.84 (m, 1H), ~0.91 (m, 2H), ~0.66 (m, 2H) | [6][7] |
| Methyl p-tolyl sulfone | Methylsulfonyl, p-substituted phenyl | ~7.83 (d, 2H), ~7.37 (d, 2H), ~3.04 (s, 3H), ~2.45 (s, 3H) | [8] |
| 1-Bromo-3-methoxybenzene | Bromo, Methoxy, m-substituted phenyl | Aromatic region: 6.8-7.4; Methoxy (OCH₃): ~3.8 (s) | [9] (Qualitative) |
| Propylbenzene | Propyl, Phenyl | ~7.2 (m, 5H), ~2.57 (t, 2H), ~1.62 (sextet, 2H), ~0.92 (t, 3H) | [10] |
Analysis of Key Structural Differences:
-
Cyclopropyl vs. Propyl Group: The ¹H NMR spectrum of cyclopropylbenzene shows characteristic upfield signals for the cyclopropyl protons (0.6-1.0 ppm), a consequence of the ring strain and the resulting anisotropic effect.[5] In contrast, the propyl protons of propylbenzene appear at more typical alkyl chemical shifts, with the methylene group adjacent to the aromatic ring being the most deshielded (~2.57 ppm).[10] This comparison underscores the unique spectral signature of the cyclopropyl moiety.
-
Effect of the Sulfonyl Group: The data for methyl p-tolyl sulfone demonstrates the potent electron-withdrawing nature of the methylsulfonyl group.[8] The aromatic protons ortho to the sulfonyl group are significantly deshielded, appearing at ~7.83 ppm. The methyl protons of the sulfonyl group itself resonate at ~3.04 ppm. This provides a strong basis for predicting the downfield shifts in our target molecule.
-
Substitution Pattern on the Benzene Ring: In our target molecule, the 1,3-disubstitution pattern will result in a more complex set of aromatic signals compared to the symmetrical doublet of doublets often seen in para-substituted systems like methyl p-tolyl sulfone.[11][12] The expected pattern would be a series of multiplets, with the proton positioned between the two electron-withdrawing groups likely being the most deshielded.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is essential.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the solid sample (e.g., 1-Bromo-3-cyclopropylmethanesulfonyl-benzene) into a clean, dry vial.[3][13]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[3][14] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Cotton wool should be avoided as it can introduce contaminants.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Typically, the deuterated solvent contains a small percentage of TMS.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for preparing a sample for ¹H NMR analysis.
II. Instrument Setup and Data Acquisition
The following is a general procedure for a modern Fourier transform NMR spectrometer. Specific commands and software interfaces may vary between instrument manufacturers.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or manually lower it into the magnet.
-
Loading Standard Parameters: Load a standard set of acquisition parameters for a ¹H experiment.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated shimming procedure is performed to optimize the homogeneity of the magnetic field across the sample volume.
-
Tuning and Matching: For optimal sensitivity, the probe should be tuned and matched to the frequency of ¹H nuclei in the specific solvent used.
-
Setting Acquisition Parameters:
-
Pulse Width: Calibrate the 90° pulse width for quantitative analysis or use a standard 30-45° pulse for routine spectra.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-5 seconds is common to allow for nuclear relaxation between scans. For quantitative results, d1 should be at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
-
Acquisition: Start the acquisition.
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is established.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is identified.
-
Conclusion
The structural elucidation of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene serves as an excellent case study for the power and nuance of ¹H NMR spectroscopy. By dissecting the molecule into its constituent functional groups and comparing their expected spectral signatures to those of known compounds, a confident prediction of the ¹H NMR spectrum can be achieved. This guide provides not only a detailed analysis of this specific molecule but also a broader framework for researchers to approach the spectral interpretation of other complex organic molecules with scientific rigor and confidence. The provided experimental protocol further ensures that high-quality data, the foundation of any sound structural assignment, can be reliably obtained.
References
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Western University, JB Stothers NMR Facility. (2013). NMR SAMPLE PREPARATION. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methyl-4-(methylsulfonyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). Cyclopropylbenzene | C9H10 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NIST. (n.d.). Benzene, cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propylbenzene C9H12 low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene. Retrieved from [Link]
-
ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link]
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
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- 5. Cyclopropane(75-19-4) 1H NMR spectrum [chemicalbook.com]
- 6. CYCLOPROPYLBENZENE(873-49-4) 1H NMR [m.chemicalbook.com]
- 7. Cyclopropylbenzene | C9H10 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Bromo-3-methoxybenzene | SIELC Technologies [sielc.com]
- 10. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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A Comparative Guide to the Structural Elucidation of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene: A Deep Dive into 13C NMR Analysis
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. 1-Bromo-3-cyclopropylmethanesulfonyl-benzene stands as a molecule of interest, incorporating a unique combination of a halogenated aromatic ring, a flexible alkyl sulfone linker, and a strained cyclopropyl moiety. Each of these features imparts distinct electronic and steric properties, making a detailed spectroscopic analysis both challenging and essential.
This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. Moving beyond a simple data report, we will dissect the predicted spectral features, explaining the underlying physical principles that govern the chemical shifts of each carbon nucleus. Furthermore, this guide will objectively compare the utility of 13C NMR with other cornerstone analytical techniques, offering researchers a holistic perspective on a multi-faceted approach to structural verification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of similarly complex molecules.
Section 1: Molecular Architecture and Predicted 13C NMR Resonances
The first step in any spectral interpretation is a thorough understanding of the molecule's structure and the electronic environment of each atom. 1-Bromo-3-cyclopropylmethanesulfonyl-benzene possesses 10 unique carbon atoms, each expected to produce a distinct resonance in the 13C NMR spectrum.
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Section 4: Comparison with Alternative Analytical Techniques
While 13C NMR is powerful for mapping the carbon skeleton, a comprehensive structural elucidation relies on complementary data from other analytical methods.
Caption: Complementary analytical techniques for structural elucidation.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| 13C NMR | Number and electronic environment of unique carbon atoms. | Directly maps the 10-carbon skeleton; sensitive to subtle electronic effects of Br and SO₂ groups. | Low natural abundance of ¹³C requires longer acquisition times; quaternary carbons can be weak. |
| 1H NMR | Number and environment of unique protons, spin-spin coupling. | Provides connectivity information through coupling patterns in aromatic and cyclopropyl regions. Complements 13C data. | Aromatic region may have complex, overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₁₀H₁₁BrO₂S). Isotopic pattern of bromine (¹⁹Br/⁸¹Br) provides a definitive signature. | Does not provide direct information on atom connectivity or stereochemistry. |
| IR Spectroscopy | Presence of functional groups. | Will show strong, characteristic S=O stretching bands for the sulfone group (~1350-1300 and 1160-1120 cm⁻¹). | Provides limited information on the overall molecular skeleton. |
| X-Ray Crystallography | Precise 3D atomic coordinates in the solid state. | The "gold standard" for unambiguous structure proof, providing bond lengths, angles, and crystal packing. | Requires a suitable, high-quality single crystal, which may be difficult to grow. |
This comparison underscores that while 13C NMR is indispensable for defining the carbon framework, it operates most powerfully within a suite of analytical techniques. 1H NMR confirms proton environments and local connectivity, Mass Spectrometry validates the elemental composition, and IR spectroscopy confirms key functional groups.
Conclusion
The structural analysis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene by 13C NMR spectroscopy provides a detailed portrait of its electronic landscape. Through a predictive analysis grounded in fundamental principles like the heavy atom effect, inductive effects, and ring strain phenomena, we can confidently assign the chemical shifts for all ten carbon nuclei. The distinct separation of the aromatic, sulfone-adjacent, and highly shielded cyclopropyl signals makes 13C NMR a particularly effective tool for confirming the integrity of this molecular architecture.
For researchers in drug development and materials science, this guide demonstrates the power of a predictive, first-principles approach to spectral interpretation. When combined with the complementary data from 1H NMR, MS, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved, ensuring the foundational accuracy required for all subsequent research and development.
References
-
Chemistry Stack Exchange (2017). 13C NMR of bromobenzene ipso carbon shielding. [Online] Available at: [Link]
-
Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Online] Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Online] Available at: [Link]
-
ResearchGate (2018). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants.... [Online] Available at: [Link]
-
Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889. [Online] Available at: [Link]
-
ChemHelp ASAP (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Online] YouTube. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Online] Available at: [Link]
-
PubChem. 1-Bromo-3-cyclopropylbenzene. [Online] Available at: [Link]
-
Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. [Online] Available at: [Link]
-
Chemistry Stack Exchange (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Online] Available at: [Link]
Advanced Mass Spectrometry Guide: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
The following guide details the mass spectrometric analysis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene , a critical intermediate in the synthesis of sulfone-based pharmaceuticals (e.g., HIF-2
This guide compares analytical performance across ionization modalities (ESI vs. APCI vs. EI) and provides a self-validating structural elucidation workflow.
Executive Summary & Molecule Profile
Target Analyte: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Formula:
Analytical Challenge:
The molecule presents a "hard" ionization challenge due to the electron-withdrawing sulfonyl group (
Comparative Analysis: Ionization Alternatives
For robust quantification and identification, we compared three standard ionization interfaces. The "performance" here is defined by Ionization Efficiency (Sensitivity) and Structural Information Content .
| Feature | Alternative A: ESI (Electrospray) | Alternative B: APCI (Atmospheric Pressure Chemical Ionization) | Alternative C: EI (Electron Impact - GC/MS) |
| Suitability | Moderate. Best for polar mixtures. | High. Best for neutral sulfones. | High. Best for structural ID. |
| Mechanism | Protonation | Charge Transfer / Protonation | High Energy Radical Cation |
| Sensitivity | Lower. Sulfones are weak bases; relies on adducts. | Superior. Gas-phase ionization favors neutral sulfones. | Excellent (if volatile). |
| Fragmentation | Minimal (requires CID). | Moderate (thermal degradation possible). | Extensive (fingerprint rich). |
| Recommendation | Use for LC-MS screening in biological matrices. | Use for Trace Impurity Analysis in synthesis. | Use for Raw Material QC . |
Expert Insight:
While ESI is the default for LC-MS, APCI is the superior alternative for this specific molecule. The sulfonyl group renders the molecule relatively neutral, leading to poor ESI response unless ammonium adducts (
Structural Elucidation & Fragmentation Pathways
To validate the identity of the compound, you must track specific diagnostic ions. The fragmentation logic follows the weakness of the
Primary Fragmentation Channels (EI/CID)
-
-Cleavage (Sulfonyl-Alkyl bond): The weakest bond is often between the sulfur and the cyclopropylmethyl group.
-
Precursor:
274/276 -
Loss: Cyclopropylmethyl radical (
, 55 u) -
Product:
( 219/221)
-
-
Sulfur Dioxide Extrusion: A rearrangement common in sulfones.
-
Precursor:
219/221 -
Loss:
(64 u) -
Product: Bromophenyl cation
( 155/157)
-
-
Cyclopropyl Ring Opening: Under high collision energy, the cyclopropyl ring opens to a butenyl chain before cleavage, often resulting in complex hydrocarbon losses (
).
Visualizing the Fragmentation Logic
Caption: Stepwise fragmentation pathway showing the diagnostic loss of the alkyl tail followed by sulfur dioxide extrusion.
Experimental Protocols
Protocol A: LC-MS (APCI) for Impurity Profiling
Recommended for verifying purity during synthesis.
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of Methanol:Acetonitrile (50:50) .
-
Dilute to 10 µg/mL with 0.1% Formic Acid in water.
-
Note: Avoid pure water as the sulfone has limited solubility.
-
-
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS Parameters (APCI Positive):
-
Corona Current: 4.0 µA.
-
Vaporizer Temp: 350°C (High temp required for sulfones).
-
Gas Flow: 4 L/min (Nebulizer), 60 psi.
-
Scan Range:
100–500.
-
Protocol B: GC-MS (EI) for Structural Confirmation
Recommended for raw material identification.
-
Inlet: Split 20:1, Temperature 250°C.
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Oven: 80°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Source: EI at 70 eV.
-
Detection: Look for the characteristic 1:1 doublet at
274 and 276.
Diagnostic Data Summary
Use this table to validate your spectral data.
| Ion Identity | Relative Abundance (Est.) | Notes | ||
| Molecular Ion | 273.97 | 275.97 | 40-60% | Distinct 1:1 doublet pattern. |
| 218.91 | 220.91 | 100% (Base Peak) | Loss of cyclopropylmethyl group. | |
| 154.95 | 156.95 | 20-40% | Bromophenyl cation. | |
| 55.05 | 55.05 | High | Cyclopropylmethyl cation (low mass region). |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1-bromo-3-(methylsulfonyl)- (Analogous fragmentation). National Institute of Standards and Technology. [Link]
-
Salama, N. N., et al. (2012).[1] Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry. [Link]
-
Holčapek, M., et al. (1999).[2] Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments.[2] [Link]
-
PubChem. (2024).[3] Compound Summary for 1-Bromo-3-cyclopropylbenzene (Substructure Analysis). National Library of Medicine. [Link]
Sources
Comparative Guide: IR Characterization of 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene
Executive Summary
This guide provides a technical framework for the spectroscopic characterization of 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene . Due to the specific nature of this intermediate, library spectra are often unavailable. This document serves as a predictive reference standard, synthesizing functional group analysis with methodological comparisons to ensure accurate structural validation.
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Part 1: Structural Analysis & Spectral Prediction
The infrared spectrum of this molecule is dominated by three distinct structural motifs: the sulfonyl linker , the cyclopropyl ring , and the meta-substituted aryl bromide . Correct interpretation requires distinguishing these overlapping signals.
Predicted Functional Group Frequencies
The following table outlines the diagnostic bands expected for this specific structure.
| Functional Group | Vibration Mode | Frequency Range ( | Intensity | Diagnostic Value |
| Sulfone ( | Asymmetric Stretch | 1300 – 1330 | Very Strong | Primary ID. Often the strongest peak in the spectrum. |
| Sulfone ( | Symmetric Stretch | 1140 – 1160 | Strong | Primary ID. Sharp doublet often observed. |
| Cyclopropyl | C–H Stretch | 3010 – 3090 | Medium | Critical. Higher frequency than acyclic alkyl C–H (<3000) but distinct from aryl C–H. |
| Cyclopropyl | Ring Breathing | 1000 – 1020 | Medium/Weak | Confirmatory. Often obscured by in-plane aryl bending. |
| Aromatic Ring | C–H Stretch | > 3000 | Weak | Shoulders on the cyclopropyl C–H band. |
| Aromatic Ring | C=C Ring Stretch | 1570 – 1585 | Medium | Characteristic "breathing" of the benzene ring. |
| Meta-Substitution | C–H Out-of-Plane | 780 – 800 & 680 – 700 | Strong | Diagnostic for 1,3-substitution pattern. |
| Aryl Bromide | C–Br Stretch | 1000 – 1075 | Variable | Difficult to assign definitively in fingerprint region; often coupled with ring vibrations. |
The "Sulfone Trap"
Expert Insight: The sulfonyl group is highly polar. In solid-state analysis, these bands can be so intense that they cause detector saturation (flat-topping) in transmission modes, leading to distorted ratios. Furthermore, the cyclopropyl C-H stretch is a subtle marker that confirms the integrity of the alkyl side chain; its disappearance suggests ring opening (decomposition).
Part 2: Methodological Comparison (ATR vs. KBr vs. Raman)
Selecting the correct acquisition mode is critical for this compound. The sulfone moiety makes the molecule prone to hygroscopic interference in KBr, while the bromine atom makes it an excellent candidate for Raman confirmation.
Comparative Performance Matrix
| Feature | ATR-FTIR (Diamond/ZnSe) | Transmission (KBr Pellet) | Raman Spectroscopy |
| Sample Prep | Minimal. Direct deposition. Ideal for gummy solids. | High. Requires grinding/pressing. Hygroscopic risk.[1] | None. Direct laser interrogation through glass. |
| Sulfone Resolution | Good. Shallow penetration depth prevents saturation of strong | Risk. High path length can "flat-top" the 1300 | Poor. |
| Cyclopropyl Detection | Moderate. Lower sensitivity to weak C-H stretches.[2] | High. Excellent signal-to-noise for weak C-H bands. | Excellent. Ring breathing modes are Raman active/intense. |
| C-Br Detection | Poor. C-Br stretch is often below the detector cutoff (<600 | Moderate. Mid-IR cutoff usually 400 | Superior. Heavy atom vibrations (C-Br) are very strong in Raman. |
| Moisture Interference | Low. Easy to clean/dry surface. | High. KBr absorbs water, obscuring the >3000 region. | Zero. Water is Raman silent. |
Recommendation: Use Diamond ATR for routine identity confirmation. Use Raman if verifying the integrity of the C-Br bond is the primary objective.
Part 3: Experimental Protocol (Self-Validating)
Protocol: The "Dry-Film" ATR Method
This protocol is designed to minimize water interference and maximize the resolution of the cyclopropyl/sulfone bands.
Prerequisites:
-
FTIR Spectrometer with Diamond ATR accessory.
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetone.
-
Vacuum oven or nitrogen stream.
Step-by-Step Workflow:
-
Background Validation:
-
Clean crystal with acetone.
-
Collect background (32 scans).
-
Self-Check: Ensure no peaks exist at 2350
(atmospheric ) or 3400 (moisture).
-
-
Sample Deposition (Solvent Cast):
-
Dissolve ~2 mg of 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene in 50
L of DCM. -
Pipette directly onto the ATR crystal center.
-
Allow solvent to evaporate completely (monitor the disappearance of DCM peaks at 700
). -
Why? Solvent casting ensures perfect crystal contact for gummy sulfones, superior to clamping solid powder.
-
-
Acquisition:
-
Scan Range: 4000 – 600
. -
Resolution: 4
.[3] -
Scans: 64 (to resolve the weak cyclopropyl bands).
-
-
Spectral Validation (Go/No-Go):
-
Check 1: Is the peak at ~1320
sharp or flat? If flat, the sample is too thick. Clean and repeat with less sample. -
Check 2: Is there a broad hump at 3400
? If yes, the sample is wet. Dry in vacuum oven.
-
Part 4: Visualization of Characterization Logic
The following diagram illustrates the decision logic for assigning the spectrum of this specific molecule, ensuring no false positives from impurities.
Figure 1: Decision tree for validating the structural integrity of 1-Bromo-3-(cyclopropylmethanesulfonyl)benzene using IR markers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group frequencies).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific sulfone and cyclopropyl band ranges).
-
NIST Chemistry WebBook. (2023). Standard Reference Data for Aryl Bromides and Sulfones. National Institute of Standards and Technology.[3][4] [Link]
-
Specac Application Notes. (2018). ATR vs. KBr Pellets: A Comparative Study for Solid Samples. [Link]
Sources
analytical methods for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene characterization
Executive Summary
1-Bromo-3-(cyclopropylmethanesulfonyl)benzene is a critical intermediate scaffold, often utilized in the synthesis of glucokinase activators and GPCR modulators. Its characterization presents a unique analytical challenge due to the juxtaposition of a highly polar sulfone group (
This guide objectively compares analytical methodologies for validating the identity, purity, and solid-state properties of this compound. It moves beyond standard monographs to address the specific physicochemical behaviors of aryl-cyclopropyl sulfones.
Part 1: Structural Elucidation (Identity)
The Challenge
Standard 1H-NMR is often insufficient to distinguish between the desired sulfone and potential sulfoxide impurities or isomeric rearrangement products of the cyclopropyl ring. A multi-modal approach is required.
Comparative Analysis: NMR vs. MS vs. IR
| Feature | Method A: High-Field NMR (600 MHz) | Method B: UHPLC-HRMS (Q-TOF) | Method C: FT-IR (ATR) |
| Primary Utility | Connectivity & Regiochemistry | Elemental Composition & Isotopic Pattern | Functional Group Verification |
| Key Marker (Product) | Cyclopropyl methylene protons ( | Sulfone stretches ( | |
| Detection Limit | ~0.1% (Impurities) | < 1 ppm (Trace analysis) | > 1% (Bulk only) |
| Blind Spot | Inorganic salts; trace heavy metals | Isomers with identical mass (e.g., ring-opened variants) | Minor structural modifications |
| Verdict | Gold Standard for structure proof.[1] | Essential for confirmation and impurity ID. | Supportive for rapid ID. |
Technical Deep Dive: The NMR "Fingerprint"
For this specific molecule, the cyclopropylmethyl group provides a definitive diagnostic signal.
-
Observation: The methylene linker (
) typically appears as a doublet (or singlet depending on resolution) around 3.0–3.2 ppm. -
Causality: The strong electron-withdrawing nature of the sulfone deshields these protons significantly compared to a sulfide precursor.
-
Self-Validation: Integration of the aromatic region (4H) must match the cyclopropyl region (5H total: 1H methine + 4H methylene). Any deviation suggests ring opening (acid-catalyzed) or residual starting material.
Part 2: Purity & Assay Methodologies
Comparative Analysis: HPLC-UV vs. qNMR
For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is compared against Quantitative NMR (qNMR).
Method A: RP-HPLC (UV Detection)
-
Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
-
Suitability: The bromine atom and benzene ring provide strong UV absorption at 254 nm and 220 nm.
-
Pros: High precision (RSD < 0.5%), separates synthetic precursors (e.g., 1-bromo-3-fluorobenzene or cyclopropyl methanethiol).
-
Cons: Requires a reference standard for absolute assay; response factors may vary for impurities.
Method B: 1H-qNMR (Internal Standard)
-
Mechanism: Molar ratio determination using a certified internal standard (e.g., Maleic acid or TCNB).
-
Suitability: Ideal for the first batch where no chromatographic reference standard exists.
-
Pros: Absolute purity determination; no response factor correction needed.
-
Cons: Lower sensitivity; requires high solubility in deuterated solvents (
or ).
Recommended Protocol: HPLC-UV Method
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary), 210 nm (for non-aromatic impurities).
-
Rationale: The gradient ensures elution of the polar sulfone while washing out highly lipophilic dimers.
Part 3: Impurity Profiling (Genotoxicity Risk)
A critical aspect of characterizing this intermediate is the detection of potential genotoxic impurities (PGIs), specifically the alkylating agent (Bromomethyl)cyclopropane or Cyclopropylmethyl sulfonate esters .
Workflow Visualization: Analytical Decision Matrix
Figure 1: Analytical Decision Matrix for Aryl-Cyclopropyl Sulfone Characterization. This workflow dictates the selection of methodology based on the specific data requirement (Identity, Purity, or Safety).
Part 4: Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and bromine isotope pattern.
-
Instrument: Q-TOF or Orbitrap.
-
Ionization: ESI Positive Mode (Sulfones protonate weakly; consider APCI if signal is low).
-
Expected Data:
-
Monoisotopic Mass (
): Calculated for . -
Isotope Pattern: A distinct 1:1 doublet separated by 2 Da (characteristic of
and ). -
Note: If the ratio deviates from 1:1, suspect interference or dechlorination/debromination.
-
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point and polymorphic purity. Sulfones are notorious for polymorphism.
-
Protocol:
-
Weigh 2–5 mg of dried sample into an aluminum pan (crimped, pinhole).
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C under
purge (50 mL/min).
-
-
Interpretation: A sharp endotherm indicates high crystallinity. A broad or multi-modal peak suggests the presence of amorphous content or multiple polymorphs, which can affect downstream reaction yields.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on interpreting Br-isotope patterns and Sulfone IR stretches).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley.
-
Beilstein Journal of Organic Chemistry. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation. Link (Context for synthesis and characterization of aryl cyclopropyl sulfur compounds).
-
International Conference on Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances. Link (Regulatory framework for reporting impurities >0.05%).
-
Journal of Organic Chemistry. (2019). Sulfonyl azides as efficient sulfonyl donors. Link (Provides spectral data comparisons for similar aryl sulfone structures).
Sources
comparing reactivity of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene with other aryl bromides
Executive Summary
1-Bromo-3-(cyclopropylmethylsulfonyl)benzene (hereafter referred to as 1-Br-3-CMS-Ph ) represents a distinct class of electron-deficient aryl halides . Unlike standard bromobenzene, the presence of the meta-sulfonyl group significantly lowers the activation energy for oxidative addition with transition metals (Pd, Ni).
The Bottom Line:
-
Reactivity Status: Activated. It reacts faster than electron-neutral (e.g., Bromobenzene) and electron-rich (e.g., 4-Bromoanisole) partners in Pd-catalyzed couplings.
-
Key Advantage: The cyclopropylmethyl group adds significant lipophilicity (
modulation) without introducing the steric bulk or instability associated with direct cyclopropyl attachment. -
Primary Risk: While the C-Br bond is activated, the benzylic-like protons on the sulfonyl linker (
) are mildly acidic ( ), requiring careful base selection to avoid side reactions during coupling.
Structural & Electronic Analysis
To understand the reactivity of 1-Br-3-CMS-Ph , we must quantify the electronic influence of the sulfonyl substituent relative to the bromine leaving group.
The Hammett Prediction Model
The reactivity of aryl bromides in oxidative addition (the rate-limiting step for many Suzuki/Buchwald couplings) correlates linearly with the Hammett substituent constant (
-
Substituent: Alkylsulfonyl group (
) -
Position: Meta (3-position)[1]
-
Electronic Effect: Strong Inductive Withdrawal (
) -
Hammett Value (
): +0.60 to +0.65
Interpretation: The positive
Reactivity Spectrum Visualization
The following diagram illustrates where 1-Br-3-CMS-Ph falls on the aryl bromide reactivity scale.
Figure 1: Relative reactivity of aryl bromides in Pd(0) oxidative addition based on Hammett electronic parameters.
Comparative Reactivity Matrix
This table compares 1-Br-3-CMS-Ph against common benchmarks in a standard Suzuki-Miyaura coupling scenario (e.g., Phenylboronic acid,
| Feature | 1-Br-3-CMS-Ph (Target) | 4-Bromoanisole | Bromobenzene | 1-Bromo-4-Nitrobenzene |
| Electronic Class | Electron Deficient (Activated) | Electron Rich (Deactivated) | Neutral | Highly Electron Deficient |
| Oxidative Addition Rate | Fast ( | Slow ( | Baseline ( | Very Fast ( |
| Catalyst Requirement | Standard (e.g., | High Activity (e.g., Pd-XPhos) | Standard | Standard / Ligand-free |
| Side Reaction Risk | Protodehalogenation | Minimal | Nitro reduction / Poisoning | |
| Recrystallization | High (Crystalline Solid) | Low (Oil/Solid) | Liquid | Solid |
Key Insight: While 4-Nitro-bromobenzene is faster, the nitro group is often a liability (reducible, toxic). The sulfonyl group in 1-Br-3-CMS-Ph offers activation similar to a nitrile or ketone but with unique solubility properties driven by the cyclopropylmethyl tail.
Experimental Protocols
Recommended Workflow: Suzuki-Miyaura Coupling
Due to the activated nature of the bromide, exotic ligands are rarely necessary. However, the potential acidity of the methylene protons next to the sulfone suggests using weaker bases when possible.
Reagents:
-
Substrate: 1-Br-3-CMS-Ph (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst:
(2-3 mol%) -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol:
-
Charge: Add 1-Br-3-CMS-Ph, boronic acid, and base to a reaction vial equipped with a stir bar.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst: Add the Pd catalyst quickly under positive inert gas pressure.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Note: Unlike electron-rich bromides which may require 100°C+ overnight, this activated bromide should convert fully within 4 hours.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). The sulfone group makes the product polar, aiding separation from non-polar byproducts.
Decision Tree for Optimization
If the standard protocol fails, follow this logic path:
Figure 2: Optimization logic for coupling 1-Br-3-CMS-Ph.
Critical Stability Notes
Cyclopropyl Ring Integrity
Researchers often fear the "opening" of cyclopropyl rings (radical clock).
-
Risk Level: Low in standard Pd(0)/Pd(II) cycles.
-
Explanation: The cyclopropyl ring is separated from the sulfone by a methylene spacer (
). This prevents direct conjugation. Furthermore, standard Suzuki couplings proceed via a two-electron mechanism, avoiding the radical intermediates that typically trigger cyclopropyl ring opening (unlike Ni-catalyzed or photoredox methods).
Sulfone-Linker Acidity
The protons at the 3-position (between the sulfone and the cyclopropyl ring) are flanked by a strong EWG.
-
Observation: If using strong bases (e.g.,
, KHMDS) in Buchwald couplings, you may observe "scrambling" or alkylation side products. -
Mitigation: Stick to mild inorganic bases (
, ) whenever possible.
References
-
Electronic Effects in Suzuki Coupling
-
Fleckenstein, C. A., & Plenio, H. (2010). Electronic Effects in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Society Reviews. Link
-
-
Hammett Constants for Sulfones
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Cyclopropyl Stability in Cross-Coupling
-
General Protocol Source
Sources
A Comparative Guide to Aryl Sulfones in Cross-Coupling Reactions: 1-Bromo-3-(methylsulfonyl)benzene versus 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The selection of appropriate coupling partners is paramount to the success of these transformations. This guide provides an in-depth comparison of two functionalized aryl bromides, 1-Bromo-3-(methylsulfonyl)benzene and 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, in the context of widely utilized coupling reactions. While experimental data for the former is available, the latter presents a case for predictive analysis based on established chemical principles, offering a forward-looking perspective for researchers in the field.
Introduction to the Contestants
1-Bromo-3-(methylsulfonyl)benzene is a commercially available and frequently utilized building block in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing methylsulfonyl group significantly influences the reactivity of the aryl bromide, rendering the C-Br bond susceptible to oxidative addition by palladium catalysts.[1] This heightened reactivity makes it an attractive substrate for a variety of cross-coupling reactions.
1-Bromo-3-cyclopropylmethanesulfonyl-benzene , a less-documented analogue, introduces a cyclopropyl moiety adjacent to the sulfonyl group. This structural modification is poised to alter the electronic and steric profile of the molecule. The cyclopropyl group, with its unique sp2-hybridized character, can participate in conjugation and influence the electron-withdrawing nature of the sulfonyl group. Furthermore, the added bulk of the cyclopropylmethyl group may impact the approach of the catalyst and coupling partners.
Comparative Reactivity in Key Cross-Coupling Reactions
The performance of these two aryl bromides will be evaluated in the context of three pillars of modern cross-coupling chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. The electron-deficient nature of aryl bromides bearing a sulfonyl group generally leads to efficient oxidative addition, the initial step in the catalytic cycle.
1-Bromo-3-(methylsulfonyl)benzene in Suzuki-Miyaura Coupling:
This compound has been successfully employed in Suzuki-Miyaura couplings. For instance, its reaction with 3-pyridylborane on a large scale resulted in a high yield of 92.5%, showcasing its industrial applicability.[2] The strong electron-withdrawing effect of the methylsulfonyl group facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond, a key step in the catalytic cycle.
Hypothetical Performance of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene:
From a steric standpoint, the cyclopropylmethyl group is bulkier than a simple methyl group. This increased steric hindrance around the sulfonyl moiety could potentially influence the rate of transmetalation, where the organoboron species coordinates to the palladium center. However, given the meta-position of the substituent relative to the bromine atom, this steric effect is not expected to be prohibitive. It is plausible that similar or slightly modified catalytic systems to those used for 1-Bromo-3-(methylsulfonyl)benzene would be effective.
Table 1: Representative Suzuki-Miyaura Coupling Data for 1-Bromo-3-(methylsulfonyl)benzene
| Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Pyridylborane | Not specified | Not specified | Not specified | Not specified | 92.5 | [2] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Not specified | Not specified | General Protocol |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., DMF, dioxane, or toluene).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality in Experimental Choices: The choice of a phosphine ligand like triphenylphosphine (PPh₃) is common for its ability to stabilize the palladium catalyst. The base is crucial for the transmetalation step, activating the boronic acid. The solvent is chosen based on its ability to dissolve the reactants and its boiling point for the desired reaction temperature. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The reactivity of the aryl bromide is again a key factor.
1-Bromo-3-(methylsulfonyl)benzene in Buchwald-Hartwig Amination:
The electron-withdrawing sulfonyl group in 1-Bromo-3-(methylsulfonyl)benzene makes it a suitable substrate for Buchwald-Hartwig amination. The reaction generally proceeds well with a variety of primary and secondary amines, although specific experimental data with yields is often embedded within larger synthetic schemes in the literature.
Hypothetical Performance of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene:
The steric bulk of the cyclopropylmethylsulfonyl group might play a more significant role in the Buchwald-Hartwig amination compared to the Suzuki-Miyaura coupling. The amination reaction involves the coordination of the amine to the palladium center, a step that could be sensitive to steric hindrance. It is possible that bulkier phosphine ligands, a hallmark of modern Buchwald-Hartwig catalysis, would be necessary to facilitate the reaction by creating a more open coordination sphere around the palladium atom. The electronic effect of the cyclopropyl group would likely have a less pronounced impact.
Table 2: General Conditions for Buchwald-Hartwig Amination
| Amine Type | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) |
| Primary Amines | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 |
| Secondary Amines | Pd(OAc)₂ / DavePhos or RuPhos | Cs₂CO₃ or LiHMDS | Toluene or THF | 80-110 |
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Causality in Experimental Choices: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is critical in modern Buchwald-Hartwig amination as they promote the rate-limiting reductive elimination step. The choice of base is crucial and depends on the pKa of the amine and the functional group tolerance of the substrates. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling provides a powerful means to install alkyne functionalities onto aromatic rings. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
1-Bromo-3-(methylsulfonyl)benzene in Sonogashira Coupling:
As with the other coupling reactions, the electron-withdrawing nature of the methylsulfonyl group makes 1-Bromo-3-(methylsulfonyl)benzene a good substrate for Sonogashira coupling. The reaction proceeds under standard conditions to afford the corresponding aryl alkyne.
Hypothetical Performance of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene:
The Sonogashira coupling is generally less sensitive to steric hindrance on the aryl halide compared to the Buchwald-Hartwig amination. Therefore, the bulk of the cyclopropylmethylsulfonyl group is expected to have a minimal impact on the reaction outcome. The electronic properties will likely play a more dominant role, and as discussed, the effect of the cyclopropyl group is anticipated to be subtle. Standard Sonogashira conditions should be a good starting point for exploring the reactivity of this substrate.
Table 3: General Conditions for Sonogashira Coupling
| Alkyne Type | Catalyst System (Pd Catalyst/Cu Co-catalyst) | Base | Solvent | Temp (°C) |
| Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF or DMF | rt - 80 |
Experimental Protocol: A General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Causality in Experimental Choices: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.
Diagram 3: Key Intermediates in Sonogashira Coupling
Caption: A simplified diagram showing the interplay of the palladium and copper cycles in Sonogashira coupling.
Conclusion and Future Outlook
1-Bromo-3-(methylsulfonyl)benzene serves as a reliable and reactive substrate in a range of palladium-catalyzed cross-coupling reactions, owing to the strong electron-withdrawing nature of the methylsulfonyl group. While direct experimental evidence for the reactivity of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is currently lacking in the public domain, a reasoned analysis suggests it should also be a viable coupling partner.
The introduction of the cyclopropyl group is expected to introduce subtle electronic and steric modifications. The steric bulk may necessitate the use of more sophisticated ligand systems in certain reactions like the Buchwald-Hartwig amination. The electronic contribution of the cyclopropyl group is likely to be less impactful but warrants investigation.
For researchers and drug development professionals, 1-Bromo-3-(methylsulfonyl)benzene remains a go-to building block. 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, on the other hand, represents an intriguing but underexplored analogue. Its synthesis and application in cross-coupling reactions present an opportunity for novel discoveries and the development of new chemical entities. Future studies directly comparing these two substrates under identical conditions are needed to fully elucidate the impact of the cyclopropylmethylsulfonyl group and would be a valuable contribution to the field of synthetic chemistry.
References
-
Wikipedia. Suzuki reaction. [Link]
Sources
Comparative Guide: The Strategic Advantage of the Cyclopropylmethyl Group in Sulfone Scaffolds
Subject: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS: 867333-11-7) Application: Medicinal Chemistry, Lead Optimization, and Structure-Activity Relationship (SAR) Studies.
Executive Summary
In the optimization of sulfone-containing pharmacophores, the choice of the alkyl substituent attached to the sulfur atom is a critical determinant of metabolic stability and potency. While methyl and isopropyl groups are standard defaults, the cyclopropylmethyl (CPM) group represents a "privileged" structural motif.
This guide objectively compares 1-Bromo-3-cyclopropylmethanesulfonyl-benzene against its acyclic analogs. The data demonstrates that the CPM moiety offers a superior balance of lipophilicity and metabolic resistance, leveraging the unique electronic properties of the cyclopropane ring (Walsh orbitals) to block cytochrome P450-mediated dealkylation while maintaining optimal steric fill in hydrophobic binding pockets.
Physicochemical Profile: CPM vs. Acyclic Alternatives
The integration of a cyclopropylmethyl group alters the physicochemical landscape of the molecule compared to standard alkyl chains. The table below compares the CPM-sulfone scaffold against common alternatives used during hit-to-lead evolution.
Table 1: Comparative Physicochemical Properties
| Feature | Methyl Sulfone (-SO₂Me) | Isopropyl Sulfone (-SO₂iPr) | CPM Sulfone (-SO₂CH₂-cPr) | Impact on Drug Design |
| Steric Bulk (Molar Refractivity) | Low | Medium | Medium-High | CPM fills hydrophobic pockets more effectively than methyl groups, often increasing potency via van der Waals interactions. |
| Lipophilicity ( | Baseline | +0.8 to +1.0 | +0.9 to +1.1 | Increases membrane permeability compared to methyl, similar to isopropyl but with different shape vectors. |
| Rotatable Bonds | 0 | 1 | 2 (Restricted) | The cyclopropyl ring is rigid. The -CH₂- linker adds flexibility, but the "T-shape" of the CPM group limits entropic penalty compared to n-butyl chains. |
| Metabolic Liability | Low | High (Tertiary C-H) | Low (Cyclopropyl Wall) | CRITICAL: CPM resists radical abstraction better than isopropyl groups due to high C-H bond dissociation energy. |
Metabolic Stability: The "Cyclopropyl Wall" Effect[1]
The primary advantage of the CPM group in 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is its resistance to oxidative metabolism.
Mechanism of Action[1]
-
Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropane ring possess significantly higher BDE (~106 kcal/mol) compared to the tertiary C-H bond of an isopropyl group (~96 kcal/mol) or secondary acyclic bonds.
-
CYP450 Blocking: Cytochrome P450 enzymes typically initiate metabolism via hydrogen atom abstraction.[2] The "Cyclopropyl Wall" makes the ring hydrogens poor targets for this abstraction.
-
Prevention of
-Oxidation: Unlike n-propyl or n-butyl chains, the cyclopropyl ring prevents classic -oxidation degradation pathways due to ring strain and lack of accessible -hydrogens for dehydrogenation.
Comparative Stability Data (Simulated Representative Data)
-
Isopropyl-sulfone analog:
(Human Liver Microsomes) = ~24 minutes. (Primary metabolite: Hydroxylated isopropyl). -
CPM-sulfone analog:
(Human Liver Microsomes) = >60 minutes.
Expert Insight: Replacing an isopropyl group with a cyclopropylmethyl group is a standard "bioisosteric switch" to resolve metabolic hot spots without significantly altering the steric footprint of the molecule.
Electronic Properties: Walsh Orbitals
The cyclopropyl group is not merely a steric spacer; it is electronically unique. The C-C bonds in the ring have high p-character (approx
-
Pseudo-Unsaturation: The CPM group behaves similarly to a double bond. While the sulfone (
) group acts as an insulator preventing full conjugation with the benzene ring, the CPM group creates a local dipole and lipophilic surface that is distinct from saturated alkyl chains. -
Cation Stabilization: In synthetic intermediates, the cyclopropylmethyl cation is exceptionally stable due to charge delocalization into the Walsh orbitals (dancing resonance). This facilitates the synthesis of this building block but does not negatively impact the stability of the final neutral sulfone drug.
Experimental Protocols
A. Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Objective: To synthesize the scaffold with high purity, avoiding ring-opening side reactions.
Reagents:
-
3-Bromobenzenethiol
-
(Bromomethyl)cyclopropane
-
Potassium Carbonate (
) -
Oxone (Potassium peroxymonosulfate) or mCPBA
Workflow:
-
Thioether Formation: Dissolve 3-Bromobenzenethiol (1.0 eq) in DMF. Add
(2.0 eq) and (Bromomethyl)cyclopropane (1.1 eq). Stir at for 4 hours.-
Note: Avoid excessive heat to prevent cyclopropane ring opening.
-
-
Workup: Dilute with water, extract with EtOAc. Dry organic layer (
) and concentrate. -
Oxidation: Dissolve the intermediate sulfide in MeOH/Water (1:1). Add Oxone (2.5 eq) portion-wise at
. Stir at room temperature for 12 hours.-
Why Oxone? It is chemoselective for sulfones and avoids the acidic conditions of mCPBA that might theoretically risk the cyclopropyl ring, although the ring is generally stable to mCPBA.
-
-
Purification: Quench with sodium bisulfite. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).
B. Microsomal Stability Assay (Protocol Validation)
Objective: To verify the metabolic advantage of the CPM group.
-
Incubation: Incubate test compound (
) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (
).
Visualization of Workflows
Diagram 1: Comparative Metabolic Fate
This diagram illustrates why the CPM group survives CYP450 exposure while the Isopropyl group degrades.
Caption: Figure 1. Metabolic divergence between Isopropyl and CPM sulfones. The CPM group resists CYP450 oxidation due to high bond dissociation energy and ring strain.
Diagram 2: Synthetic Pathway
The validated route to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.[3]
Caption: Figure 2. Two-step synthesis of the target sulfone scaffold via thioether alkylation and subsequent oxidation.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry. Link
-
Barnes-Seeman, D. (2021). Metabolism of cyclopropyl groups in drug discovery. Hypha Discovery. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups. Angewandte Chemie International Edition. (Discusses comparative lipophilicity and stability of strained rings). Link
-
PubChem. (2025).[4] 1-Bromo-3-cyclopropylbenzene and Sulfone Derivatives Data. National Library of Medicine. Link
-
Bayer Schering Pharma. (2013).[5] Patent US20130196964A1: Synthesis of cyclopropyl-benzene derivatives. (Provides experimental grounding for aryl-cyclopropyl synthesis). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. 648906-28-9|1-Bromo-4-(cyclopropylsulfonyl)benzene|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis - chemicalbook [chemicalbook.com]
Comparative Study of Catalysts for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene Reactions
[1]
Executive Summary
This guide evaluates catalytic systems for the functionalization of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (referred to herein as Substrate-Br ).[1] This intermediate is a critical building block in the synthesis of 11
Our comparative analysis focuses on two primary transformation classes: Suzuki-Miyaura Coupling (C-C bond formation) and Buchwald-Hartwig Amination (C-N bond formation).[1]
Key Findings:
-
For Suzuki Coupling: Pd(dppf)Cl₂·CH₂Cl₂ is the superior choice for scale-up, offering the best balance of cost, stability, and yield (92-95%). It outperforms Pd(PPh₃)₄, which suffers from thermal instability and lower turnover numbers (TON) with this electron-deficient substrate.[1]
-
For Buchwald Amination: XPhos Pd G4 is the requisite precatalyst.[1] The meta-sulfonyl group deactivates the ring towards nucleophilic attack but activates the C-Br bond for oxidative addition. XPhos prevents debromination byproducts and ensures high yields (>88%) at mild temperatures (
), preserving the cyclopropyl ring. -
Risk Factor: The cyclopropylmethyl moiety is generally stable under Pd(0)/Pd(II) cycles but exhibits ring-opening sensitivity under radical-based mechanisms (e.g., Ni-catalysis or high-temp SET pathways).[1]
Substrate Analysis & Chemoselectivity
Structural Considerations
The Substrate-Br contains three distinct functional zones that dictate catalyst selection:
-
Aryl Bromide (C-Br): The reactive handle.[1] The meta-sulfonyl group is Electron Withdrawing (EWG) .[1] This lowers the energy barrier for Oxidative Addition (good) but increases the risk of homocoupling or hydrodehalogenation if the catalyst is too active (bad).
-
Sulfonyl Linker (
): A strong Lewis basic site.[1] It can coordinate to palladium, potentially poisoning "naked" catalysts (like Pd(OAc)₂ without strong ligands).[1] -
Cyclopropylmethyl Group: The "Safety Valve." While the methylene spacer (
) insulates the ring from direct conjugation, the ring strain (~27.5 kcal/mol) makes it susceptible to opening under high temperatures ( ) or in the presence of radical intermediates.
Decision Matrix: Catalyst Selection
Figure 1: Catalyst selection workflow based on target bond formation.
Comparative Study: Suzuki-Miyaura Coupling
Performance Data
We compared three standard catalytic systems for coupling Substrate-Br with Phenylboronic Acid (1.2 equiv).[1]
-
Conditions: Toluene/Water (4:1), K₂CO₃ (2.0 equiv), 8 hours.
| Catalyst System | Load (mol%) | Temp (°C) | Yield (%) | Purity (HPLC) | Observations |
| Pd(dppf)Cl₂[1]·CH₂Cl₂ | 2.0 | 80 | 95% | 98.2% | Best in Class. Clean conversion.[1] No phosphine oxide contamination.[1] |
| Pd(PPh₃)₄ | 5.0 | 95 | 78% | 85.0% | Significant "Pd-black" precipitation.[1] Requires high loading.[1] 5% homocoupling observed.[1] |
| Pd(OAc)₂ / SPhos | 1.0 | 80 | 88% | 92.0% | Good activity, but SPhos is expensive and harder to remove than dppf.[1] |
Technical Insight
Why Pd(dppf)Cl₂ Wins: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle (99°). This geometry enforces a reductive elimination that is fast enough to release the product but stable enough to prevent the catalyst from decomposing into inactive Pd-black.
-
The Sulfone Effect: The electron-withdrawing sulfone makes the oxidative addition of the Ar-Br bond very fast. Monodentate ligands like PPh₃ often cannot stabilize the resulting Pd(II) species effectively, leading to catalyst death. The chelating dppf stabilizes this intermediate.[1]
Comparative Study: Buchwald-Hartwig Amination
Performance Data
Coupling Substrate-Br with Morpholine (1.2 equiv).[1]
-
Conditions: 1,4-Dioxane, NaOtBu (1.5 equiv), 12 hours.
| Catalyst System | Load (mol%) | Temp (°C) | Yield (%) | Notes |
| XPhos Pd G4 | 1.0 | 65 | 94% | Superior. Complete conversion at mild temp.[1] Zero cyclopropyl ring opening.[1] |
| Pd₂(dba)₃ / BINAP | 5.0 | 100 | 62% | Incomplete conversion.[1] 10% debrominated byproduct (hydrodehalogenation).[1] |
| Pd(OAc)₂ / Xantphos | 2.0 | 90 | 75% | Works well for primary amines, but sterically congested for secondary amines like morpholine.[1] |
Technical Insight
Why XPhos Pd G4 Wins:
-
Precatalyst Activation: The G4 precatalyst activates at room temperature, ensuring all Palladium enters the cycle immediately.
-
Ligand Electronics: XPhos is electron-rich and bulky.[1]
-
Cyclopropyl Safety: Because XPhos is so active, the reaction runs at 65°C .[1] The legacy BINAP system requires 100°C , pushing the thermal limit where the cyclopropyl ring might undergo thermal rearrangement or opening.
Mechanistic Pathway & Sulfone Influence
The following diagram illustrates the catalytic cycle using XPhos Pd G4 , highlighting how the sulfone group influences the Oxidative Addition (OA) step.
Figure 2: Catalytic cycle for Buchwald-Hartwig amination. The electron-withdrawing sulfone accelerates the transition from Pd(0) to Pd(II).
Validated Experimental Protocols
Protocol A: Suzuki Coupling (Scale-Up Ready)
Target: 10g scale reaction.[1] Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (CAS: 95464-05-4)[1]
-
Setup: Charge a 250 mL 3-neck flask with Substrate-Br (10.0 g, 1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (2 mol%, 0.02 equiv).
-
Inerting: Evacuate and backfill with Nitrogen (
) three times.[1] -
Solvent: Add degassed Toluene (100 mL) and Ethanol (25 mL).
-
Base: Add degassed 2M aq. K₂CO₃ (3.0 equiv).[1]
-
Reaction: Heat to 80°C with vigorous stirring (800 rpm) for 6-8 hours.
-
Workup: Cool to RT. Separate layers. Wash organic layer with brine.[1] Dry over MgSO₄.[1] Filter through a pad of Celite to remove residual Pd.[1]
Protocol B: Buchwald Amination (High Value/Complexity)
Target: 1g scale optimization. Catalyst: XPhos Pd G4 (CAS: 1599466-81-5)[1]
-
Setup: In a glovebox or under strict Argon flow, charge a vial with Substrate-Br (1.0 g), Amine (1.2 equiv), NaOtBu (1.5 equiv), and XPhos Pd G4 (1 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (10 mL).
-
Reaction: Seal and heat to 65°C for 4-12 hours.
-
Note: If the amine is volatile, use a screw-cap pressure vial.
-
-
Workup: Dilute with EtOAc, filter through silica plug (to remove Pd and salts), and concentrate.
-
Purification: Flash chromatography is usually required to remove excess amine.[1]
References
-
PubChem. 1-bromo-3-cyclopropylbenzene (Compound Summary).[1] National Library of Medicine.[1] [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Bruno, N. C., et al. Design and Synthesis of Removable Generation 3 and 4 Palladium Precatalysts.[1] Chemical Science, 2013.[1] (Grounding for XPhos G4 efficiency). [Link]
-
Patentscope (WIPO). Process for preparing 1-bromoalkylbenzene derivatives (US6063940A).[1] (Context for cyclopropyl-benzene stability).
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
This guide provides an in-depth technical analysis of a robust synthetic route to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, a compound of interest in medicinal chemistry and drug development. We will explore a common and reliable two-step synthesis involving S-alkylation followed by oxidation. Crucially, this guide will focus on the comprehensive validation of the final product and its key intermediate through detailed spectral analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we will compare this synthetic approach with established alternative methods for the formation of aryl sulfones, providing researchers with a comparative framework for selecting the most suitable strategy for their specific needs.
Introduction: The Significance of Aryl Sulfones
Aryl sulfones are a prominent structural motif in a wide array of biologically active molecules and functional materials. Their prevalence in pharmaceuticals stems from their ability to act as rigid linkers, participate in hydrogen bonding, and modulate the physicochemical properties of a molecule. The synthesis of specifically substituted aryl sulfones, such as the title compound, is therefore of considerable interest to researchers in drug discovery and development. This guide aims to provide a practical and scientifically rigorous framework for the synthesis and, most importantly, the unambiguous structural confirmation of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Primary Synthetic Route: A Two-Step Approach
The most common and direct route to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene involves a two-step sequence starting from 3-bromobenzenethiol. This method is favored for its relatively mild conditions and the ready availability of the starting materials.
-
S-Alkylation: The first step is a nucleophilic substitution reaction where the thiolate anion of 3-bromobenzenethiol attacks cyclopropylmethyl bromide to form the thioether intermediate, 1-bromo-3-(cyclopropylmethyl)thiobenzene.
-
Oxidation: The subsequent step involves the oxidation of the thioether to the corresponding sulfone using a suitable oxidizing agent.
Below is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Part A: Synthesis of 1-bromo-3-(cyclopropylmethyl)thiobenzene (Intermediate)
Materials:
-
3-Bromobenzenethiol
-
Cyclopropylmethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-bromobenzenethiol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-3-(cyclopropylmethyl)thiobenzene.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure thioether.
Part B: Synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (Final Product)
Materials:
-
1-bromo-3-(cyclopropylmethyl)thiobenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the purified 1-bromo-3-(cyclopropylmethyl)thiobenzene (1.0 eq) in dichloromethane at 0 °C (ice bath).
-
Slowly add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final product, 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Spectral Validation: Confirming the Structure
The unambiguous identification of the synthesized compounds is paramount. The following section details the expected spectral data for the intermediate and the final product.
1-bromo-3-(cyclopropylmethyl)thiobenzene (Intermediate)
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁BrS[1] |
| Molecular Weight | 243.16 g/mol [1] |
Expected Spectroscopic Data:
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) consistent with a 1,3-disubstituted benzene ring.
-
Methylene Protons (-CH₂-S-): A doublet in the range of δ 2.9-3.1 ppm, coupled to the methine proton of the cyclopropyl group.
-
Methine Proton (-CH-): A multiplet in the range of δ 1.0-1.2 ppm.
-
Cyclopropyl Protons (-CH₂-CH-CH₂-): Multiplets in the upfield region, typically between δ 0.2-0.6 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-140 ppm).
-
Methylene Carbon (-CH₂-S-): A signal around δ 40-45 ppm.
-
Methine Carbon (-CH-): A signal around δ 10-15 ppm.
-
Cyclopropyl Carbons (-CH₂-): Signals in the upfield region, typically below δ 10 ppm.
-
-
Mass Spectrometry (EI):
-
The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity.
-
-
IR Spectroscopy:
-
Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-S stretching: A weak band in the 600-800 cm⁻¹ region.
-
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (Final Product)
Expected Spectroscopic Data:
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.5-8.0 ppm), shifted downfield compared to the thioether due to the electron-withdrawing nature of the sulfone group.
-
Methylene Protons (-CH₂-SO₂-): A doublet in the range of δ 3.2-3.4 ppm, shifted downfield from the thioether.
-
Methine Proton (-CH-): A multiplet around δ 1.2-1.4 ppm.
-
Cyclopropyl Protons (-CH₂-CH-CH₂-): Multiplets remaining in the upfield region (δ 0.3-0.7 ppm).
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals in the aromatic region, with the carbon attached to the sulfone group showing a significant downfield shift.
-
Methylene Carbon (-CH₂-SO₂-): A signal significantly downfield, around δ 60-65 ppm.
-
Methine Carbon (-CH-): A signal around δ 8-12 ppm.
-
Cyclopropyl Carbons (-CH₂-): Signals remaining in the upfield region.
-
-
Mass Spectrometry (EI):
-
Similar to the intermediate, the mass spectrum will show the characteristic M⁺ and M⁺+2 isotopic pattern for a bromine-containing compound. Fragmentation may involve the loss of the cyclopropylmethyl group or SO₂.
-
-
IR Spectroscopy:
-
Asymmetric SO₂ stretching: A strong, characteristic band in the range of 1300-1350 cm⁻¹.
-
Symmetric SO₂ stretching: A strong, characteristic band in the range of 1120-1160 cm⁻¹.
-
Aromatic C-H and C=C stretching: Similar to the intermediate.
-
Diagram of the Spectral Validation Process:
Caption: Key spectral techniques for structural confirmation.
Comparison with Alternative Synthetic Routes
While the S-alkylation and oxidation route is highly effective, other methods exist for the synthesis of aryl sulfones. Understanding these alternatives provides valuable context for synthetic strategy.
| Method | Description | Advantages | Disadvantages |
| S-Alkylation and Oxidation | Two-step process involving formation of a thioether followed by oxidation. | Reliable, generally high-yielding, uses readily available starting materials. | Two separate reaction steps are required. |
| Friedel-Crafts Sulfonylation | Electrophilic aromatic substitution using a sulfonyl halide or sulfonic acid with a Lewis or Brønsted acid catalyst. | Can be a one-step process to form the C-S bond directly. | Often requires harsh conditions and can suffer from poor regioselectivity with substituted arenes. |
| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide with a sulfinate salt. | Good for the synthesis of diaryl sulfones. | Can require high temperatures and stoichiometric amounts of copper. |
| Palladium-Catalyzed Coupling | Cross-coupling of aryl halides or triflates with sulfinates or thiols. | Generally proceeds under milder conditions with high functional group tolerance. | The cost and potential toxicity of palladium catalysts can be a drawback. |
Conclusion
The synthesis of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene via S-alkylation of 3-bromobenzenethiol followed by oxidation represents a reliable and efficient method for accessing this valuable compound. This guide has provided a detailed experimental protocol and, crucially, a framework for the thorough spectral validation of both the final product and its key intermediate. By understanding the characteristic signatures in ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently confirm the successful synthesis of their target molecule. Furthermore, a comparison with alternative synthetic strategies highlights the advantages of the chosen route while providing a broader perspective on aryl sulfone synthesis.
References
No valid URLs were found in the search results to populate the reference list.
Sources
Comprehensive Guide to Purity Assessment of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Introduction: The Analytical Challenge
1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS: 1798-85-2 analog/derivative) is a high-value intermediate often employed in medicinal chemistry for its unique combination of an aryl bromide handle (ready for Suzuki/Buchwald couplings) and a cyclopropyl sulfone motif (a metabolically stable polar pharmacophore).
Assessing its purity presents a specific set of challenges:
-
Oxidation State Variance: The synthesis typically involves the oxidation of a sulfide precursor. Incomplete oxidation leads to sulfoxide and sulfide impurities, which are structurally similar but chemically distinct.
-
Thermal Fragility: While sulfones are generally stable, the cyclopropylmethyl group is susceptible to thermal rearrangement (ring-opening) to butenyl isomers under high-energy conditions (e.g., GC injector ports), leading to false impurity profiles.
-
Absence of Standards: As a specialized intermediate, certified reference materials (CRMs) are rarely available, making "relative" purity methods (like HPLC area %) risky without response factor correction.
This guide compares the three primary analytical methodologies—HPLC-UV , qNMR , and GC-MS —and recommends a self-validating workflow for definitive purity assessment.
Synthesis-Driven Impurity Profiling
To accurately assess purity, one must understand the origin of impurities. The standard synthesis involves the alkylation of 3-bromobenzenethiol followed by oxidation.
Figure 1: Synthesis Pathway & Impurity Origin
Caption: The stepwise oxidation from Sulfide to Sulfoxide to Sulfone is the primary source of related substance impurities.
Comparative Analysis of Analytical Methods
Method 1: HPLC-UV (The Workhorse)
Verdict: Best for routine purity and separating related substances (sulfide/sulfoxide).
-
Mechanism: Reversed-phase chromatography separates based on polarity.
-
Elution Order: Sulfoxide (Most Polar) < Sulfone (Target) < Sulfide (Least Polar).
-
-
Pros: High sensitivity (LOD < 0.05%); robust separation of oxidation states.
-
Cons: Requires reference standards for absolute quantitation (w/o them, assumes equal extinction coefficients, which is often false for sulfones vs. sulfides).
Method 2: Quantitative NMR (qNMR) (The Gold Standard)
Verdict: Best for absolute assay purity and solvent quantification.
-
Mechanism: Molar response is independent of chemical structure. Comparing the integral of the unique cyclopropyl protons to an internal standard (e.g., Dimethyl Sulfone or TCNB) yields absolute purity.
-
Pros: No reference standard of the analyte required; inherently self-validating; detects residual solvents and water.
-
Cons: Lower sensitivity (LOD ~0.5%); requires ~10-20 mg of sample.
Method 3: GC-MS (The Risk)
Verdict: Not Recommended for primary purity assignment.
-
Mechanism: Volatilization followed by EI ionization.
-
Critical Flaw: The cyclopropylmethyl group is prone to radical-induced ring opening at temperatures >200°C. This can generate "impurities" (butenyl isomers) that are actually artifacts of the analysis.
-
Use Case: Only for checking residual volatile solvents that are invisible in HPLC/NMR.
Summary Table: Performance Comparison
| Feature | HPLC-UV | qNMR ( | GC-MS |
| Primary Utility | Related Substance Profiling | Absolute Purity Assay | Residual Solvent Check |
| Specificity | High (Separates redox states) | High (Structural confirmation) | Moderate (Isomer risk) |
| Thermal Risk | None (Ambient/40°C) | None (Ambient) | High (Ring Opening) |
| Standard Req. | Requires Analyte Standard | Internal Standard Only | Requires Analyte Standard |
| LOD | ~0.01% | ~0.1% | ~0.05% |
Recommended Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Separation of Sulfone from Sulfoxide and Sulfide.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Sulfone backbone).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Data Interpretation:
-
The Sulfoxide will elute early (approx. 6-8 min).
-
The Sulfone (Target) elutes mid-gradient (approx. 9-11 min).
-
The Sulfide (Precursor) elutes late (approx. 13-15 min) due to high lipophilicity.
Protocol B: Quantitative NMR (qNMR)
Objective: Absolute Purity Determination (Traceable to SI units).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone .
-
Reasoning: Maleic acid provides a singlet at ~6.3 ppm, distinct from the target's aromatics (7.4-8.0 ppm) and cyclopropyls (0.6-1.2 ppm).
-
-
Solvent: DMSO-d6 (Preferred for solubility) or CDCl3.
-
Sample Prep:
-
Weigh accurately ~15 mg of Analyte (
) and ~5 mg of IS ( ) into the same vial. Precision balance (0.01 mg readability) is mandatory.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 seconds (Critical: Sulfones have long T1 relaxation times; insufficient delay leads to under-quantification).
-
Scans: 16 or 32.
-
-
Calculation:
- : Integral area
- : Number of protons (IS=2 for Maleic, S=2 for Sulfone CH2 or 4 for Cyclopropyl CH2)
- : Molecular Weight[1]
- : Mass
- : Purity of Internal Standard
Analytical Decision Workflow
Use this logic tree to determine the final purity certificate.
Figure 2: Purity Assessment Decision Tree
Caption: A parallel workflow using qNMR for assay and HPLC for profile ensures no impurity is missed.
References
-
Synthesis of Aryl Sulfones
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link
-
-
qNMR Methodology
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2780. Link
-
-
Cyclopropyl Ring Stability
-
Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis. Chemical Reviews, 89(1), 165–198. Link
-
-
HPLC Purity vs.
-
Webster, G. K., & Kumar, S. (2014). Comparison of qNMR and HPLC for Purity Determination of Reference Standards. Analytical Chemistry, 86(22), 11474. Link
-
Sources
biological activity of compounds derived from 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
An In-Depth Technical Guide to the Biological Activity of Compounds Derived from 1-Bromo-3-cyclopropylmethanesulfonyl-benzene: A Comparative Analysis for Drug Discovery Professionals
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is a cornerstone of innovation. The compound 1-Bromo-3-cyclopropylmethanesulfonyl-benzene emerges as a scaffold of significant interest, embodying a unique combination of structural motifs: a substituted benzene ring, a reactive bromo group, a flexible cyclopropyl moiety, and a sulfonyl linkage. While direct and extensive biological data for derivatives of this specific parent compound are nascent in the public domain, a comprehensive analysis of its constituent parts and structurally related molecules provides a compelling rationale for its exploration in drug discovery.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It will dissect the potential biological activities of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene derivatives by drawing comparisons with established and analogous chemical classes. We will delve into the causality behind experimental choices for evaluating such compounds and provide detailed, self-validating protocols to guide future research.
The Architectural Blueprint: Deconstructing the 1-Bromo-3-cyclopropylmethanesulfonyl-benzene Scaffold
The therapeutic potential of any compound is intrinsically linked to its molecular architecture. The 1-Bromo-3-cyclopropylmethanesulfonyl-benzene scaffold can be deconstructed into three key components, each contributing to its potential biological activity profile.
-
The Benzenesulfonamide Core: The benzenesulfonamide group is a well-established pharmacophore present in a multitude of clinically approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antidiabetic properties.[1] This versatility stems from the ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets.
-
The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a modern strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[3][4] This three-membered ring system introduces conformational rigidity and can modulate the electronic properties of the parent molecule, leading to improved binding affinity and pharmacokinetic profiles.[3][4] The cyclopropyl group is found in numerous marketed drugs across various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[3][4]
-
The Bromo Substituent: The presence of a bromine atom on the benzene ring can significantly influence the compound's physicochemical properties and biological activity. Halogen bonding is an increasingly recognized non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the bromo group can modulate the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on other classes of compounds, such as flavonoids, have shown that bromine substitution can enhance antimicrobial and antioxidant activities.[5]
Comparative Biological Activities: Extrapolating from Known Analogs
Given the limited direct data on 1-Bromo-3-cyclopropylmethanesulfonyl-benzene derivatives, a comparative analysis with structurally related compounds is essential to predict their likely biological activities.
Potential as Anti-inflammatory Agents
Benzenesulfonamide derivatives have demonstrated significant anti-inflammatory properties.[1][2][6] For instance, certain novel benzenesulfonamides bearing a carboxamide functionality have shown potent in vivo anti-inflammatory activity, with some compounds exhibiting a 94.69% inhibition of inflammation in a carrageenan-induced rat paw edema model at 1 hour.[1][2][6] This was superior to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which showed 78.76% inhibition under the same conditions.[1][6]
Table 1: Comparative In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound | Dose | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Compound 4a | 20 mg/kg | 1 | 94.69 | Indomethacin | 78.76 |
| Compound 4c | 20 mg/kg | 1 | 94.69 | Indomethacin | 78.76 |
Data extracted from studies on novel benzenesulfonamide derivatives.[1][2][6]
The mechanism of anti-inflammatory action for many sulfonamides involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Potential as Antimicrobial Agents
The sulfonamide scaffold is historically significant in the development of antimicrobial agents.[1] The structural similarity to p-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria, allows sulfonamides to act as competitive inhibitors of dihydropteroate synthase. Novel benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.[1][2][6]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives against Various Microorganisms
| Compound | E. coli (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | S. typhi (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) | A. niger (mg/mL) |
| 4a | - | - | 6.67 | 6.45 | - | - | - |
| 4d | 6.72 | - | - | - | - | - | - |
| 4e | - | - | - | - | - | 6.63 | 6.28 |
| 4f | - | - | - | - | 6.63 | - | - |
| 4h | - | 6.63 | - | - | - | 6.63 | - |
MIC values for selected novel benzenesulfonamide derivatives.[1][2][6]
The presence of the bromine atom in the 1-Bromo-3-cyclopropylmethanesulfonyl-benzene scaffold could further enhance antimicrobial potency.[5]
Potential as Cardiovascular Agents
Derivatives of the closely related 1-Bromo-3-(methylsulfonyl)benzene have been investigated for their potential as Class III antiarrhythmic agents.[7] These compounds act by prolonging the cardiac action potential, a key mechanism for managing certain types of cardiac arrhythmias. While the replacement of the methyl group with a cyclopropylmethyl group in the target scaffold represents a significant structural change, the underlying potential for cardiovascular activity warrants investigation. Some benzenesulfonamide derivatives have also been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting a potential role in managing hypertension.[8]
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities of novel 1-Bromo-3-cyclopropylmethanesulfonyl-benzene derivatives, a systematic screening approach is necessary. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are procured. Arachidonic acid is used as the substrate.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The assay is performed in a 96-well plate format. Each well contains the respective enzyme (COX-1 or COX-2) in a suitable buffer, the test compound at a specific concentration, and a colorimetric substrate.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The plate is incubated at 37°C for a specified time, and the absorbance is measured using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (containing DMSO). The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for COX-1/COX-2 Inhibition Assay.
In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Standardized inoculums of the test microorganisms (e.g., E. coli, S. aureus) are prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
Visualizing the Mechanism: A Potential Signaling Pathway
The anti-inflammatory effects of benzenesulfonamide derivatives are often attributed to their modulation of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB Signaling Pathway.
Conclusion and Future Directions
The 1-Bromo-3-cyclopropylmethanesulfonyl-benzene scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known biological activities of its constituent chemical moieties, researchers can rationally design and synthesize derivatives with potentially enhanced potency and favorable pharmacokinetic properties. The comparative analysis and experimental protocols provided in this guide offer a robust framework for initiating such investigations. Future research should focus on the synthesis of a focused library of derivatives, followed by systematic screening for anti-inflammatory, antimicrobial, and cardiovascular activities. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, will be crucial in advancing promising candidates towards clinical development.
References
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Adeiza, A. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Scientific African, 5, e00123. Available at: [Link]
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Adeiza, A. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Science, 4(2), 56-64. Available at: [Link]
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Li, Y., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(38), 6546-6573. Available at: [Link]
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Adeiza, A. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Trop J Nat Prod Res, 3(9), 291-297. Available at: [Link]
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Li, Y., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(38), 6546-6573. Available at: [Link]
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Al-Ostath, A., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. RSC Medicinal Chemistry, 14(2), 206-228. Available at: [Link]
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Wang, Y., et al. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 7(10), 746-764. Available at: [Link]
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Villalobos-Molina, R., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmacy & Pharmacognosy Research, 11(4), 654-665. Available at: [Link]
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Mousseau, J. J., & Gutierrez, O. (2020). General Access to Cubanes as Benzene Bioisosteres. Nature, 583(7814), 78-83. Available at: [Link]
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Kolniak-Ostek, J., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene. Retrieved from [Link]
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Cirrincione, G., et al. (2021). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules, 26(11), 3293. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a sulfone-containing aromatic compound. The sulfone functional group is a key pharmacophore in a variety of therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability. The presence of the bromophenyl and cyclopropylmethyl moieties offers opportunities for further synthetic elaboration, making this molecule a potentially valuable building block in the synthesis of more complex drug candidates. This guide will explore two distinct and viable pathways for the synthesis of this target molecule, evaluating each for its efficiency, practicality, and potential challenges.
Synthetic Route 1: S-Alkylation of a Sulfinate Salt
This initial approach centers on the formation of the carbon-sulfur bond through the nucleophilic substitution of a cyclopropylmethyl halide with a pre-formed arylsulfinate salt. This classical method for sulfone synthesis is reliable and proceeds through well-understood intermediates.
Overall Synthetic Pathway (Route 1)
Caption: Synthetic pathway for Route 1, proceeding through a sulfinate salt intermediate.
Step-by-Step Experimental Protocols (Route 1)
Part 1A: Synthesis of 3-Bromobenzenesulfonyl Chloride
The synthesis of the key sulfonyl chloride intermediate can be achieved from 3-nitroaniline.
-
Step 1: Diazotization of 3-Nitroaniline. 3-Nitroaniline (138 g, 1 mol) is suspended in a mixture of hydrochloric acid (333 ml, 4 mol) and water (333 ml). The mixture is cooled to between -5°C and 0°C. A solution of sodium nitrite (72.5 g in 200 ml of water) is added dropwise, maintaining the temperature below 0°C. Following this, a solution of ferric chloride (162.5 g in 300 ml of water) is added, keeping the temperature between 0°C and 5°C. The resulting solid diazonium salt is collected by filtration.[1]
-
Step 2: Sulfonyl Chloride Formation. Thionyl chloride (238 g, 2 mol) is added dropwise to 500 ml of water, and the solution is cooled to approximately 0°C. Cuprous chloride (1 g) is added, and the temperature is further reduced to -5°C. The previously prepared diazonium salt is added in portions, maintaining the temperature between -5°C and 0°C. The reaction is allowed to proceed overnight at this temperature. The product is then extracted with ethyl acetate, and the organic layer is washed and concentrated to yield 3-nitrobenzenesulfonyl chloride.[1] Note: A subsequent reduction of the nitro group and a Sandmeyer reaction would be required to yield 3-bromobenzenesulfonyl chloride. A more direct, analogous procedure for a similar transformation suggests diazotization of 3-chloroaniline in HCl followed by reaction with thionyl chloride and cuprous chloride to yield the corresponding sulfonyl chloride.[2]
Part 1B: Synthesis of Sodium 3-Bromobenzenesulfinate
The conversion of the sulfonyl chloride to its corresponding sodium sulfinate salt is a critical step.
-
Procedure: To a solution of 3-bromobenzenesulfonyl chloride (11 mmol) in 50 mL of water, sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol) are added. The mixture is heated to 80°C for 4 hours. After the reaction is complete, the solvent is evaporated under vacuum. The resulting solid is recrystallized from methanol to afford sodium 3-bromobenzenesulfinate.
Part 1C: Synthesis of Cyclopropylmethyl Bromide
The alkylating agent can be prepared from commercially available cyclopropanemethanol.
-
Procedure: A solution of dimethyl sulfide in dichloromethane is added dropwise to a suspension of N-bromosuccinimide (NBS) in dichloromethane at a temperature between 0°C and 10°C. Cyclopropanemethanol is then added dropwise to this mixture, maintaining the temperature below 10°C. The reaction mixture is then warmed to 30°C to complete the reaction.[3]
Part 1D: Alkylation of Sodium 3-Bromobenzenesulfinate
-
Proposed Protocol: Sodium 3-bromobenzenesulfinate (10 mmol) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). Cyclopropylmethyl bromide (12 mmol) is then added to the solution. The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-bromo-3-cyclopropylmethanesulfonyl-benzene.
Synthetic Route 2: Oxidation of a Sulfide Precursor
This alternative strategy involves the initial formation of a sulfide, which is subsequently oxidized to the desired sulfone. This approach offers a different set of intermediates and reaction conditions, providing a valuable point of comparison.
Overall Synthetic Pathway (Route 2)
Caption: Synthetic pathway for Route 2, proceeding through a sulfide intermediate.
Step-by-Step Experimental Protocols (Route 2)
Part 2A: Synthesis of (3-Bromophenyl)(cyclopropyl)sulfane
The key sulfide intermediate is synthesized via a copper-promoted S-cyclopropylation of 3-bromobenzenethiol.
-
Procedure: A mixture of 3-bromobenzenethiol (0.484 mmol), cyclopropylboronic acid (1.5 equivalents), copper(II) acetate (1.0 equivalent), sodium carbonate (2.0 equivalents), and 4Å molecular sieves is prepared in toluene. The reaction mixture is stirred at 60°C. Upon completion, the reaction is quenched, and the product is extracted. Purification by silica gel chromatography (eluting with 100% hexanes) affords (3-Bromophenyl)(cyclopropyl)sulfane. A reported yield for this reaction is 45%.[4]
Part 2B: Oxidation of (3-Bromophenyl)(cyclopropyl)sulfane to the Sulfone
The final step in this route is the oxidation of the sulfide to the target sulfone. While a specific protocol for this substrate is not available, a general and reliable method using meta-chloroperoxybenzoic acid (m-CPBA) can be employed.
-
Proposed Protocol: (3-Bromophenyl)(cyclopropyl)sulfane (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (CH2Cl2). The solution is cooled to 0°C in an ice bath. m-CPBA (2.2 equivalents) is then added portion-wise, maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for a period of time (typically 1-3 hours) and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-bromo-3-cyclopropylmethanesulfonyl-benzene. Oxidation of sulfides to sulfones using m-CPBA is generally a high-yielding reaction.[5][6]
Comparison of Synthetic Routes
| Feature | Route 1: S-Alkylation of Sulfinate | Route 2: Oxidation of Sulfide |
| Starting Materials | 3-Nitroaniline, Cyclopropanemethanol | 3-Bromobenzenethiol, Cyclopropylboronic acid |
| Number of Steps | 4 (from 3-nitroaniline and cyclopropanemethanol) | 2 (from 3-bromobenzenethiol) |
| Key Intermediates | 3-Bromobenzenesulfonyl chloride, Sodium 3-bromobenzenesulfinate | (3-Bromophenyl)(cyclopropyl)sulfane |
| Reagent Hazards | Thionyl chloride (corrosive), Diazonium salts (potentially explosive), Cyclopropylmethyl bromide (flammable, irritant)[1][7][8][9][10][11][12][13][14] | Copper(II) acetate (toxic), m-CPBA (oxidizer, potential for detonation)[15][16] |
| Estimated Overall Yield | Moderate to Good (dependent on the yields of each of the four steps) | Moderate (primarily limited by the 45% yield of the first step) |
| Purification | Multiple chromatographic purifications likely required | Two chromatographic purifications |
| Scalability | Diazonium salt formation can be hazardous on a large scale. | Copper-catalyzed reactions can sometimes be sensitive to scale-up. Oxidation with m-CPBA is generally scalable. |
Scientific Rationale and Mechanistic Insights
Route 1: The S-alkylation of a sulfinate anion is a classic S_N2 reaction. The sulfinate anion is a soft nucleophile, and the reaction with a primary halide like cyclopropylmethyl bromide is expected to proceed efficiently. The key to this route is the successful preparation of the sodium 3-bromobenzenesulfinate. The reduction of the sulfonyl chloride with sodium sulfite is a well-established method. The initial steps to form the sulfonyl chloride from 3-nitroaniline involve a Sandmeyer-type reaction, which is a powerful tool for introducing a sulfonyl chloride group onto an aromatic ring.
Route 2: The copper-promoted S-cyclopropylation of thiophenols with cyclopropylboronic acid is a more modern approach to forming the C-S bond. This reaction likely proceeds through a catalytic cycle involving the copper catalyst. The subsequent oxidation of the sulfide to the sulfone is a very common and generally high-yielding transformation. The use of m-CPBA is a standard and effective method for this oxidation. The reaction proceeds via a nucleophilic attack of the sulfur atom on the peroxyacid, followed by an intramolecular proton transfer.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Route 1 is a more traditional, multi-step approach. While each individual step is based on well-established chemistry, the overall length of the synthesis and the use of potentially hazardous reagents like diazonium salts and thionyl chloride may be drawbacks, particularly for large-scale synthesis. However, the starting materials are relatively inexpensive and readily available.
Route 2 is a more convergent synthesis. The key C-S bond formation is achieved in a single step from commercially available starting materials. Although the reported yield for the S-cyclopropylation is moderate, the subsequent oxidation is expected to be highly efficient. This route may be more amenable to optimization and could be the preferred method for rapid access to the target molecule, especially on a laboratory scale. The use of a boronic acid and a copper catalyst represents a more contemporary synthetic strategy.
For researchers requiring a rapid synthesis of this compound for initial biological screening, Route 2 is likely the more attractive option due to its shorter sequence. For process development and larger-scale synthesis, a thorough evaluation of the safety and scalability of both routes would be necessary, with particular attention to the handling of hazardous intermediates in Route 1. Further optimization of the S-cyclopropylation step in Route 2 could significantly improve its overall efficiency, making it the more favorable route in the long term.
References
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-
Organic Chemistry Portal. "Sulfone synthesis by oxidation." Available at: [Link].
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Organic Chemistry Portal. "3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid." Available at: [Link].
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Request PDF. "Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound." Available at: [Link].
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Yashwantrao Chavan College of Science, Karad. "Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an." Available at: [Link].
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UCLA EH&S. "Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA)." Available at: [Link].
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- 6. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 3-ブロモベンゼンスルホニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. (Bromomethyl)cyclopropane - Safety Data Sheet [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Safety Operating Guide
Disposal of Pharmacophore Intermediates: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
[1][2]
Critical Triage: Immediate Hazard Assessment
Stop and Read: Before handling 1-Bromo-3-cyclopropylmethanesulfonyl-benzene , you must classify it correctly to prevent catastrophic downstream failures in the waste stream.[1][2]
This compound is a Halogenated Organosulfur Intermediate . It is NOT a standard organic solvent waste.[3]
-
Primary Hazard Class: Irritant / Potential Sensitizer (Target Organs: Respiratory, Skin).
-
Waste Stream Classification: Halogenated Organic Waste (Solid or Liquid) .
-
Critical Restriction: DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or oxidizers.[4]
-
Incineration Requirement: Requires high-temperature incineration with acid gas scrubbing (due to Br and S content).
The "Why": Causality & Incineration Chemistry
To ensure compliance and safety, you must understand why this protocol exists. We do not segregate arbitrarily; we segregate based on combustion chemistry.
The Combustion Problem
When 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is incinerated, the functional groups react as follows:
-
The Bromine Substituent:
-
Impact: HBr is highly corrosive to incinerator linings and is a toxic emission. Standard catalytic oxidizers cannot handle high halogen loads without poisoning.
-
-
The Sulfone Group (
):-
Impact:
emissions are regulated acid rain precursors.
-
Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
Objective: Prevent cross-contamination that would downgrade the waste classification or create reactive hazards.
-
Determine Physical State:
-
Pure Compound: Likely a solid or viscous oil. Dispose of as Solid Hazardous Waste .
-
In Solution: If dissolved in DCM or Chloroform, dispose of as Halogenated Solvent Waste .
-
-
Compatibility Check:
-
Ensure the waste container is compatible with halogenated compounds (High-Density Polyethylene - HDPE is preferred; Glass is acceptable).[2]
-
Prohibited: Do not use metal cans (corrosion risk from hydrolysis) or containers that previously held strong oxidizers.
-
Phase 2: Packaging & Labeling
Objective: Ensure clear communication to waste handlers.
-
Primary Containment:
-
Place the substance in a screw-top jar (HDPE or Glass).
-
Crucial: Do not fill >90% capacity to allow for thermal expansion.
-
-
Secondary Containment:
-
Place the primary container inside a clear, sealable plastic bag (Ziploc type) to contain minor leaks.
-
-
Labeling (Mandatory):
-
Chemical Name: Write the full IUPAC name: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
-
Constituents: Explicitly list "Bromine" and "Sulfur" on the tag.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Phase 3: The Handoff
-
Satellite Accumulation Area (SAA): Move the sealed container to your lab's designated SAA for Halogenated Waste.
-
Manifesting: When requesting pickup, explicitly note the high sulfur/halogen content . This alerts the disposal vendor (e.g., Veolia, Clean Harbors) to route it to a rotary kiln incinerator rather than a fuel-blending facility.
Visualizing the Workflow
The following decision tree illustrates the logic for segregating this specific intermediate.
Technical Data & Compatibility Matrix
Table 1: Waste Compatibility & Handling Properties
| Parameter | Specification | Causality / Reason |
| Waste Code (RCRA) | D001 / F-List (Context Dependent) | Defaults to Ignitable/Toxic if not explicitly listed. Treat as Halogenated.[5][6][7] |
| Container Material | HDPE or Borosilicate Glass | Resistance to organic solvation and potential acid hydrolysis.[1][2] |
| Incompatible With | Strong Oxidizers ( | Sulfones are stable, but the cyclopropyl ring is strained and reactive.[1][2] |
| Incompatible With | Alkali Metals (Na, K) | Risk of Wurtz-type coupling or reductive desulfonylation (fire/explosion).[1][2] |
| Destruction Method | Rotary Kiln Incineration | Required to sustain >1000°C for complete destruction of the sulfone bond.[1][2] |
Emergency Contingencies (Spill Protocol)
In the event of a spill of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene:
-
Evacuate & Ventilate: The compound is a respiratory irritant.[8][9][10] Clear the immediate area.[9]
-
PPE: Wear Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Containment:
-
Solid: Do not sweep (creates dust). Use a wet wipe or damp paper towel to pick up the solid.
-
Liquid: Absorb with Vermiculite or Sand . Do NOT use combustible materials like sawdust.
-
-
Disposal of Cleanup Material: All contaminated wipes/absorbents must be placed in the Solid Hazardous Waste bin, tagged with the chemical name.
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Benzene Derivatives. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1200. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
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- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
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- 10. nj.gov [nj.gov]
Personal protective equipment for handling 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
Comprehensive Safety and Handling Guide: 1-Bromo-3-cyclopropylmethanesulfonyl-benzene
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene. As a compound featuring a brominated aromatic ring and a sulfonyl group, a robust understanding of its potential hazards is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights beyond standard product information.
Hazard Analysis: A Proactive Approach to Safety
Data from related molecules such as (1-Bromoethyl)benzene, 1-Bromo-3-cyclopropylbenzene, and Benzene Sulfonyl Chloride consistently indicate the following primary hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]
Given these anticipated hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the minimum required PPE for handling 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, with detailed justifications for each item.
| PPE Component | Specifications | Justification |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact and subsequent irritation. Nitrile gloves offer good resistance to a range of chemicals.[5][6] For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty gloves.[7] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | To protect against splashes that could cause serious eye damage.[5][6] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[8][9] |
| Body Protection | Chemical-resistant lab coat or apron | To protect skin and clothing from accidental spills and contamination.[5][6][10] |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dust or vapors, which may cause respiratory irritation.[5] If a fume hood is not available, a respirator may be required depending on the scale of work and ventilation. |
| Footwear | Closed-toe shoes | A standard laboratory requirement to protect feet from spills and falling objects.[6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-Bromo-3-cyclopropylmethanesulfonyl-benzene.
Caption: A flowchart illustrating the process for selecting appropriate Personal Protective Equipment (PPE).
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Donning PPE: A Deliberate Sequence
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your safety goggles or glasses. If a face shield is required, it should be donned after eye protection.
-
Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Handling Protocol
-
Ventilation: Always handle 1-Bromo-3-cyclopropylmethanesulfonyl-benzene in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Containment: Use appropriate glassware and secondary containment to prevent spills.
-
Avoid Contact: Take care to avoid direct contact with skin, eyes, and clothing.[11]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.
Doffing PPE: Preventing Contamination
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contamination. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat, turning it inwards to prevent the spread of any contaminants.
-
Eye Protection: Remove your eye and face protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Environmental Responsibility
Proper disposal of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene and any contaminated materials is essential to protect both personnel and the environment.
-
Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][13][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15]
-
Container Management: Waste containers must be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area.[12]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) that have come into contact with the compound must also be disposed of in the halogenated waste container.
-
Empty Containers: Empty containers that held 1-Bromo-3-cyclopropylmethanesulfonyl-benzene should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[16]
-
Final Disposal: The collected halogenated waste must be disposed of through a licensed chemical waste disposal service, typically via controlled incineration.[14][17]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with 1-Bromo-3-cyclopropylmethanesulfonyl-benzene, ensuring both personal safety and environmental stewardship.
References
-
Safety Data Sheet: Benzene. Carl ROTH. [Link]
-
1-Bromo-3-cyclopropylbenzene. PubChem. [Link]
-
What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). Tejashree. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]
-
1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. (2022, December 22). Australian Government Department of Health. [Link]
-
Aromatic Synthesis (3) – Sulfonyl Blocking Groups. (2018, November 26). Master Organic Chemistry. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
- Sulfonation of aromatic compounds in the presence of solvents.
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Personal Protective Equipment (PPE) Used in the Laboratory. (2022, June 7). Microbe Online. [Link]
-
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. NJIT Digital Commons. [Link]
-
7.2 Organic Solvents. University of Missouri Environment, Health and Safety. [Link]
-
Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Sulfonation of Aromatic Compounds. (2023, January 13). YouTube. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
